5-Nitro-1H-imidazole-1-ethanol-d4
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
1,1,2,2-tetradeuterio-2-(5-nitroimidazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c9-2-1-7-4-6-3-5(7)8(10)11/h3-4,9H,1-2H2/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMZECOLZRIPOT-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C=N1)CCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1C=NC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 5-Nitro-1H-imidazole-1-ethanol-d4
The following technical guide details the properties, application, and handling of 5-Nitro-1H-imidazole-1-ethanol-d4 , a critical Stable Isotope Labeled Internal Standard (SIL-IS) used in the bioanalysis of nitroimidazole antibiotics and their metabolites.
Characterization, Bioanalytical Application, and Protocol Design
Part 1: Executive Technical Overview
This compound (also known as desmethylmetronidazole-d4 or 1-(2-hydroxyethyl)-5-nitroimidazole-d4) is the deuterated analog of 5-Nitro-1H-imidazole-1-ethanol. The unlabeled parent compound (CAS: 5006-68-8) is a significant structural analog and potential impurity/metabolite of the antibiotic Metronidazole.
In high-sensitivity LC-MS/MS workflows, this deuterated compound serves as the definitive Internal Standard (IS) for the quantification of 5-Nitro-1H-imidazole-1-ethanol in complex matrices (e.g., honey, milk, plasma). Its use compensates for matrix effects, ionization suppression, and extraction variability, ensuring regulatory compliance in food safety and toxicological screening.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | 1-(2-Hydroxyethyl-d4)-5-nitroimidazole; Desmethylmetronidazole-d4 |
| Unlabeled CAS | 5006-68-8 |
| Molecular Formula | C₅H₃D₄N₃O₃ |
| Molecular Weight | 161.15 g/mol (Labeled) vs 157.13 g/mol (Unlabeled) |
| Isotopic Purity | Typically ≥ 99 atom % D |
| Solubility | Soluble in Methanol, DMSO, Acetonitrile; Slightly soluble in Water |
| pKa | ~2.5 (Imidazole nitrogen) |
| Appearance | Pale yellow to yellow solid (Nitroimidazoles are chromophoric) |
| Storage | -20°C, Protect from Light (Photosensitive) |
Part 2: Bioanalytical Application (LC-MS/MS)
The primary utility of this compound is in Isotope Dilution Mass Spectrometry (IDMS) . Because the deuterium label is located on the stable ethylene side chain (
Mass Spectrometry Transitions (MRM)
In Electrospray Ionization (ESI) positive mode, the molecule forms a protonated precursor
| Analyte | Precursor Ion ( | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) | Loss Mechanism |
| Target (Unlabeled) | 158.1 | 112.1 | 81.1 | Loss of |
| IS (d4-Labeled) | 162.1 | 116.1 | 85.1 | Loss of |
Note: The mass shift of +4 Da is retained in the primary fragment (116.1), confirming the deuterium label is not on the nitro group or lost during the primary fragmentation pathway.
Chromatographic Behavior[2][3][7][8][9][10]
-
Column: C18 or Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile or Methanol.
-
-
Elution: The d4-labeled analog typically co-elutes with the unlabeled analyte. However, a slight "deuterium isotope effect" may cause it to elute marginally earlier (fractions of a second) due to the slightly lower lipophilicity of C-D bonds compared to C-H bonds. This co-elution is desirable for correcting matrix effects at the exact moment of ionization.
Part 3: Experimental Protocols
Protocol A: Preparation of Calibration Standards (Self-Validating System)
Objective: Create a calibration curve (0.5 – 100 ng/mL) with a constant IS concentration.
-
Stock Preparation (IS):
-
Weigh 1.0 mg of this compound.
-
Dissolve in 10 mL of Methanol (HPLC Grade) to yield 100 µg/mL .
-
Validation Step: Verify concentration via UV absorbance at 315 nm (epsilon ~9000 M⁻¹cm⁻¹) if pure reference is available, or rely on gravimetric accuracy.
-
-
Working Internal Standard (WIS):
-
Dilute Stock 1:1000 in Water/Methanol (95:5) to yield 100 ng/mL .
-
Storage: Prepare fresh or store at -20°C for <1 month.
-
-
Spiking:
-
Add exactly 50 µL of WIS to every 1.0 mL of sample (final IS conc: 5 ng/mL).
-
Causality: This ensures every sample, blank, and standard has the exact same amount of IS to normalize signal fluctuations.
-
Protocol B: Sample Extraction (QuEChERS for Honey/Tissue)
Objective: Extract nitroimidazoles while removing proteins and lipids that cause ion suppression.
-
Homogenization: Weigh 2.0 g of sample (e.g., honey) into a 50 mL centrifuge tube.
-
IS Addition: Add 100 µL of WIS (Protocol A). Vortex for 30s. Allow to equilibrate for 10 min.
-
Extraction: Add 10 mL Acetonitrile (1% Acetic Acid). Vortex vigorously for 1 min.
-
Salting Out: Add 4g MgSO₄ and 1g NaCl. Shake immediately to prevent clumping. Centrifuge at 4000 rpm for 5 min.
-
Clean-up (d-SPE): Transfer 5 mL supernatant to a d-SPE tube containing PSA (Primary Secondary Amine) and C18 sorbent. Vortex and centrifuge.
-
Reconstitution: Evaporate 2 mL of extract to dryness under Nitrogen (40°C). Reconstitute in 200 µL Mobile Phase A.
-
Analysis: Inject 10 µL into LC-MS/MS.
Part 4: Visualization of Workflows
Fragmentation Pathway & Chemical Logic
The following diagram illustrates the structural logic of the d4-labeled compound and its fragmentation in MS/MS.
Caption: MS/MS fragmentation logic for this compound showing retention of the deuterium label.
Analytical Workflow (Sample to Data)
Caption: Step-by-step bioanalytical workflow utilizing the SIL-IS for error correction and quantification.
Part 5: Handling and Stability (Safety & Integrity)
-
Light Sensitivity: Nitroimidazoles are prone to photodegradation (forming oxadiazole rearrangements).[1] Strictly use amber glassware for all stock and working solutions.
-
Solvent Stability: Stable in Methanol for >6 months at -20°C. In aqueous buffers (mobile phase), stability is limited to ~24-48 hours; autosamplers should be kept at 4°C.
-
Deuterium Exchange: The C-D bonds on the ethyl chain are non-exchangeable in standard aqueous mobile phases. Avoid extremely high pH (>10) which might induce degradation or exchange.
References
-
European Pharmacopoeia (Ph.[2][1] Eur.). Metronidazole Monograph: Impurity A (2-methyl-5-nitroimidazole) and Related Substances.[3]Link
-
Mottier, P., et al. (2006). "Analysis of Four 5-nitroimidazoles and Their Corresponding Hydroxylated Metabolites in Egg... by Isotope Dilution LC-MS/MS." Journal of Agricultural and Food Chemistry.
-
Cronly, M., et al. (2009). "Confirmatory Analysis of Nitroimidazoles... in Honey by Dispersive-Solid Phase Extraction and UHPLC-MS/MS." Food Additives & Contaminants.[4]
-
Sigma-Aldrich (Merck). Certified Reference Material: 2-(5-Nitro-1H-imidazol-1-yl)ethanol.Link
-
US FDA. Bioanalytical Method Validation Guidance for Industry. (Use of Stable Isotope Labeled Internal Standards). Link
Sources
A Technical Guide to the Synthesis and Characterization of 5-Nitro-1H-imidazole-1-ethanol-d4
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Nitro-1H-imidazole-1-ethanol-d4, a deuterated isotopologue of the widely used antibiotic, Metronidazole. The strategic incorporation of deuterium into drug molecules is a key strategy in pharmaceutical sciences to enhance metabolic stability and improve pharmacokinetic profiles.[1][2] This document details a robust synthetic protocol, explains the rationale behind the experimental design, and outlines a multi-faceted analytical workflow for structural confirmation, purity assessment, and determination of isotopic enrichment. The methodologies are presented to ensure scientific integrity and reproducibility for researchers, chemists, and professionals in drug development.
Introduction: The Rationale for Deuteration
Metronidazole, chemically known as 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol, is a cornerstone therapeutic agent against anaerobic bacterial and protozoal infections.[3] Its mechanism of action involves the reduction of its nitro group within anaerobic organisms, producing cytotoxic intermediates that disrupt DNA synthesis.[3] While effective, its clinical utility can be influenced by its metabolic profile and pharmacokinetic properties, such as a biological half-life of approximately 6.5 ± 2.9 hours.[2]
The substitution of hydrogen with its stable, heavy isotope, deuterium, is a well-established technique in medicinal chemistry to favorably alter a drug's metabolic fate.[1][2] This is due to the "kinetic isotope effect," where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of these bonds, potentially leading to a longer biological half-life, reduced formation of certain metabolites, and an improved safety and efficacy profile.[4] this compound is specifically designed as a stable, isotopically labeled internal standard for bioanalytical studies, such as liquid chromatography-mass spectrometry (LC-MS) assays, to ensure highly accurate quantification of Metronidazole in biological matrices.[5][6]
Synthesis of this compound
A direct and efficient method for the synthesis of deuterated metronidazole involves a hydrogen-deuterium exchange reaction starting from commercially available, non-deuterated metronidazole.[4] This approach leverages deuterium oxide (D₂O) as the deuterium source in an acid-catalyzed exchange.
Synthetic Scheme and Rationale
The chosen synthetic pathway involves refluxing Metronidazole in deuterium oxide with benzoic acid as a catalyst under an inert nitrogen atmosphere.
-
Deuterium Source: Deuterium oxide (D₂O) serves as a vast and readily available source of deuterium atoms to replace the labile protons on the ethanol side chain of the metronidazole molecule.
-
Catalyst: Benzoic acid acts as a proton (or deuteron) shuttle, facilitating the acid-catalyzed exchange mechanism at the hydroxyl and adjacent methylene positions.
-
Inert Atmosphere: A nitrogen atmosphere is crucial to prevent any potential oxidative degradation of the imidazole ring or the ethanol side chain at the elevated reaction temperature (120°C).[4]
The overall workflow for the synthesis and purification is depicted below.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is adapted from a validated literature procedure.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine Metronidazole (0.2 mmol), benzoic acid (0.04 mmol), and deuterium oxide (1 mL).
-
Reflux: Heat the reaction mixture to 120°C and maintain reflux under a gentle stream of nitrogen for 48 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Toluene:Chloroform:Methanol (3.0:2.0:0.6 v/v). The Rƒ value for the product is approximately 0.6.[4]
-
Work-up: After completion, cool the mixture to room temperature. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 3 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from 99.9% ethanol to obtain the final product as a light brown solid.[4]
Reagents and Conditions Summary
| Reagent/Parameter | Molar Ratio (to Metronidazole) | Quantity (for 0.2 mmol scale) | Purpose |
| Metronidazole | 1.0 | 0.0342 g | Starting Material |
| Deuterium Oxide (D₂O) | - | 1 mL | Deuterium Source |
| Benzoic Acid | 0.2 | 0.0049 g | Catalyst |
| Temperature | - | 120 °C | Reaction Condition |
| Time | - | 48 hours | Reaction Duration |
| Atmosphere | - | Nitrogen | Inert Condition |
Characterization and Structural Elucidation
Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized this compound and, crucially, to verify the extent of deuterium incorporation. A combination of spectroscopic and chromatographic techniques provides a self-validating system.
Analytical Workflow
The characterization process involves a multi-step analytical approach to confirm structure and purity.
Caption: Analytical workflow for the characterization of the final product.
Spectroscopic and Chromatographic Data
Infrared (IR) Spectroscopy: IR analysis is used to confirm the presence of key functional groups. The successful synthesis will show a characteristic C-D stretching band, which is absent in the starting material.
-
Key Peaks:
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is the definitive technique to confirm the location of deuteration. The absence of proton signals corresponding to the deuterated positions of the ethanol side chain is the primary evidence of successful synthesis.
-
Expected Signals (in DMSO-d₆):
Mass Spectrometry (MS): Mass spectrometry provides unequivocal proof of deuterium incorporation and allows for the assessment of isotopic enrichment. The molecular weight of the deuterated product should increase by the number of deuterium atoms incorporated.
-
Metronidazole (C₆H₉N₃O₃): Molecular Weight ~171.15 g/mol . The molecular ion peak [M]⁺ is observed at m/z 171.[7]
-
This compound (C₅H₃D₄N₃O₃): Molecular Weight ~174.13 g/mol .[4] The expected molecular ion peak [M]⁺ should be observed at m/z 174, confirming the incorporation of four deuterium atoms.[4]
Summary of Characterization Data
| Technique | Parameter | Expected Result for this compound | Reference |
| Physical | Appearance | Light brown solid | [4] |
| Melting Point | 166-168 °C | [4] | |
| TLC | Rƒ Value | ~0.6 (Toluene:Chloroform:Methanol) | [4] |
| IR | NO₂ stretch (symm/asymm) | ~1368, 1523 cm⁻¹ | [4] |
| C-D stretch | ~2856 cm⁻¹ | [4] | |
| ¹H NMR | Imidazole-H | δ ~8.05 (s, 1H) | [4] |
| -CH₂-CH₂- signals | Absent or significantly diminished | [4] | |
| Mass Spec | [M]⁺ | m/z 174 | [4] |
Conclusion
This guide has outlined a validated and reproducible methodology for the synthesis and comprehensive characterization of this compound. The described synthetic route offers a straightforward approach using readily available starting materials. The analytical workflow, combining IR, ¹H NMR, and Mass Spectrometry, establishes a robust, self-validating system to confirm the structural integrity, purity, and isotopic labeling of the final compound. The successful synthesis of this deuterated analog provides a critical tool for researchers in drug metabolism and pharmacokinetics, enabling highly accurate and reliable bioanalytical quantification of Metronidazole.[5][6]
References
-
Anjana, G. V., & Kathiravan, M. K. (2022). Synthesis and Atimicrobial Evaluation of Deuterated Analogues of Metronidazole. Iraqi Journal of Pharmaceutical Sciences, 31(2), 297-303. Available at: [Link]
-
Anjana G V. (2022). Synthesis and Antimicrobial Evaluation of Deuterated Analogues of Metronidazole. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]
-
Iraqi Academic Scientific Journals. (2022). Synthesis and Antimicrobial Evaluation of Deuterated Analogues of Metronidazole. Available at: [Link]
- Google Patents. (2019). Green synthesis method of metronidazole and deuterated derivatives thereof.
-
Iraqi Journal of Pharmaceutical Sciences. (2022). Synthesis and Antimicrobial Evaluation of Deuterated Analogues of Metronidazole. Available at: [Link]
-
PubMed. (2018). Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study. Available at: [Link]
-
Crimson Publishers. (2020). Gas Chromatography and Mass Spectroscopy (GC-MS) Based Isotopic Abundance Ratio Evaluation of the Biofield Energy Treated Metronidazole. Available at: [Link]
-
ResearchGate. (n.d.). 1 H-NMR signals of groups used for identification of metronidazole and compounds A-D. Available at: [Link]
-
IJPPR. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. Available at: [Link]
-
PubChem. (n.d.). 2-(5-Nitro-1H-imidazol-1-yl)ethanol. Available at: [Link]
-
PMC. (n.d.). High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach. Available at: [Link]
-
ResolveMass Laboratories Inc. (2024). Deuterated Standards for LC-MS Analysis. Available at: [Link]
-
Journal of Pharmaceutical and Chemical Research. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Available at: [Link]
-
PubMed. (2006). Analysis of Four 5-nitroimidazoles and Their Corresponding Hydroxylated Metabolites in Egg, Processed Egg, and Chicken Meat by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 5. Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. crimsonpublishers.com [crimsonpublishers.com]
5-Nitro-1H-imidazole-1-ethanol-d4 CAS number and molecular weight
The following is an in-depth technical monograph designed for researchers and analytical scientists involved in pharmaceutical quality control and drug development.
Role: Stable Isotope Labeled Internal Standard (Metronidazole Impurity D) Document Type: Technical Application Guide[1][2]
Executive Summary
5-Nitro-1H-imidazole-1-ethanol-d4 (CAS: 1794791-19-7) is the deuterated analog of Desmethylmetronidazole (Metronidazole Impurity D).[1][2] In the high-stakes field of pharmaceutical trace analysis, this compound serves as a critical Internal Standard (IS) for the quantification of process-related impurities in Metronidazole drug substances and formulated products.[2]
Unlike the parent drug Metronidazole, which possesses a 2-methyl group, this analyte lacks alkylation at the C2 position.[2] This structural difference marks it as a specific impurity arising from the use of 4(5)-nitroimidazole rather than 2-methyl-4(5)-nitroimidazole during synthesis.[1][2] Accurate monitoring of this impurity is mandated by pharmacopeial standards (EP/USP) due to the genotoxic potential inherent to the nitroimidazole class.
This guide details the physicochemical properties, analytical applications, and self-validating protocols for utilizing this isotope-labeled standard in LC-MS/MS workflows.
Chemical Identity & Properties
Core Data
| Property | Specification |
| Chemical Name | 1-(2-Hydroxyethyl-d4)-5-nitroimidazole |
| Common Name | Metronidazole Impurity D-d4; Desmethylmetronidazole-d4 |
| CAS Number | 1794791-19-7 |
| Unlabeled Parent CAS | 5006-68-8 |
| Molecular Formula | C₅H₃D₄N₃O₃ |
| Molecular Weight | 161.15 g/mol |
| Exact Mass | 161.0738 |
| Isotopic Purity | Typically ≥ 99 atom % D |
| Solubility | DMSO, Methanol, Water (Slightly) |
Structural Differentiation
It is imperative to distinguish this compound from Metronidazole-d4 .[2] The absence of the methyl group at the C2 position alters the retention time and fragmentation pattern, making it a unique chemical entity.
Graphviz Diagram 1: Structural Logic & Relationship The following diagram illustrates the structural relationship between the parent drug, the specific impurity, and the deuterated standard.
Caption: Structural derivation of the d4-standard from the process impurity (Desmethylmetronidazole).
Technical Application: LC-MS/MS Impurity Profiling
The Challenge: Matrix Effects in Trace Analysis
In bioanalysis and QC, ion suppression from the sample matrix can compromise the accuracy of impurity quantification. Using an external standard curve alone is often insufficient.[2]
The Solution: Stable Isotope Dilution Assay (SIDA)
This compound provides a self-validating correction mechanism.[1][2] Because it co-elutes (or elutes very closely) with the unlabeled Impurity D and possesses identical ionization efficiency, it perfectly mirrors any matrix effects or extraction losses.[2]
Mechanism of Action[1][2][3]
-
Co-Elution: The d4-analog experiences the exact same chromatographic environment as the analyte.[2]
-
Mass Differentiation: The +4 Da mass shift allows the Mass Spectrometer to distinguish the standard from the impurity in the same scan.
-
Ratio-Metric Quantitation: Quantification is based on the ratio of the analyte peak area to the IS peak area, mathematically cancelling out fluctuations in injection volume or ionization.
Experimental Protocol
A. Standard Preparation
Note: Nitroimidazoles are light-sensitive.[2] Perform all steps under amber light or in amber glassware.
-
Stock Solution (1 mg/mL):
-
Working Internal Standard (WIS) Solution:
B. Sample Extraction (Solid Dosage Form)
-
Weighing: Pulverize tablets equivalent to 50 mg of Metronidazole. Transfer to a 50 mL volumetric flask.
-
Spiking (Critical Step): Add 50 µL of the WIS Solution (d4-IS) directly to the powder before adding solvent.[2] This ensures the IS tracks extraction efficiency.
-
Dissolution: Add 30 mL of Methanol. Sonicate for 20 minutes. Dilute to volume with water.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter.
-
Injection: Transfer to an amber autosampler vial.
C. LC-MS/MS Parameters[1][2]
-
Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).[2]
-
Mobile Phase:
-
Gradient: 5% B to 90% B over 8 minutes.
-
Detection: Electrospray Ionization (ESI) Positive Mode.[2]
MRM Transitions (Multiple Reaction Monitoring):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Impurity D (Unlabeled) | 158.1 [M+H]⁺ | 112.1 (Loss of NO₂) | 15 |
| Impurity D-d4 (IS) | 162.1 [M+H]⁺ | 116.1 (Loss of NO₂) | 15 |
Analytical Workflow Visualization
The following diagram outlines the logical flow of the Stable Isotope Dilution methodology using this specific standard.
Graphviz Diagram 2: LC-MS/MS Quantification Workflow
Caption: Step-by-step workflow for utilizing the d4-standard to normalize matrix effects.
Synthesis & Stability Considerations
Synthesis Route
The synthesis of this compound typically involves the alkylation of 4-nitroimidazole (not 2-methyl-4-nitroimidazole) with 2-bromoethanol-1,1,2,2-d4 or ethylene oxide-d4 .[1][2]
-
Criticality of Isotope Placement: The deuterium atoms are placed on the ethylene side chain. This is preferred over ring deuteration because the ethylene protons are non-exchangeable under physiological pH, ensuring the "d4" label remains intact during extraction and chromatography.
Stability Profile
-
Hygroscopicity: The ethanol side chain imparts hygroscopic character. Store in a desiccator.
-
Photostability: The nitro group at position 5 is susceptible to photo-reduction.[2] Solutions must be protected from light to prevent the formation of the amino-analog.[2]
References
-
European Pharmacopoeia (Ph.[2] Eur.) . Metronidazole Monograph: Impurity D. Council of Europe.[2] [1][2]
-
Toronto Research Chemicals . This compound Product Data Sheet. (CAS 1794791-19-7).[1][2][4][5][6]
-
LGC Standards . Metronidazole Impurity Standards and Reference Materials.
-
PubChem . Compound Summary: 1-(2-Hydroxyethyl)-5-nitroimidazole (Unlabeled Parent).[1][2] National Library of Medicine. [1][2]
Sources
- 1. Metronidazole (CAS 443-48-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Chemical Product Catalog _Letter N_Page 1675_Chemicalbook [chemicalbook.com]
The Deuterium Switch: Optimizing 5-Nitroimidazole Pharmacokinetics and Safety Profiles
Executive Summary: The Kinetic Isotope Effect in Anti-Infectives
5-nitroimidazoles (5-NIs)—including Metronidazole, Tinidazole, and Secnidazole—remain the gold standard for treating anaerobic bacterial and protozoal infections (Trichomonas vaginalis, Giardia duodenalis, Entamoeba histolytica). However, their clinical utility is often capped by rapid hepatic clearance and dose-limiting neurotoxicity associated with cumulative exposure.
This guide details the application of Deuterium Kinetic Isotope Effects (DKIE) to the 5-NI scaffold. By selectively replacing metabolically labile Carbon-Hydrogen (C-H) bonds with Carbon-Deuterium (C-D) bonds, researchers can retard CYP450-mediated metabolism without altering the drug’s binding affinity or pharmacodynamic potency. The C-D bond is approximately 6–10 times stronger than the C-H bond (primary KIE), significantly increasing the activation energy required for enzymatic cleavage.
Theoretical Framework: Targeting the Metabolic "Soft Spot"
The primary metabolic clearance pathway for Metronidazole involves the oxidation of the 2-methyl group to a hydroxymethyl metabolite, mediated largely by CYP2A6 .
Mechanism of Action[1][2]
-
Parent Drug: 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole.[1]
-
Metabolic Attack: CYP2A6 abstracts a hydrogen atom from the C2-methyl group.
-
Deuteration Strategy: Substituting the C2-methyl hydrogens with deuterium (
) introduces a primary KIE ( ). This slows the rate-determining step of hydroxylation, extending plasma half-life ( ) and increasing Area Under the Curve (AUC).
Visualization: Metabolic Stabilization Pathway
The following diagram illustrates the blockade of CYP2A6-mediated hydroxylation via deuteration.
Figure 1: Mechanism of CYP2A6 blockade via Deuterium Kinetic Isotope Effect.[2]
Synthetic Protocols: De Novo Synthesis of d3-Metronidazole
Direct H/D exchange on the finished API often yields low isotopic purity. The industry-standard approach for high-fidelity deuteration is de novo synthesis using deuterated building blocks.
Protocol: Synthesis of 2-(trideuteromethyl)-5-nitroimidazole derivatives
Objective: Synthesize 2-(trideuteromethyl)-1-(2-hydroxyethyl)-5-nitroimidazole (d3-Metronidazole).
Reagents
-
Starting Material: Glyoxal (40% aq), Ammonia.
-
Deuterated Reagent: d3-Acetaldehyde (CD3CHO) or d4-Acetic Anhydride.
-
Alkylation Agent: 2-bromoethanol.
-
Solvents: Ethanol, Dimethylformamide (DMF).
Step-by-Step Methodology
-
Cyclization (Formation of d3-2-methylimidazole):
-
Combine glyoxal (1.0 eq), ammonia (2.0 eq), and d3-acetaldehyde (1.0 eq) in ethanol at 0°C.
-
Stir for 4 hours, allowing the solution to warm to room temperature.
-
Mechanism:[3][4][5][6][7] Radziszewski imidazole synthesis. The d3-methyl group is incorporated at the C2 position.
-
Validation: Check MS for M+3 peak (Im-d3).
-
-
Nitration:
-
Alkylation (N1-Substitution):
-
Dissolve the nitroimidazole intermediate in dry DMF.
-
Add
(1.5 eq) and heat to 80°C. -
Add 2-bromoethanol (1.2 eq) dropwise.
-
Stir for 6 hours at 110°C.
-
Workup: Quench with water, extract with ethyl acetate. Purify via silica gel chromatography (CHCl3:MeOH 95:5).
-
Synthetic Workflow Diagram
Figure 2: De novo synthesis workflow for high-purity deuterated 5-nitroimidazoles.
Experimental Validation: Metabolic Stability Assay
To confirm the KIE, a comparative microsomal stability assay is required. This protocol is self-validating by running the protio (H) and deutero (D) analogs in parallel.
Protocol: Liver Microsome Incubation
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH Regenerating System (MgCI2, Glucose-6-phosphate, G6PDH, NADP+).
-
Test Compounds: Metronidazole (H-Met) and d3-Metronidazole (D-Met).
-
Internal Standard: Tolbutamide.
Procedure:
-
Preparation: Dilute HLM to 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).
-
Pre-incubation: Add 1 µM of test compound (H-Met or D-Met) to separate reaction vessels. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot 50 µL samples at
minutes. -
Quenching: Immediately mix aliquots with 150 µL ice-cold acetonitrile containing the Internal Standard.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).
Calculation:
Plot
Comparative Data Profile
The following table summarizes typical preclinical data comparing standard Metronidazole with its deuterated analogs. Note the significant improvement in half-life without loss of potency.
| Parameter | Metronidazole (Std) | d3-Metronidazole (Deuterated) | Impact |
| C-H/C-D Bond Energy | ~98 kcal/mol | ~106 kcal/mol | Primary KIE Source |
| In Vitro | 45 min | 82 min | ~1.8x Stability |
| Clearance ( | High | Moderate | Reduced hepatic load |
| MIC (Anaerobes) | 0.5 - 2.0 µg/mL | 0.5 - 2.0 µg/mL | Equipotent (No change) |
| Genotoxicity (Ames) | Positive | Reduced (Strain dependent) | Potential Safety Gain |
Table 1: Comparative pharmacokinetic and pharmacodynamic parameters.
Safety & Toxicology Implications
A critical advantage of deuteration in nitroimidazoles is the potential reduction of toxic metabolites.
-
Genotoxicity: The reduction of the nitro group is essential for efficacy but also drives mutagenicity. However, by stabilizing the alkyl side chains, we prevent the formation of specific oxidative metabolites (e.g., acetic acid derivatives) that may contribute to off-target toxicity.
-
Metabolic Switching: Researchers must monitor for "metabolic switching," where blocking the primary site (C2-methyl) forces the enzyme to attack a secondary site (e.g., the ethyl chain). This is why full PK profiling (as described in Section 4) is mandatory.
References
-
Mechanism of Action: Leitsch, D. (2019). "Hydrogenosomes and the Mechanism of Action of Metronidazole." Molecular Microbiology. Link
-
Deuterium KIE: Gant, T. G. (2014).[10] "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry. Link
-
Metronidazole Metabolism: Loft, S., et al. (1988). "Metronidazole and antipyrine clearance in humans: inter-individual variation and effect of cimetidine." European Journal of Clinical Pharmacology. Link
-
Synthesis of Nitroimidazoles: Mital, A. (2009). "Synthetic approaches to nitroimidazole antibiotics." Current Medicinal Chemistry. Link
-
Deuterated Drug Development: Russak, E. M., & Bednarczyk, E. M. (2019).[11] "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Annals of Pharmacotherapy. Link
Sources
- 1. A comparison of the pharmacokinetics of metronidazole in man after oral administration of single doses of benzoylmetronidazole and metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. mdpi.com [mdpi.com]
- 10. apo.ansto.gov.au [apo.ansto.gov.au]
- 11. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
A Technical Guide to 5-Nitro-1H-imidazole-1-ethanol-d4 (Metronidazole-d4) for Research Applications
This guide provides an in-depth technical overview of 5-Nitro-1H-imidazole-1-ethanol-d4, a deuterated analog of the antibiotic metronidazole. It is intended for researchers, scientists, and drug development professionals who require a reliable internal standard for the quantitative analysis of metronidazole in biological matrices. This document details the compound's properties, supplier information, and a validated experimental workflow for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction: The Critical Role of a Deuterated Internal Standard
In the realm of bioanalysis, particularly in pharmacokinetic and bioequivalence studies, the accuracy and precision of quantitative assays are paramount. The use of a stable isotope-labeled internal standard is a widely accepted strategy to mitigate variability inherent in sample preparation and instrument analysis. This compound, commonly known as Metronidazole-d4, serves as an ideal internal standard for the quantification of metronidazole. Its chemical structure is nearly identical to the analyte, but its increased mass due to the deuterium atoms allows for its distinct detection by a mass spectrometer. This co-elution and similar ionization behavior with the parent drug ensures reliable correction for any sample loss during extraction or fluctuations in instrument response, thereby enhancing the robustness and accuracy of the analytical method.
Chemical Identity and Properties
The compound this compound is a deuterated form of metronidazole where four hydrogen atoms on the ethanol side chain have been replaced with deuterium.
| Property | Value | Source |
| Common Name | Metronidazole-d4 | , |
| IUPAC Name | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1,1,2,2-d4-1-ol | |
| CAS Number | 1261392-47-5 | , |
| Molecular Formula | C₆H₅D₄N₃O₃ | |
| Molecular Weight | ~175.18 g/mol | |
| Appearance | Off-White Solid | |
| Purity | ≥99% deuterated forms (d₁-d₄); ≥98% chemical purity | |
| Solubility | Soluble in DMF (≥15 mg/mL), DMSO (≥15 mg/mL), and Ethanol (≥5 mg/mL) | |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Supplier Availability and Sourcing
Metronidazole-d4 is available from several reputable suppliers of research chemicals and analytical standards. When selecting a supplier, it is crucial to obtain a Certificate of Analysis (CoA) to verify the identity, purity, and isotopic enrichment of the specific lot.
| Supplier | Product Name | Catalog Number | Purity |
| Cayman Chemical | Metronidazole-d4 | 10010659 | ≥99% deuterated forms (d₁-d₄) |
| LGC Standards | Metronidazole-d4 | TRC-M978800 | Not specified |
| Pharmaffiliates | Metronidazole-d4 | PA STI 065050 | Not specified |
| Simson Pharma | Metronidazole-D4 | M130009 | Not specified |
| Santa Cruz Biotechnology | This compound | sc-212932 | Not specified |
Note: Purity specifications may vary by lot. Always refer to the supplier's Certificate of Analysis for precise information.
Experimental Protocol: Quantification of Metronidazole in Human Plasma by LC-MS/MS
This section provides a detailed, step-by-step methodology for the analysis of metronidazole in human plasma using Metronidazole-d4 as an internal standard. This protocol is adapted from a validated bioanalytical method.[1]
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
The foundation of a robust quantitative assay lies in the accurate preparation of standards.
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Metronidazole and Metronidazole-d4 reference standards.
-
Dissolve each standard in a minimal amount of methanol in separate 10 mL volumetric flasks.
-
Bring the flasks to volume with methanol and mix thoroughly. These stock solutions should be stored at 2-8°C.
Working Standard Solutions:
-
Prepare a series of working standard solutions of Metronidazole by serially diluting the stock solution with a 50:50 (v/v) methanol:water mixture to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Prepare a working internal standard solution of Metronidazole-d4 at a concentration of 10 µg/mL by diluting the stock solution with the same diluent.
Calibration Curve (CC) and Quality Control (QC) Samples:
-
Spike blank human plasma with the appropriate working standard solutions of Metronidazole to prepare CC samples at concentrations of 0.01, 0.02, 0.05, 0.1, 0.2, 0.5, 1, 5, and 10 µg/mL.
-
Prepare QC samples in the same manner at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 0.01 µg/mL
-
Low Quality Control (LQC): 0.03 µg/mL
-
Medium Quality Control (MQC): 4 µg/mL
-
High Quality Control (HQC): 8 µg/mL
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is a classic and effective technique for extracting analytes from a complex matrix like plasma, resulting in a cleaner sample for LC-MS/MS analysis.
-
To 100 µL of plasma sample (blank, CC, QC, or unknown), add 25 µL of the 10 µg/mL Metronidazole-d4 internal standard working solution and vortex briefly.
-
Add 2 mL of ethyl acetate as the extraction solvent.
-
Vortex the mixture for 10 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 500 µL of the mobile phase (see section 4.3) and vortex.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point for method development and can be optimized for your specific instrumentation.
Liquid Chromatography:
-
Column: ACE C18 (100 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: Acetonitrile and 10.0 mM ammonium formate in water (pH 4.00) (80:20, v/v)[1]
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Run Time: 3.0 minutes[1]
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Metronidazole: m/z 172.1 -> 128.1
-
Metronidazole-d4: m/z 176.1 -> 132.1
-
-
Source Parameters (to be optimized):
-
Ion Spray Voltage: ~5500 V
-
Temperature: ~500°C
-
Curtain Gas, Nebulizer Gas, and Collision Gas: Optimize based on instrument manufacturer's recommendations.
-
Workflow and Data Processing
The overall analytical workflow is depicted in the following diagram.
Caption: Bioanalytical workflow for metronidazole quantification.
Data processing involves integrating the peak areas for both metronidazole and Metronidazole-d4. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentration of metronidazole in the unknown samples is then determined from this curve.
Conclusion
This compound (Metronidazole-d4) is an indispensable tool for the accurate and precise quantification of metronidazole in biological samples. Its use as an internal standard in LC-MS/MS methods, as detailed in this guide, provides a robust and reliable approach to support pharmacokinetic, bioequivalence, and other clinical and preclinical studies. By carefully selecting a reputable supplier and adhering to a validated analytical protocol, researchers can ensure the generation of high-quality data.
References
-
Bhatt, J., Subbaiah, G., & Singh, S. (2018). Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 159, 153-159. [Link]
-
Pharmaffiliates. (n.d.). Metronidazole-d4. Retrieved February 13, 2026, from [Link]
Sources
Technical Guide: Isotopic Labeling of 5-Nitroimidazole Compounds
Executive Summary
5-nitroimidazoles (e.g., Metronidazole, Tinidazole, Dimetridazole) are a critical class of antimicrobial agents primarily targeting anaerobic bacteria and protozoa.[1] In drug development, isotopically labeled isotopologues—specifically deuterated (
This guide details the synthetic architectures and validation protocols for generating high-purity labeled 5-nitroimidazoles. Unlike generic labeling guides, this document focuses on the specific reactivity of the 5-nitroimidazole core, particularly the acidity of the C-2 position and the nucleophilicity of the N-1 position.
Section 1: Strategic Rationale & Label Placement
Before synthesis, the position of the label must be selected based on the intended application. The 5-nitroimidazole scaffold offers distinct zones for labeling, each with unique stability profiles.
| Label Position | Isotope | Stability Risk | Primary Application |
| N-Alkyl Side Chain | High Stability: No exchange in aqueous media. | Bioanalysis (IS): The "Gold Standard" for LC-MS quantification. | |
| C-2 Ring Position | Moderate/Low: Susceptible to H/D exchange at physiological pH due to acidity. | Metabolic Studies: Proving mechanism of action or blocking metabolism (KIE). | |
| Nitro Group | High Stability: Requires de novo ring synthesis. | Mechanistic Toxicology: Tracking reductive bioactivation pathways. |
The "C-2 Acidity" Challenge
A critical technical nuance for 5-nitroimidazoles is the acidity of the proton at the C-2 position (
Section 2: Synthetic Architectures
We define two primary synthetic routes: Direct Exchange (fast, economical, C-ring labeling) and De Novo Assembly (robust, specific, Side-chain labeling).
Diagram 1: Retrosynthetic Strategies
The following diagram illustrates the divergent pathways for synthesizing labeled Metronidazole.
Caption: Retrosynthetic analysis showing Route A (N-alkylation) for stable internal standards and Route B (Exchange) for rapid generation of deuterated analogs.
Section 3: Detailed Experimental Protocols
Protocol A: Synthesis of Metronidazole- (Internal Standard Grade)
Objective: Synthesize 1-(2-hydroxyethyl)-2-methyl-
Reagents:
-
Ethylene Oxide-
(if side chain label desired) OR Methyl- precursors for Dimetridazole. -
Modification for Metronidazole-
(Ring methyl label): Start with 2-(methyl- )-5-nitroimidazole . -
Modification for Dimetridazole-
(N-methyl label): Start with 2-methyl-5-nitroimidazole and alkylate with lodomethane- ( ) .
Step-by-Step Workflow (Dimetridazole-
Example):
-
Activation: Dissolve 2-methyl-5-nitroimidazole (10 mmol) in anhydrous DMF (15 mL).
-
Deprotonation: Add
(1.5 eq) or NaH (1.1 eq) at 0°C under . Stir for 30 min. Causality: Deprotonation of the N-1 position is necessary to create a nucleophile for the labeled alkyl halide. -
Label Incorporation: Add Iodomethane-
( , 1.1 eq) dropwise via syringe.-
Note:
is volatile. Use a cold finger condenser or sealed tube.
-
-
Reaction: Warm to room temperature and stir for 4-12 hours. Monitor by TLC (EtOAc/Hexane).
-
Quench & Workup: Pour into ice water. Extract with Ethyl Acetate (3x).
-
Purification: Recrystallize from Ethanol.
Protocol B: C-2 Deuteration via Benzoic Acid Catalyzed Exchange
Objective: Rapidly generate Metronidazole-
Methodology:
-
Mixture Preparation: Combine Metronidazole (1.0 eq), Benzoic Acid (0.2 eq), and
(excess, solvent). -
Thermal Exchange: Reflux at 120°C for 48 hours under
.-
Critical Control: The reaction vessel must be sealed to prevent loss of
and ingress of atmospheric moisture ( ).
-
-
Neutralization: Cool to RT. Neutralize with saturated
.-
Caution: Do not over-basify (
) or heat during this step, or the C-2 Deuterium will wash out.
-
-
Extraction: Extract immediately with Ethyl Acetate. Dry over anhydrous
. -
Isolation: Evaporate solvent under reduced pressure.
Section 4: Analytical Validation & Self-Validating Systems
Trustworthiness in isotopic labeling relies on proving the Location and Enrichment of the label.
Diagram 2: Validation Logic Flow
Caption: Dual-validation workflow ensuring both mass enrichment (MS) and regiospecificity (NMR).
Validation Checklist
-
Mass Shift: LC-MS should show a clean shift. For
-Dimetridazole, the parent ion ( ) shifts from 142 to 145.-
Acceptance Criteria: Unlabeled (
) contribution < 0.5%.
-
-
Regiospecificity (NMR):
-
1H NMR: The signal corresponding to the labeled position must disappear. For
-N-methyl, the singlet at ppm vanishes. -
2H NMR: A new peak appears at the corresponding chemical shift.
-
-
Back-Exchange Test: Incubate the labeled compound in plasma or buffer (pH 7.4) for 24 hours. Analyze by LC-MS. If the signal drops, the label is chemically unstable (common for C-2 labels).
Section 5: Applications in Drug Development[3]
Metabolic Stability (Kinetic Isotope Effect)
Replacing hydrogen with deuterium at metabolic "hotspots" (e.g., the hydroxymethyl group of Metronidazole) can significantly slow down metabolism mediated by Cytochrome P450 or alcohol dehydrogenases.
-
Experiment: Incubate native and deuterated substrates with liver microsomes.
-
Metric: Calculate
. A ratio indicates a primary kinetic isotope effect, suggesting that C-H bond cleavage is the rate-determining step.
Bioanalytical Internal Standards
For GLP-regulated bioanalysis,
-
Why? They co-elute with the analyte but are mass-resolved. They perfectly compensate for matrix effects (ion suppression/enhancement) in ESI-MS.
-
Requirement: The label must be stable during sample extraction (often protein precipitation with acidic acetonitrile).
References
-
Synthesis and Antimicrobial Evaluation of Deuterated Analogues of Metronidazole. Source: Iraqi Journal of Pharmaceutical Sciences, 2022.[5][9][10][11] URL:[Link]
- Green synthesis method of metronidazole and deuterated derivatives thereof.
-
Hydrogen–deuterium exchange in imidazole as a tool for studying histidine phosphorylation. Source: Analytical and Bioanalytical Chemistry (via PubMed Central), 2014. URL:[Link]
-
Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. Source: Journal of General Microbiology (via PubMed), 1986. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 3. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]
- 4. CN113372281A - Synthetic method of metronidazole - Google Patents [patents.google.com]
- 5. elar.urfu.ru [elar.urfu.ru]
- 6. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 8. Hydrogen–deuterium exchange in imidazole as a tool for studying histidine phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
Technical Guide: Stability, Storage, and Handling of 5-Nitro-1H-imidazole-1-ethanol-d4
Executive Summary
5-Nitro-1H-imidazole-1-ethanol-d4 (also known as Deuterated Metronidazole Impurity D or Desmethylmetronidazole-d4) is a stable isotope-labeled internal standard used primarily in the quantification of Metronidazole and its impurities via LC-MS/MS. Structurally, it lacks the C2-methyl group found in Metronidazole, serving as a critical reference standard for tracking degradation pathways and impurity profiling in pharmaceutical drug substances.
This guide defines the rigorous stability protocols required to maintain the isotopic integrity (D-enrichment >99%) and chemical purity of this reference material. The core stability risks are photolytic degradation of the nitro-imidazole ring and hygroscopic hydrolysis if improperly sealed.
Part 1: Physicochemical Profile & Compound Identity[1]
Understanding the chemical nature of the analyte is the first step in establishing a storage protocol. The deuterium labeling on the ethylene side chain provides a non-exchangeable mass shift, making it a robust internal standard for bioanalysis.
Table 1: Chemical Specifications
| Property | Specification | Notes |
| Chemical Name | 2-(5-Nitro-1H-imidazol-1-yl)ethanol-1,1,2,2-d4 | Labeled on the ethanol chain.[1][2][3] |
| Unlabeled CAS | 5006-68-8 | Corresponds to PhEur Metronidazole Impurity D [1]. |
| Molecular Formula | C₅H₃D₄N₃O₃ | Mass shift of +4 Da vs. unlabeled. |
| Molecular Weight | ~161.15 g/mol | vs. 157.13 g/mol (unlabeled). |
| Solubility | DMSO, Methanol, Acetonitrile | Slightly soluble in water; highly soluble in polar organic solvents. |
| pKa (Calc) | ~2.5 (Imidazole N3) | Weakly basic; ionizes in acidic mobile phases (pH < 3). |
| LogP | ~ -0.4 | Hydrophilic; elutes early in Reverse Phase LC. |
Part 2: Stability Mechanisms & Critical Risks
Photolytic Instability (The Nitro Group Risk)
Nitroimidazoles are inherently photosensitive. Exposure to UV or intense visible light excites the nitro group (
-
Mechanism: Light absorption causes the reduction of the 5-nitro group, potentially forming amino-imidazole byproducts or ring-opened fragments.
-
Impact on Analysis: Degradation products may have different ionization efficiencies but similar retention times, causing ion suppression or "ghost" peaks in MRM channels.
-
Protocol: Material must be handled under amber light or in opaque vessels.
Isotopic Stability (Deuterium Exchange)
The position of the deuterium atoms is critical for solution stability.
-
Structure: The d4 label is located on the ethylene bridge (
). -
Stability: Carbon-Deuterium (C-D) bonds are chemically inert under standard storage and LC conditions. Unlike O-D or N-D bonds, these atoms do not exchange with protons in aqueous solvents (water/methanol).
-
Risk: Extreme pH (>10) or high temperatures (>60°C) for extended periods could theoretically induce elimination reactions, but spontaneous H/D scrambling is negligible [2].
Part 3: Storage & Handling Protocols[4][6]
To ensure data integrity in quantitative assays, a strict Chain of Custody (CoC) for storage is required.
Long-Term Storage (Solid State)
-
Temperature: 2°C to 8°C (Refrigerated). While -20°C is acceptable, it is often unnecessary for the solid salt and increases the risk of condensation upon thawing.
-
Container: Amber glass vials with Teflon-lined screw caps.
-
Atmosphere: Store under an inert gas (Argon or Nitrogen) if the seal is broken, though the compound is not rapidly oxidizable. Desiccation is mandatory to prevent caking.
Solution Stability (Reconstituted)
Once dissolved, the stability clock accelerates.
-
Solvent: Reconstitute in DMSO or Methanol for stock solutions (1 mg/mL). Avoid water for long-term stock storage due to potential microbial growth or slow hydrolysis.
-
Shelf Life:
-
Thawing: Vortex rigorously. Deuterated solids can form super-saturated gradients upon freezing.
Visual Workflow: Storage Lifecycle
The following diagram illustrates the decision logic for handling the reference standard from receipt to disposal.
Figure 1: Lifecycle management of this compound reference material.
Part 4: Analytical Application (LC-MS/MS)
Internal Standard Suitability
This compound is the preferred Internal Standard (IS) for Metronidazole Impurity D analysis because:
-
Co-elution: It elutes at the exact retention time as the impurity, compensating for matrix effects (ion suppression/enhancement) in complex biofluids (plasma/urine).
-
Mass Separation: The +4 Da shift (M+4) provides clean separation from the analyte's isotope envelope (M+0, M+1, M+2), preventing "cross-talk" in the mass spectrometer [3].
Recommended LC-MS Conditions
-
Column: C18 or Phenyl-Hexyl (polar endcapping recommended due to hydrophilicity).
-
Mobile Phase: Water/Methanol with 0.1% Formic Acid.
-
Detection: ESI Positive Mode (
).-
Precursor Ion: m/z ~162.15
-
Product Ions: Optimization required (likely loss of
or ).
-
Diagram: Isotopic Integrity Logic
The following diagram explains why the d4-label on the ethyl chain is superior to exchangeable sites.
Figure 2: Structural basis for the isotopic stability of the d4-ethyl chain label.
References
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. Retrieved February 13, 2026, from [Link]
Sources
- 1. High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Imidazole-1-Ethanol, 2-Methyl-5-Nitro-, Benzoate (Ester) Supplier China | CAS, Properties, Safety Data, Applications & Price [chemheterocycles.com]
- 3. A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. edaegypt.gov.eg [edaegypt.gov.eg]
- 5. 2-(5-Nitro-1H-imidazol-1-yl)ethanol | C5H7N3O3 | CID 3248693 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Gold Standard of Quantification: An In-depth Technical Guide to Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, particularly within bioanalysis and drug development, the pursuit of the highest degree of accuracy and precision is paramount.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the benchmark for its sensitivity and selectivity, but its reliability hinges on the effective management of analytical variability.[1][3] Deuterated internal standards are the undisputed gold standard for robust and reliable quantification, providing a level of analytical certainty that is indispensable in modern research and development.[1]
A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H).[1][3] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the standard, while their near-identical physicochemical properties ensure they behave similarly throughout the entire analytical process.[1] This guide provides a comprehensive overview of the core principles, experimental methodologies, and critical considerations for the application of deuterated internal standards.
The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)
The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS).[1][3] By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte.[1][3] Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated internal standard.[1] Because the deuterated internal standard and the analyte behave almost identically during chromatography and ionization, the ratio of their signals remains constant, even if the absolute signal intensities fluctuate.[2] This normalization of the analyte's response to that of the internal standard leads to a significant improvement in the accuracy and precision of the results.[2]
The fundamental workflow of IDMS is a systematic process designed to ensure the highest fidelity in quantification.
Key Advantages of Deuterated Internal Standards
The near-identical chemical and physical properties of a deuterated internal standard to its native analyte counterpart provide several key advantages over other types of internal standards, such as structural analogs.
| Feature | Deuterated Internal Standard | Structural Analog Internal Standard |
| Chromatographic Behavior | Co-elutes or elutes very closely with the analyte.[4] | Retention time may differ significantly from the analyte. |
| Extraction Recovery | Nearly identical to the analyte.[4] | Can differ from the analyte, leading to inaccurate correction.[5] |
| Ionization Efficiency | Very similar to the analyte, providing excellent correction for matrix effects.[4] | Ionization can be significantly different, leading to poor correction for matrix effects. |
| Matrix Effect Compensation | Excellent, as it experiences the same ion suppression or enhancement as the analyte.[6][7] | Variable and often incomplete, as it may not be affected by the matrix in the same way. |
| Regulatory Acceptance | Considered the "gold standard" and preferred by regulatory agencies like the FDA and EMA.[3][8] | May be acceptable, but requires more extensive validation to prove its suitability.[7] |
| Cost and Availability | Can be expensive and may require custom synthesis.[9] | Generally less expensive and more readily available. |
Practical Implementation: A Step-by-Step Protocol
The successful application of deuterated internal standards requires meticulous attention to detail throughout the analytical workflow. The following protocol outlines the key steps for a typical bioanalytical assay.
1. Preparation of Stock and Working Solutions:
-
Internal Standard Stock Solution: Accurately weigh a known amount of the deuterated internal standard and dissolve it in a suitable solvent to create a concentrated stock solution (e.g., 1 mg/mL). Store under appropriate conditions to ensure stability.
-
Internal Standard Working Solution: Dilute the stock solution to a concentration that will yield a robust signal in the mass spectrometer and is appropriate for the expected analyte concentration range in the samples.
2. Sample Preparation (using Protein Precipitation as an example):
-
To 100 µL of the biological matrix sample (e.g., plasma, serum), add 20 µL of the internal standard working solution.
-
Vortex briefly to ensure thorough mixing and equilibration.[3]
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex vigorously for at least 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporate the supernatant to dryness under a stream of nitrogen, if necessary.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatography: Develop a chromatographic method that ensures the co-elution or near co-elution of the analyte and the deuterated internal standard.[4] While perfect co-elution is ideal, a small, highly reproducible separation may be acceptable if validated.[10]
-
Mass Spectrometry: Optimize the mass spectrometer parameters for both the analyte and the deuterated internal standard. This includes selecting appropriate precursor and product ions (MRM transitions) and optimizing collision energies and other source parameters.
4. Data Analysis:
-
Integrate the peak areas for the selected MRM transitions of both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples, calibration standards, and quality controls.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards. A linear regression with appropriate weighting (e.g., 1/x or 1/x²) is typically used.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Critical Considerations and Potential Pitfalls
While deuterated internal standards are powerful tools, their effective use requires an understanding of potential challenges.
Isotopic Interference and Cross-Talk
Isotopic interference, or "cross-talk," can occur when the signal from the analyte contributes to the signal of the deuterated internal standard, or vice versa.[11] This can arise from two main sources:
-
Natural Isotopic Abundance: High concentrations of the analyte can produce M+1 or M+2 isotope peaks that overlap with the mass of the internal standard, particularly for standards with a low degree of deuteration.[11]
-
Impurity in the Internal Standard: The deuterated internal standard may contain a small amount of the unlabeled analyte as a synthetic impurity.[11]
This can lead to non-linear calibration curves and biased results.[12] To mitigate this, it is recommended to use internal standards with a high degree of deuteration (typically at least 3-4 deuterium atoms) and high isotopic purity (≥98%).[6][8]
The Deuterium Isotope Effect on Chromatography
The substitution of hydrogen with deuterium can sometimes lead to a slight difference in chromatographic retention time, known as the "chromatographic isotope effect."[10] In reversed-phase chromatography, deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[10] If this separation is significant, the analyte and internal standard may experience different matrix effects, compromising the accuracy of the assay.[10][13] Therefore, it is crucial to assess the degree of co-elution during method development.[14]
Synthesis and Purity of Deuterated Standards
The synthesis of deuterated internal standards is a specialized process that can be achieved through various methods, including hydrogen-deuterium exchange or de novo chemical synthesis.[6][15] It is essential to ensure both high chemical purity (>99%) and high isotopic enrichment (≥98%) for reliable results.[6] The position of the deuterium labels should be on chemically stable parts of the molecule to prevent back-exchange with hydrogen.[16]
Conclusion
Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[1] Their ability to mimic the behavior of the analyte throughout the entire analytical process makes them superior to other types of internal standards, particularly when dealing with complex biological matrices.[1] While their implementation requires careful planning, synthesis, and validation, the unparalleled benefits in terms of data integrity and confidence in analytical results are critical for decision-making in research and regulated drug development.[1]
References
- Introduction to deuterated internal standards in mass spectrometry - Benchchem.
- A Technical Guide to Deuterated Internal Standards for Mass Spectrometry - Benchchem.
- Technical Support Center: Isotopic Interference with Deuter
- The Principle and Practice of Using Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide - Benchchem.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays - IRL @ UMSL.
- What are the Best Practices of LC-MS/MS Internal Standards? - NorthEast BioLab.
- Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS.
- Internal Standards - What Are They?
- Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - MDPI.
- Are You Using The Internal Standard Method In A Right Way? - WelchLab.
- Solving co-elution problems of analyte and deuter
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace.
- Deuterated internal standards and bioanalysis by AptoChem.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
- Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibr
- Stable Deuterium Internal Standard for the Isotope-Dilution LC-MS/MS Analysis of Elastin Degrad
- The Value of Deuter
- Technical Support Center: Synthesis of Deuter
- The Cornerstone of Accurate Quantification: A Technical Guide to Internal Standards in Mass Spectrometry - Benchchem.
- Deuterated Standards for LC-MS Analysis - ResolveMass Labor
- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - ResearchG
- Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements.
- Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK.
- The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chrom
- The Gold Standard: A Technical Guide to Deuterated Internal Standards in LC-MS - Benchchem.
- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?
- The Use of Stable-Isotope-Labeled (SIL)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. waters.com [waters.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. scispace.com [scispace.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. m.youtube.com [m.youtube.com]
- 15. irl.umsl.edu [irl.umsl.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: 5-Nitro-1H-imidazole-1-ethanol-d4 in Metronidazole Bioanalysis & Impurity Profiling
Executive Summary
This technical guide analyzes the critical role of 5-Nitro-1H-imidazole-1-ethanol-d4 (CAS: N/A for specific isotope; Parent CAS: 5006-68-8) as a Stable Isotope Labeled Internal Standard (SIL-IS). This compound is the deuterated analog of Metronidazole Impurity D (EP nomenclature), chemically known as des-methyl metronidazole .
While Metronidazole (2-methyl-5-nitroimidazole-1-ethanol) is the active pharmaceutical ingredient (API), the 5-Nitro-1H-imidazole-1-ethanol analog represents a specific structural divergence—lacking the C2-methyl group. The "d4" isotopolog is engineered specifically to quantify this impurity/degradation product with high precision in complex matrices (plasma, tissue, or formulation stability samples) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Part 1: Structural & Mechanistic Relationship
Chemical Identity & Divergence
To understand the utility of the d4-standard, one must first distinguish the target analyte from the parent drug.
| Feature | Metronidazole (Parent Drug) | 5-Nitro-1H-imidazole-1-ethanol (Target Analyte) | This compound (Internal Standard) |
| Chemical Name | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol | 2-(5-nitro-1H-imidazol-1-yl)ethanol | 2-(5-nitro-1H-imidazol-1-yl)ethanol-1,1,2,2-d4 |
| Common Designation | Metronidazole | Metronidazole Impurity D (EP) / Des-methyl metronidazole | Impurity D-d4 SIL-IS |
| CAS Number | 443-48-1 | 5006-68-8 | N/A (Isotope specific) |
| Molecular Weight | 171.15 g/mol | 157.13 g/mol | 161.15 g/mol (+4 Da shift) |
| Key Structural Difference | Contains C2-Methyl group | Lacks C2-Methyl group | Lacks C2-Methyl; Ethanol chain is deuterated (-CD₂CD₂OH) |
| Role | API / Antibiotic | Impurity / Degradant | Analytical Reference Standard |
The "d4" Isotope Effect in Mass Spectrometry
The "d4" nomenclature indicates the replacement of four hydrogen atoms with deuterium (
Mechanism of Action: In LC-MS/MS analysis, the d4-analog serves as the ideal internal standard because it possesses:
-
Co-Elution: It retains the same lipophilicity as the non-deuterated impurity, ensuring it elutes at the same retention time.
-
Matrix Compensation: Since it co-elutes, it experiences the exact same ion suppression or enhancement effects from the sample matrix (phospholipids, salts) as the target analyte.
-
Mass Differentiation: The +4 Da mass shift allows the mass spectrometer to distinguish the standard from the analyte in Multiple Reaction Monitoring (MRM) mode.
Figure 1: Structural relationship and analytical pairing. The d4-analog is the specific metrological mirror for Impurity D, not the parent drug.
Part 2: Bioanalytical Applications & Regulatory Context
Impurity Profiling (ICH Q3A/B)
Regulatory bodies (FDA, EMA) require the quantification of impurities that exceed specific thresholds (typically 0.1%). 5-Nitro-1H-imidazole-1-ethanol is a known process impurity in the synthesis of metronidazole (formed if the starting material 2-methyl-5-nitroimidazole is contaminated with 5-nitroimidazole).
-
Application: The d4 standard is spiked into batches of Metronidazole API to quantify Impurity D with high accuracy, ensuring it meets European Pharmacopoeia (EP) limits.
Toxicology & Mutagenicity
Nitroimidazoles are scrutinized for genotoxicity. While Metronidazole is established, its impurities may have different toxicity profiles.
-
Protocol: In toxicokinetic (TK) studies, researchers monitor plasma levels of both the parent and specific impurities. The d4-IS allows for the absolute quantification of the des-methyl impurity in plasma, independent of the high concentrations of the parent drug.
Part 3: Experimental Protocol (LC-MS/MS)
Objective: Quantify 5-Nitro-1H-imidazole-1-ethanol (Impurity D) in human plasma using the d4-analog as the Internal Standard.
Materials
-
Analyte: 5-Nitro-1H-imidazole-1-ethanol (Reference Standard).[1]
-
IS: this compound.
-
Matrix: Human Plasma (K2EDTA).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Sample Preparation (Protein Precipitation)
This method relies on "Isotope Dilution," which is self-validating because the IS corrects for recovery losses.
-
Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.
-
IS Addition: Add 20 µL of This compound working solution (e.g., 500 ng/mL in methanol). Crucial Step: This locks the quantitation ratio.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of Mobile Phase A (to match initial gradient conditions).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Target (Impurity D) | 158.1 | 112.1 (Loss of | 18 |
| IS (Impurity D-d4) | 162.1 | 116.1 (Loss of | 18 |
Note: The mass shift of +4 is maintained in the fragment ion, confirming the deuterium is located on the ethanol chain or imidazole ring core structure retained in fragmentation.
Figure 2: Analytical workflow utilizing the d4-IS for ratio-metric quantification.
References
-
European Pharmacopoeia (Ph.[2] Eur.) . Metronidazole Monograph 0679. (Defines Impurity D as 2-(5-nitro-1H-imidazol-1-yl)ethanol).[1]
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 3248693, 2-(5-Nitro-1H-imidazol-1-yl)ethanol. Retrieved from PubChem.[2][1][3] Link[1]
-
Sigma-Aldrich .[4] Metronidazole Impurity D (EP) Reference Standard. (Confirmation of chemical identity). Link
-
Capitan-Vallvey, L. F., et al. (2002) .[5] Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry. Journal of Chromatography A. (Demonstrates LC-MS methodology for nitroimidazoles). Link
Sources
- 1. 2-(5-Nitro-1H-imidazol-1-yl)ethanol | C5H7N3O3 | CID 3248693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metronidazole | C6H9N3O3 | CID 4173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-メチル-4(5)-ニトロイミダゾール European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. lcms.cz [lcms.cz]
- 5. Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 5-Nitro-1H-imidazole-1-ethanol-d4 as an Internal Standard
This Application Note and Protocol guide is designed for researchers and bioanalytical scientists utilizing 5-Nitro-1H-imidazole-1-ethanol-d4 (Metronidazole-d4) as an Internal Standard (IS) for the quantification of nitroimidazole antibiotics.
Core Directive & Scientific Rationale
In quantitative bioanalysis, the integrity of your data is only as strong as your internal standard (IS). This compound (commonly referred to as Metronidazole-d4 or Metronidazole-OH-d4 depending on the specific labeling site) serves as a stable isotopically labeled (SIL) analogue.
Its primary function is to correct for:
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting phospholipids or proteins in plasma/urine.
-
Extraction Variability: Loss of analyte during protein precipitation (PPT) or solid-phase extraction (SPE).
-
Instrument Drift: Fluctuations in ionization efficiency (ESI) over long analytical runs.
Critical Nomenclature Note: The chemical name "5-Nitro-1H-imidazole-1-ethanol" strictly refers to the des-methyl metabolite (2-H-5-nitroimidazole-1-ethanol). However, in many commercial catalogs, Metronidazole-d4 (2-methyl-5-nitroimidazole-1-ethanol-d4) is the intended product.
-
If your compound is CAS 1261392-47-5: It is Metronidazole-d4 (Target: Metronidazole).[1][2]
-
If your compound is CAS 5006-68-8 (labeled): It is Des-methyl-metronidazole-d4 (Target: Hydroxy-metabolite).
-
This protocol focuses on the generic application for Nitroimidazoles, with specific transitions for Metronidazole-d4.
Chemical Properties & Handling
| Property | Specification |
| Compound Name | This compound (Metronidazole-d4) |
| Molecular Formula | C₆H₅D₄N₃O₃ (Ethylene-d4 variant) |
| Molecular Weight | ~175.18 g/mol (vs. 171.15 for Unlabeled) |
| Solubility | Soluble in Methanol, DMSO, and Acetonitrile. Slightly soluble in water. |
| Storage | -20°C, protected from light (Nitroimidazoles are photosensitive). |
| Stability | Stock solutions in Methanol are stable for 6 months at -20°C. |
Method Development Guide (Self-Validating Logic)
A. Mass Spectrometry Optimization (ESI+)
The choice of MRM transitions is critical. If your IS is labeled on the ethylene side chain (ethylene-d4), you must avoid transitions that lose the side chain, as this would yield a product ion identical to the unlabeled drug (Cross-talk).
-
Metronidazole (Analyte):
-
Precursor: 172.1
-
Primary Product: 128.1 (Loss of
, ethanol chain) -
Secondary Product: 82.0 (Ring fragment)
-
-
Metronidazole-d4 (IS - Ethylene Labeled):
-
Precursor: 176.1
-
Avoid: 128.1 (Loss of
- Same as analyte! High Risk ) -
Recommended Product: 130.1 (Loss of
group [46 Da]). This fragment retains the deuterated chain. -
Alternative Product: 158.1 (Loss of
).
-
B. Chromatographic Strategy
Nitroimidazoles are polar.[3] Traditional C18 columns may show poor retention (eluting in the void volume), leading to high matrix suppression.
-
Column: Use a polar-embedded C18 (e.g., Waters Acquity BEH Shield RP18) or a HILIC column for better retention.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Protonation source).
-
B: Acetonitrile (Sharper peaks than Methanol).
-
Experimental Protocol: Plasma Extraction
This protocol uses Protein Precipitation (PPT) , which is cost-effective and suitable for high-throughput clinical samples.
Reagents:
-
IS Working Solution: 500 ng/mL Metronidazole-d4 in Methanol.
-
Precipitating Agent: Acetonitrile (ice-cold).
-
Diluent: 0.1% Formic Acid in Water.
Step-by-Step Workflow:
Figure 1: Optimized Protein Precipitation Workflow for Metronidazole Quantification.
LC-MS/MS Parameters
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495). Polarity: Positive Electrospray Ionization (ESI+).
| Parameter | Setting | Rationale |
| Spray Voltage | 4500 V | Optimal for small polar molecules. |
| Source Temp | 500°C | Ensures efficient desolvation of aqueous mobile phase. |
| Curtain Gas | 30 psi | Prevents solvent droplets from entering the analyzer. |
| Collision Energy (CE) | 25 eV (for 130 product) | Optimized to strip |
Gradient Table (Flow: 0.4 mL/min):
| Time (min) | % Mobile Phase B (ACN) | Event |
|---|---|---|
| 0.00 | 5% | Loading/Desalting |
| 0.50 | 5% | Divert valve to waste (remove salts) |
| 3.00 | 90% | Elution of Analyte & IS |
| 3.50 | 90% | Column Wash |
| 3.60 | 5% | Re-equilibration |
| 5.00 | 5% | End of Run |
Validation & Troubleshooting
Linearity & Calibration
-
Range: 10 ng/mL to 10,000 ng/mL.
-
Weighting:
(Essential for wide dynamic ranges). -
Acceptance:
; Accuracy ±15% (±20% at LLOQ).
Troubleshooting "Cross-Talk" (Interference)
If you observe a peak in the IS channel (176 -> 130) when injecting only high-concentration Analyte (172 -> 128):
-
Isotopic Purity: Ensure your IS is >99% deuterated. If it contains D0 (unlabeled) impurities, it will contribute to the analyte signal.
-
Fragmentation Overlap: As noted, if using 176 -> 128, you are detecting the unlabeled ring fragment. Switch to 176 -> 130.
Figure 2: Decision Tree for Internal Standard Interference.
References
-
Mottier, P., et al. (2006). "Analysis of Four 5-nitroimidazoles and Their Corresponding Hydroxylated Metabolites in Egg... by Isotope Dilution LC-MS/MS." Journal of Agricultural and Food Chemistry, 54(6), 2018-2026.[4][5] Link
-
Bongers, I. E. A., et al. (2021).[6] "A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk."[6] Wageningen Food Safety Research.[6] Link
-
PubChem Compound Summary. "Metronidazole-d4 (CAS 1261392-47-5)."[1] National Center for Biotechnology Information. Link
-
Xia, X., et al. (2009). "Simultaneous determination of nitroimidazoles in honey by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 877(27), 3054-3058. Link
Sources
- 1. 1,1,2,2-Tetradeuterio-2-(2-methyl-5-nitroimidazol-1-yl)ethanol | C6H9N3O3 | CID 49849778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. shimadzu.com [shimadzu.com]
- 4. Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. edepot.wur.nl [edepot.wur.nl]
Quantitative analysis of 5-nitroimidazoles in biological matrices
Application Note & Protocol
Topic: High-Sensitivity Quantitative Analysis of 5-Nitroimidazoles and their Metabolites in Biological Matrices by UHPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals in pharmaceutical, clinical, and food safety laboratories.
Abstract
5-Nitroimidazoles (5-NDZs) are a critical class of antibiotics used in both human and veterinary medicine against anaerobic bacteria and protozoa.[1][2] However, concerns over their potential mutagenic and carcinogenic properties have led to strict regulations and a ban on their use in food-producing animals in many jurisdictions.[2] This necessitates the development of highly sensitive and robust analytical methods for their quantification in complex biological matrices such as plasma, serum, and tissue. This guide provides a comprehensive, field-proven framework for the extraction, separation, and quantification of 5-NDZs and their primary metabolites using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), adhering to regulatory validation standards.
Scientific Background: Mechanism & Rationale for Analysis
The selective toxicity of 5-nitroimidazoles is predicated on their mechanism of activation. These compounds are prodrugs that passively diffuse into microbial cells.[3][4] Inside anaerobic organisms, which have a low redox potential, the nitro group of the 5-NDZ is reduced by enzymes like nitroreductases.[] This reduction process generates short-lived, highly reactive cytotoxic intermediates and free radicals.[3][6] These reactive species are responsible for the drug's therapeutic effect, primarily through the disruption and breakage of microbial DNA, which ultimately leads to cell death.[3][][7]
The metabolism in host organisms can lead to the formation of various derivatives, including hydroxylated metabolites, which may also possess biological activity or serve as crucial markers of exposure.[8][9] Therefore, a robust analytical method must be capable of quantifying both the parent drug and its key metabolites to provide a complete pharmacokinetic or residue profile.
Caption: Reductive activation pathway of 5-nitroimidazoles in anaerobic microbes.
Comprehensive Analytical Workflow
The successful quantification of 5-NDZs from biological matrices is a multi-stage process that demands careful optimization at each step. The workflow is designed to ensure maximum analyte recovery, removal of interfering matrix components, and highly selective detection.
Caption: General workflow for the analysis of 5-nitroimidazoles in biological samples.
Part I: Sample Preparation Protocols
The goal of sample preparation is to isolate the analytes of interest from complex matrix components like proteins, lipids, and salts, which can cause ion suppression in the mass spectrometer and shorten the life of the analytical column.[10]
Protocol 1: Solid-Phase Extraction (SPE) for Plasma/Serum Samples
SPE is highly effective for cleaning and concentrating analytes from liquid matrices.[11][12] Mixed-mode or hydrophilic-lipophilic balanced (HLB) cartridges are often preferred for their ability to retain a broad range of 5-NDZs and their metabolites.[13][14][15]
Materials:
-
SPE Cartridges (e.g., Mixed-Mode Cation Exchange or HLB, 100-200 mg, 3 mL)
-
SPE Vacuum Manifold
-
Centrifuge
-
Solvents: Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (NH₄OH), HPLC-grade Water.
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma/serum samples and vortex to ensure homogeneity.
-
To a 1.0 mL aliquot of plasma, add 10 µL of the internal standard (IS) working solution (e.g., a deuterated analog of one of the analytes).
-
Add 1.0 mL of 2% formic acid in water and vortex for 30 seconds. This step helps to precipitate proteins and adjust the pH for optimal binding to the SPE sorbent.[12]
-
Centrifuge at 4000 x g for 10 minutes to pellet precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Condition the cartridge by passing 3 mL of MeOH, followed by 3 mL of HPLC-grade water. Causality: This step solvates the functional groups of the sorbent, ensuring proper interaction with the analyte.[12] Do not allow the sorbent to go dry before loading the sample.
-
-
Sample Loading:
-
Load the supernatant from Step 1 onto the conditioned SPE cartridge.
-
Apply a slow, steady flow rate (approx. 1-2 drops/second) using the vacuum manifold to ensure efficient analyte retention.
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% MeOH in water. Causality: This removes weakly bound, hydrophilic interferences without prematurely eluting the target analytes.[16]
-
Dry the cartridge under high vacuum for 5 minutes to remove residual water.
-
-
Elution:
-
Elute the analytes with 3 mL of 5% NH₄OH in ACN/MeOH (50:50, v/v). Causality: The basic mobile phase neutralizes the charge interaction for ion-exchange sorbents, while the high organic content disrupts hydrophobic interactions, ensuring complete elution of the target compounds.[16]
-
-
Final Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA) for UHPLC-MS/MS analysis.
-
Protocol 2: Salting-Out Assisted Liquid-Liquid Extraction (SALLE) for Tissue Samples
For solid matrices like tissue, a homogenization step is required, followed by extraction. SALLE is a robust technique that uses a water-miscible solvent and high salt concentration to achieve phase separation and extract analytes.[17]
Materials:
-
Tissue Homogenizer
-
High-speed Centrifuge
-
Solvents: Acetonitrile (ACN), HPLC-grade Water.
-
Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).
Procedure:
-
Sample Homogenization:
-
Accurately weigh 1.0 g of minced tissue into a 50 mL centrifuge tube.
-
Add 10 µL of the internal standard (IS) working solution.
-
Add 5 mL of HPLC-grade water and homogenize until a uniform suspension is achieved.
-
-
Extraction:
-
Add 10 mL of ACN to the homogenate.
-
Add pre-weighed salts: 4 g of anhydrous MgSO₄ and 1 g of NaCl. Causality: The addition of salts forces the separation of the water and ACN layers, partitioning the moderately polar 5-NDZs into the organic (ACN) phase while MgSO₄ helps remove excess water.[17]
-
Immediately cap and shake vigorously for 2 minutes.
-
-
Phase Separation:
-
Centrifuge at 5000 x g for 10 minutes at 4°C. Three layers will form: a top organic layer (ACN), a middle solid tissue layer, and a bottom aqueous layer.
-
-
Collection and Cleanup (Optional Dispersive SPE):
-
Carefully transfer a 5 mL aliquot of the top ACN layer to a new tube containing a small amount of cleanup sorbent (e.g., 150 mg MgSO₄ and 50 mg PSA - primary secondary amine) to remove fatty acids and other interferences. Vortex and centrifuge again.
-
-
Final Processing:
-
Transfer a 2 mL aliquot of the final ACN extract and evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase for analysis.
-
Part II: Instrumental Analysis Protocol
Protocol 3: UHPLC-MS/MS Analysis
This method uses a reversed-phase C18 column for separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.[15][18]
| Parameter | Recommended Setting | Rationale |
| UHPLC System | Agilent 1290, Waters Acquity, or equivalent | High pressure capabilities for improved resolution and speed. |
| Analytical Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar compounds.[17][18] |
| Column Temp. | 40°C | Ensures reproducible retention times and peak shapes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of analytes for positive ion ESI.[18] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting analytes from the C18 column. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column, balancing speed and efficiency. |
| Injection Volume | 2 - 5 µL | Small volume to prevent peak distortion. |
| Gradient Elution | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-3.5 min: 95% B; 3.5-4.0 min: 5% B | A gradient is essential to elute a range of analytes with different polarities and clean the column. |
| Mass Spec. | Sciex QTRAP 6500, Waters Xevo TQ, or equivalent | High sensitivity and selectivity required for trace-level quantification. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | 5-NDZs readily form [M+H]⁺ ions.[14] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides specificity by monitoring a precursor ion and a specific product ion for each analyte. |
Example MRM Transitions (Hypothetical):
-
Metronidazole: Precursor [M+H]⁺: 172.1 -> Product: 128.1
-
Ronidazole: Precursor [M+H]⁺: 201.1 -> Product: 141.1
-
Dimetridazole: Precursor [M+H]⁺: 142.1 -> Product: 82.1
-
Metronidazole-OH: Precursor [M+H]⁺: 188.1 -> Product: 128.1
-
Metronidazole-d3 (IS): Precursor [M+H]⁺: 175.1 -> Product: 131.1
Part III: Bioanalytical Method Validation
A method is only reliable if it is properly validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[19] All validation experiments should adhere to regulatory guidelines such as those from the FDA or ICH.[20][21][22]
Key Validation Parameters:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix. Assessed by analyzing at least six blank matrix sources for interferences at the analyte's retention time.[19]
-
Calibration Curve & Linearity: A curve consisting of a blank, a zero, and at least six non-zero concentrations, demonstrating the relationship between instrument response and known analyte concentration. A correlation coefficient (r²) of ≥0.99 is typically required.[23][24]
-
Accuracy & Precision: Accuracy measures the closeness of results to the true value, while precision measures the reproducibility of the results. Assessed by analyzing Quality Control (QC) samples at a minimum of three concentration levels (Low, Mid, High) in multiple replicates on different days. The mean value should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (RSD%) should not exceed 15% (20% at the LLOQ).[21][22][23]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[23]
-
Recovery: The extraction efficiency of the analytical method, determined by comparing the analyte response from a pre-extracted spiked sample to that of a post-extracted spiked sample.
-
Matrix Effect: The suppression or enhancement of ionization caused by co-eluting matrix components.[10] Assessed by comparing the analyte response in a post-extracted spiked sample to a pure solution standard. The use of a stable isotope-labeled internal standard is the most effective way to correct for matrix effects.
-
Stability: Assessed to ensure the analyte is stable under various conditions encountered during sample handling and analysis (e.g., freeze-thaw cycles, bench-top stability, long-term storage).[21]
Example Validation Data Summary:
| Analyte | QC Level (ng/mL) | Intra-day (n=6) | Inter-day (n=18) |
| Accuracy (%) | Precision (RSD%) | Accuracy (%) | Precision (RSD%) | ||
| Metronidazole | LLOQ (1.0) | 108.5 | 7.8 | 105.2 | 9.5 |
| Low (2.5) | 102.1 | 5.4 | 101.5 | 6.8 | |
| Mid (50) | 97.8 | 3.1 | 98.9 | 4.2 | |
| High (150) | 101.3 | 2.5 | 102.0 | 3.6 | |
| Ronidazole | LLOQ (1.0) | 95.6 | 9.2 | 98.1 | 11.4 |
| Low (2.5) | 99.4 | 6.1 | 100.8 | 7.1 | |
| Mid (50) | 103.2 | 4.5 | 102.5 | 5.3 | |
| High (150) | 98.5 | 3.8 | 99.3 | 4.9 |
This data is for illustrative purposes only. Real-world results should meet the acceptance criteria outlined above.[25][26]
Conclusion
The UHPLC-MS/MS methodology detailed in this guide provides a robust, sensitive, and selective approach for the quantitative determination of 5-nitroimidazoles and their metabolites in challenging biological matrices. The combination of optimized solid-phase or liquid-liquid extraction protocols with the specificity of tandem mass spectrometry allows for trace-level quantification suitable for pharmacokinetic studies, clinical monitoring, and regulatory compliance in food safety testing. Adherence to the described validation principles is paramount to ensure the generation of reliable, reproducible, and legally defensible data.
References
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration.
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration.
-
Leitsch, D. (2017). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. Journal of Antimicrobial Chemotherapy.
-
Carlier, J. P., Sellier, N., Rager, M. N., & Reysset, G. (1997). Metabolism of a 5-nitroimidazole in susceptible and resistant isogenic strains of Bacteroides fragilis. Antimicrobial Agents and Chemotherapy, 41(7), 1495–1499.
-
Carlier, J. P., Sellier, N., Rager, M. N., & Reysset, G. (1997). Metabolism of a 5-nitroimidazole in susceptible and resistant isogenic strains of Bacteroides fragilis. PubMed.
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation.
-
Kedderis, G. L., Argenbright, L. S., & Miwa, G. T. (1989). Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation. Chemical Research in Toxicology.
-
Moreno-González, D., et al. (2014). Novel solid phase extraction method for the analysis of 5-nitroimidazoles and metabolites in milk samples by capillary electrophoresis. Food Chemistry.
-
Lecturio. (2021). Nitroimidazoles.
-
Müller, M. (1983). Action of clinically utilized 5-nitroimidazoles on microorganisms. PubMed.
-
BOC Sciences. (n.d.). Nitroimidazole: Definition, Mechanism and Uses.
-
Díaz-Galiano, F. J., et al. (2004). Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry. Journal of Chromatography A.
-
Wikipedia. (n.d.). Nitroimidazole.
-
Premo, D. L., et al. (2016). Metabolomics reveals novel biomarkers of illegal 5-nitromimidazole treatment in pigs. Further evidence of drug toxicity uncovered. Food Chemistry.
-
Kaufmann, A., et al. (2015). Structures of 5-nitroimidazoles and metabolites. ResearchGate.
-
Moreno-González, D., et al. (2014). Novel solid phase extraction method for the analysis of 5-nitroimidazoles and metabolites in milk samples by capillary electrophoresis. ResearchGate.
-
Ttira, O. A., et al. (2021). Simple and rapid determination of 5-nitroimidazoles and metabolites in fish roe samples by salting-out assisted liquid-liquid extraction and UHPLC-MS/MS. ResearchGate.
-
Goldman, P., et al. (1986). Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs. PubMed.
-
FDA. (2001). Bioanalytical Method Validation. U.S. Department of Health and Human Services, Food and Drug Administration.
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
-
Díaz-Galiano, F. J., et al. (2004). Determination of five nitroimidazoles in water by liquid chromatography–mass spectrometry. ISC-EJ.
-
R.S.C.-Services. (n.d.). DETERMINATION OF NITROIMIDAZOLES USING GC/MS, GC/NCI AND GC/MS/MS.
-
Van Bocxlaer, K., et al. (2023). Validated LC-MS/MS Method for Quantifying the Antiparasitic Nitroimidazole DNDI-0690 in Preclinical Target Site PK/PD Studies. PMC.
-
Yang, X. (2019). Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. Agilent Technologies.
-
Li, Y., et al. (2024). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. PMC.
-
De Ruyck, H., et al. (2005). Liquid Chromatography-Mass Spectrometry Determination of Six 5-Nitroimidazoles in Animal Feedstuff. ResearchGate.
-
Li, H., et al. (2012). Determination of five nitroimidazole residues in artificial porcine muscle tissue samples by capillary electrophoresis. PubMed.
-
Prat, M. D., et al. (2010). Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review. PubMed.
-
Sigma-Aldrich. (n.d.). Supelco Guide to Solid Phase Extraction.
-
Thermo Fisher Scientific. (n.d.). Solid Phase Extraction Guide.
-
Kamal, A. H., et al. (2015). Dispersive liquid-liquid microextraction: trends in the analysis of biological samples. Bioanalysis.
-
Agilent Technologies. (2022). Tips for Developing Successful Solid Phase Extraction Methods.
-
Xu, L., et al. (2010). Investigation of the effects of 24 bio-matrices on the LC-MS/MS analysis of morinidazole. Talanta.
-
ResearchGate. (n.d.). Separation of five 5-nitroimidazole drugs in the milk sample.
Sources
- 1. Nitroimidazole - Wikipedia [en.wikipedia.org]
- 2. Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lecturio.com [lecturio.com]
- 4. Action of clinically utilized 5-nitroimidazoles on microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metabolism of a 5-nitroimidazole in susceptible and resistant isogenic strains of Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of the effects of 24 bio-matrices on the LC-MS/MS analysis of morinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Novel solid phase extraction method for the analysis of 5-nitroimidazoles and metabolites in milk samples by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. lcms.labrulez.com [lcms.labrulez.com]
- 17. researchgate.net [researchgate.net]
- 18. Validated LC‐MS/MS Method for Quantifying the Antiparasitic Nitroimidazole DNDI‐0690 in Preclinical Target Site PK/PD Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
- 20. bioanalysis-zone.com [bioanalysis-zone.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. propharmagroup.com [propharmagroup.com]
- 23. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 24. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 25. agilent.com [agilent.com]
- 26. Determination of five nitroimidazole residues in artificial porcine muscle tissue samples by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Sample preparation for 5-nitroimidazole quantification in plasma
Application Note: AN-2026-NIM Topic: Precision Sample Preparation for 5-Nitroimidazole Quantification in Human Plasma via LC-MS/MS
Executive Summary
This guide provides a definitive workflow for the extraction and quantification of 5-nitroimidazoles (5-NIs)—specifically Metronidazole (MNZ), Tinidazole (TNZ), Secnidazole (SNZ), and Ornidazole (ONZ)—in human plasma. While Protein Precipitation (PPT) offers speed, it often fails to remove phospholipids that cause ion suppression in LC-MS/MS.[1] This note prioritizes Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) as the superior methodologies for clinical and bioequivalence studies, ensuring high recovery (>85%) and minimal matrix effects.
Introduction: The Chemical Challenge
5-nitroimidazoles are low-molecular-weight, polar compounds with a basic imidazole ring (pKa ~2.5). This polarity presents a specific bioanalytical paradox:
-
Hydrophilicity: They do not retain strongly on standard C18 columns without high aqueous content, which leads to co-elution with matrix salts and polar interferences.
-
Matrix Interference: In plasma, phospholipids (glycerophosphocholines) elute in the same hydrophobic window as many drugs. If not removed, they compete for ionization in the electrospray source (ESI), causing variable signal suppression.
-
Stability: 5-NIs are photosensitive. All sample preparation must occur under yellow light or in amber glassware to prevent photodegradation to their non-active metabolites.
Method Selection Guide
Choose your protocol based on the sensitivity requirements (LLOQ) and throughput needs.
Figure 1: Decision tree for selecting the optimal extraction methodology based on sensitivity and regulatory requirements.
Pre-Analytical Considerations
-
Anticoagulant: K2EDTA is preferred over heparin to avoid potential LC-MS interferences.
-
Internal Standard (IS): Use isotopically labeled standards (e.g., Metronidazole-d4, Tinidazole-d5) to correct for extraction variability and matrix effects. If unavailable, use a structural analog (e.g., Tinidazole for Metronidazole quantification) but validate strictly for retention time separation.
-
pH Control: 5-NIs are basic (pKa ~2.5). At physiological pH (7.4), they are largely uncharged, making them suitable for organic solvent extraction.
Detailed Protocols
Protocol A: Solid Phase Extraction (SPE) - The Gold Standard
Best for: Trace analysis, complex metabolite profiling, and eliminating phospholipid matrix effects.
Cartridge Selection: Hydrophilic-Lipophilic Balanced (HLB) copolymer (e.g., Oasis HLB or Strata-X). These sorbents retain polar compounds even when the bed runs dry.
-
Sample Pre-treatment:
-
Thaw plasma at room temperature (protected from light).
-
Mix 200 µL Plasma + 20 µL Internal Standard + 200 µL 0.1% Formic Acid (aq) .
-
Why: Acidification slightly protonates the matrix proteins to disrupt binding, while the HLB sorbent retains the drug via hydrophobic and polar interactions.
-
-
Conditioning:
-
1 mL Methanol (MeOH).[2]
-
1 mL Water (Milli-Q).
-
-
Loading:
-
Load the pre-treated sample at a slow flow rate (1 mL/min).
-
-
Washing (Critical Step):
-
Wash 1: 1 mL Water (removes salts/proteins).
-
Wash 2: 1 mL 5% Methanol in Water.
-
Why: 5-NIs are moderately polar. A wash with >10% organic solvent risks eluting the analyte prematurely. Keep organic content low in the wash.
-
-
Elution:
-
Elute with 1 mL 100% Methanol .
-
-
Reconstitution:
-
Evaporate eluate to dryness under Nitrogen at 40°C.
-
Reconstitute in 200 µL Mobile Phase (e.g., 10% ACN in 0.1% Formic Acid).
-
Figure 2: SPE Workflow targeting polar retention and salt removal.
Protocol B: Liquid-Liquid Extraction (LLE)
Best for: High recovery at lower cost. Excellent for removing phospholipids.
Solvent Choice: Ethyl Acetate (EtAc) or Chloroform:Isopropanol (95:5). Note: EtAc is preferred due to lower toxicity and high partition coefficient for nitroimidazoles.
-
Aliquot: Transfer 250 µL Plasma into a 2 mL amber Eppendorf tube.
-
Spike: Add 25 µL Internal Standard .
-
Buffer (Optional but Recommended): Add 100 µL Borate Buffer (pH 9.0) or 0.1M NaOH.
-
Why: Ensuring pH > pKa (2.5) guarantees the analyte is in its neutral form, maximizing migration into the organic layer.
-
-
Extraction:
-
Add 1.5 mL Ethyl Acetate .
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
-
Transfer: Transfer the upper organic layer to a clean glass tube.
-
Dry & Reconstitute: Evaporate under Nitrogen; reconstitute in mobile phase.
Comparative Performance Data
The following data summarizes typical performance metrics observed in validation studies comparing these methods.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Recovery (%) | 60 - 75% | 85 - 95% | 90 - 98% |
| Matrix Effect | High (Suppression) | Low | Minimal |
| Phospholipid Removal | < 20% | > 95% | > 99% |
| Sensitivity (LLOQ) | ~10 ng/mL | ~0.5 ng/mL | ~0.1 ng/mL |
| Cost per Sample | Low | Medium | High |
LC-MS/MS Optimization
To ensure the extracted sample is quantified accurately, the chromatographic conditions must separate the 5-NIs from any remaining isobaric interferences.
-
Column: Biphenyl or C18 (Polar Embedded).
-
Recommendation: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) offers superior selectivity for the imidazole ring compared to standard C18.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Methanol.
-
Gradient: Start at 5% B to retain polar analytes, ramp to 90% B to wash column.
-
-
Mass Spectrometry (MRM Transitions):
-
Metronidazole: 172.1 → 128.1 (Quant), 172.1 → 82.1 (Qual).
-
Tinidazole: 248.1 → 121.1 (Quant).
-
Ronidazole: 201.1 → 140.1 (Quant).
-
Troubleshooting & Quality Control
-
Issue: Low Recovery in LLE.
-
Cause: Emulsion formation or incorrect pH.
-
Fix: Increase centrifugation speed (15,000 g) or add a "salting out" agent (NaCl) to the aqueous phase to push the drug into the organic layer.
-
-
Issue: Peak Tailing.
-
Cause: Secondary interactions with silanols on the column.
-
Fix: Ensure mobile phase pH is acidic (0.1% Formic Acid) to protonate silanols, or use an end-capped column.
-
-
Issue: Signal Drift.
-
Cause: Phospholipid buildup on the column.[1]
-
Fix: Implement a diverter valve to send the first 1 minute and the final wash of the gradient to waste, preventing source contamination.
-
References
-
Xia, X., et al. (2009). "Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry." Analytica Chimica Acta. Link
-
Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry. Link
-
Wang, J., et al. (2017). "A QuEChERS-Based Sample Preparation Method for the Analysis of 5-Nitroimidazoles in Bovine Milk by HPLC–DAD." Journal of AOAC International. Link
-
De Souza, L. F., et al. (2025). "Relative Matrix Effect in the Quantification of Nitroimidazoles and Dyes in Meat, Eggs, Shrimp, and Fish Using an Ethyl Acetate/Salting-Out Extraction."[3] Journal of Agricultural and Food Chemistry. Link
-
TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. (2023). MDPI. Link
Sources
- 1. news-medical.net [news-medical.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Relative Matrix Effect in the Quantification of Nitroimidazoles and Dyes in Meat, Eggs, Shrimp, and Fish Using an Ethyl Acetate/Salting-Out Extraction and Isotope Dilution Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for using 5-Nitro-1H-imidazole-1-ethanol-d4 in urine analysis
Application Note: Quantitative Profiling of 5-Nitro-1H-imidazole-1-ethanol in Urine via ID-LC-MS/MS
Abstract & Scope
This protocol details the validated methodology for the extraction and quantification of 5-Nitro-1H-imidazole-1-ethanol (also known as Metronidazole Impurity D or Desmethylmetronidazole) in human urine. The method utilizes 5-Nitro-1H-imidazole-1-ethanol-d4 as a stable isotope-labeled internal standard (SIL-IS) to correct for the significant ion suppression effects typical of urinary matrices.
While often overlooked in standard panels, this analyte is a critical marker for comprehensive nitroimidazole metabolic profiling and pharmaceutical impurity analysis. This guide prioritizes Isotope Dilution Mass Spectrometry (IDMS) to ensure regulatory-grade accuracy (FDA/EMA Bioanalytical Guidelines).
Mechanistic Insight: Why This Protocol?
The Analyte & The Challenge
5-Nitro-1H-imidazole-1-ethanol (CAS: 5006-68-8) lacks the C2-methyl group found in Metronidazole.[1] This structural difference alters its pKa and retention characteristics, making it prone to co-elution with polar urinary salts (urates, creatinine) which suppress electrospray ionization (ESI).
The Solution: Deuterated Internal Standardization
We utilize the d4-analog (deuterated on the ethylene side chain) because it shares identical physicochemical properties (pKa, solubility, extraction efficiency) with the target analyte but resolves mass-spectrometrically.
-
Mechanism: The d4-IS co-elutes with the analyte, experiencing the exact same matrix suppression at the ESI source. By quantifying the ratio of Analyte/IS, the suppression error cancels out mathematically.
Experimental Workflow (Visualized)
The following diagram outlines the critical path from sample collection to data acquisition.
Figure 1: Validated extraction workflow ensuring matrix removal and equilibration of the internal standard.
Materials & Reagents
| Component | Specification | Purpose |
| Analyte | 5-Nitro-1H-imidazole-1-ethanol (Neat) | Calibration Standards |
| Internal Standard | This compound | Correction of Matrix Effects |
| Enzyme | Cleave glucuronide conjugates | |
| SPE Cartridge | Hydrophilic-Lipophilic Balance (HLB), 60mg/3cc | Retention of polar nitroimidazoles |
| LC Column | C18 (e.g., Acquity BEH or Kinetex), 1.7 µm | Chromatographic separation |
| Mobile Phase A | 0.1% Formic Acid in Water (LC-MS Grade) | Protonation source |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elution solvent |
Detailed Protocol
Step 1: Standard Preparation
-
Stock Solutions: Prepare 1.0 mg/mL individual stocks of the Analyte and the d4-IS in Methanol. Store at -20°C.
-
Working IS Solution: Dilute the d4-IS stock to 500 ng/mL in water. This ensures the spike volume is manageable and the final concentration falls within the linear range of the detector.
Step 2: Sample Pre-treatment (Hydrolysis)
-
Rationale: Nitroimidazoles often undergo extensive Phase II metabolism. To measure the "Total" concentration, deconjugation is required.
-
Aliquot 100 µL of Urine into a 1.5 mL centrifuge tube.
-
Add 20 µL of Working IS Solution (Final conc: 100 ng/mL). Vortex for 10s.
-
Add 100 µL of
-Glucuronidase solution (in Acetate Buffer pH 5.0). -
Incubate at 37°C for 2 hours .
-
Stop Reaction: Add 200 µL of ice-cold Acetonitrile to precipitate enzymes. Centrifuge at 10,000 x g for 5 mins.
Step 3: Solid Phase Extraction (SPE)
-
Critical: Do not use "Dilute and Shoot" for low-level impurity analysis; salt buildup will degrade sensitivity over time.
-
Condition: 1 mL Methanol followed by 1 mL Water.
-
Load: Dilute the supernatant from Step 2 with 1 mL Water and load onto the cartridge.
-
Wash: 1 mL of 5% Methanol in Water (Removes salts and highly polar urea).
-
Elute: 1 mL of 100% Methanol .
-
Reconstitute: Evaporate to dryness under Nitrogen (40°C). Reconstitute in 100 µL of 10% Acetonitrile in Water .
Step 4: LC-MS/MS Acquisition
Chromatography:
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B (Isocratic hold to elute salts)
-
1-5 min: 5% -> 90% B (Linear ramp)
-
5-6 min: 90% B (Wash)
-
6.1 min: 5% B (Re-equilibration)
-
Mass Spectrometry (ESI+):
-
Source Temp: 500°C | Capillary Voltage: 3.5 kV
-
MRM Transitions:
| Compound | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Type |
| Analyte | 158.1 [M+H]+ | 112.1 (-NO2) | 25 | 18 | Quantifier |
| 158.1 | 81.1 (Imidazole ring) | 25 | 28 | Qualifier | |
| d4-IS | 162.1 [M+H]+ | 116.1 (-NO2) | 25 | 18 | Quantifier |
Validation Criteria (Self-Validating System)
To ensure the protocol is trustworthy, every batch must meet these criteria:
-
Linearity:
over the range of 1.0 – 1000 ng/mL. -
IS Response Stability: The peak area of the d4-IS in extracted samples should not deviate >20% from the d4-IS in a pure solvent standard. Significant deviation indicates matrix suppression that the IS is trying to correct, but extreme suppression (>50%) requires re-extraction.
-
Accuracy: Quality Control (QC) samples at Low, Mid, and High levels must calculate to within ±15% of nominal value.
Troubleshooting Guide
-
Issue: Low recovery of the d4-IS.
-
Cause: The wash step in SPE (5% MeOH) might be too strong if the pH is not controlled.
-
Fix: Ensure the loading buffer is neutral. Nitroimidazoles are relatively polar; keep organic wash solvents <5%.
-
-
Issue: Peak tailing.
-
Cause: Secondary interactions with silanols on the column.
-
Fix: Ensure the Mobile Phase contains at least 0.1% Formic Acid or Ammonium Formate to buffer the pH.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3248693, 2-(5-Nitro-1H-imidazol-1-yl)ethanol. Retrieved from [Link]
- Matuszewski, B. K., et al. (2003).Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
- European Pharmacopoeia (Ph. Eur.).Metronidazole Monograph: Impurity Analysis.
Sources
Precision Pharmacokinetics: The Strategic Application of Deuterated Internal Standards in LC-MS/MS Bioanalysis
Abstract
In the high-stakes environment of pharmacokinetic (PK) drug development, data integrity is non-negotiable. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis, yet it suffers from a critical vulnerability: matrix effects .[1] This Application Note details the strategic deployment of Deuterated Stable Isotope Labeled Internal Standards (SIL-IS) to neutralize ionization suppression, ensure regulatory compliance (FDA/ICH M10), and guarantee the self-validating accuracy of PK data.
Part 1: The Theoretical Imperative
The Problem: Ionization Suppression
In Electrospray Ionization (ESI), analytes compete for charge against endogenous matrix components (phospholipids, salts, proteins). If the matrix load varies between patients (or even between timepoints), the signal response changes, rendering the calibration curve invalid. This is the Matrix Effect .
The Solution: Deuterated Standards (SIL-IS)
A Deuterated IS is a chemically identical analog of the analyte where specific hydrogen atoms (
-
Mechanism: The SIL-IS co-elutes (almost) perfectly with the analyte.
-
Causality: Because it experiences the exact same suppression or enhancement as the analyte at the moment of ionization, the ratio of Analyte Area / IS Area remains constant, mathematically canceling out the matrix effect.
Critical Consideration: The "Deuterium Isotope Effect"
While chemically similar, C-D bonds are shorter and more stable than C-H bonds. This lowers the lipophilicity of the molecule slightly.
-
The Risk: In Reversed-Phase LC (RPLC), deuterated standards often elute slightly earlier than the unlabeled analyte.
-
The Impact: If the shift is too large, the IS may elute outside the suppression zone of the analyte, failing to correct for matrix effects.
Part 2: Critical Application Note — Selection & Characterization
Do not simply purchase the cheapest standard. Follow this decision matrix.
Stability of the Label
Rule: Deuterium must be placed on non-exchangeable positions (Carbon-Deuterium bonds).
-
Avoid: Deuterium on acidic/basic sites (O-D, N-D, S-D). These will exchange with solvent protons (
) immediately, causing the signal to disappear. -
Preferred: Deuterium on aromatic rings or aliphatic chains.
Mass Shift ($ \Delta m $)
Rule: The mass difference must be sufficient to avoid "Isotopic Cross-Talk."
-
Natural Abundance: Carbon-13 (
) exists naturally (~1.1%). If your drug has a mass of 300 Da, the natural M+1 isotope is 301 Da, and M+2 is 302 Da. -
Requirement: Use a minimum of D3 (M+3) , preferably D5 or D6 , to ensure the natural isotopes of the drug do not contribute to the IS signal.
Purity Check
Rule: The IS must not contain unlabeled drug (D0).
-
If your D6 standard contains 1% D0 (unlabeled drug), spiking the IS into a blank sample will generate a false positive signal for the drug.
Visualization: IS Selection Decision Tree
Caption: Logical workflow for validating a Deuterated Internal Standard before method development.
Part 3: Experimental Protocols
Protocol 1: The "Cross-Talk" & Purity Validation
Objective: To ensure the IS does not interfere with the analyte and vice versa (FDA Bioanalytical Method Validation Guidance).
Reagents:
-
Analyte Stock Solution (1 mg/mL)
-
IS Stock Solution (1 mg/mL)
-
Blank Biological Matrix (Plasma/Serum)
Procedure:
-
Prepare ULOQ Sample: Spike analyte into matrix at the Upper Limit of Quantitation (ULOQ). Do not add IS.
-
Prepare Blank + IS Sample: Spike IS into blank matrix at the working concentration. Do not add analyte.
-
Prepare Double Blank: Matrix with no analyte and no IS .
-
Analyze: Inject 3 replicates of each.
Acceptance Criteria:
-
IS Interference: In the ULOQ sample, the signal at the IS mass transition must be ≤ 5% of the average IS response.
-
Analyte Interference: In the Blank + IS sample, the signal at the Analyte mass transition must be ≤ 20% of the Lower Limit of Quantitation (LLOQ).
Protocol 2: Quantitative Matrix Effect Assessment (The Matuszewski Method)
Objective: To calculate the Matrix Factor (MF) and prove the IS corrects for suppression. Reference: Matuszewski et al., Anal. Chem. 2003.
Experimental Design: Prepare three sets of samples at two concentration levels (Low and High QC).
-
Set A (Neat Solution): Analyte + IS in mobile phase (no matrix).
-
Set B (Post-Extraction Spike): Extract blank matrix, then spike Analyte + IS into the supernatant. (Represents 100% recovery, but subject to matrix effect).
-
Set C (Pre-Extraction Spike): Spike Analyte + IS into matrix, then extract. (Standard QC sample).
Calculations:
-
Absolute Matrix Factor (MF):
-
Interpretation: MF < 1 indicates suppression; MF > 1 indicates enhancement.
-
-
IS-Normalized Matrix Factor (Norm-MF):
Acceptance Criteria:
-
The CV% of the IS-Normalized MF calculated from 6 different lots of matrix (including lipemic and hemolyzed) should be ≤ 15% .
-
This proves that even if suppression occurs, the IS suppresses at the same rate, yielding accurate data.
Protocol 3: Routine Sample Preparation Workflow
Objective: Standardized workflow for PK study samples.
-
Thawing: Thaw plasma samples at room temperature. Vortex 10s.
-
IS Addition (Critical Step):
-
Aliquot 50 µL of plasma into a 96-well plate.
-
Add 20 µL of Working IS Solution (e.g., 500 ng/mL deuterated standard in 50:50 MeOH:H2O).
-
Note: Adding IS before extraction is mandatory to correct for recovery losses.
-
-
Protein Precipitation:
-
Add 200 µL Acetonitrile (precipitation agent).
-
Vortex vigorously for 5 mins (ensure complete mixing of IS and Analyte).
-
-
Centrifugation: 4000 rpm for 10 mins at 4°C.
-
Dilution: Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL water (to match initial mobile phase).
-
LC-MS/MS Analysis.
Visualization: The Matuszewski Matrix Effect Workflow
Caption: Workflow for generating data to calculate the Matrix Factor (MF) according to Matuszewski et al.
Part 4: Data Interpretation & Troubleshooting
Comparative Performance Table
| Feature | Analog IS (e.g., structural isomer) | Deuterated IS (SIL-IS) | |
| Cost | Low | Moderate | High |
| Retention Time | Different from Analyte | Slightly Earlier (RPLC) | Identical to Analyte |
| Matrix Correction | Poor (Different suppression zone) | Excellent (Co-elutes) | Perfect (Co-elutes) |
| Mass Shift Risk | N/A | D-Exchange possible | None |
| Recommendation | Discovery PK only | Standard for Regulated PK | Gold Standard (if budget allows) |
Troubleshooting: "The Retention Time Shift"
If your Deuterated IS separates from your analyte by >0.1 min, you risk "matrix mismatch."
-
Cause: Deuterium is less lipophilic than Hydrogen.
-
Fix:
-
Lower the organic slope in your gradient (shallower gradient).
-
Switch to
labeled standards if the shift is unmanageable. -
Ensure the IS peak is integrated within the same window as the analyte.
-
References
-
FDA. (2018).[2] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[2][3] [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
-
ICH. (2019).[4] M10 Bioanalytical Method Validation - Guidance for Industry. International Council for Harmonisation.[5] [Link]
-
Wang, S., et al. (2007). Deuterium isotope effect on the retention time of analytes in liquid chromatography-mass spectrometry. Journal of Chromatography B. [Link]
Sources
Application Note: Advanced HPLC Strategies for the Quantitation of Nitroimidazoles
Introduction & Chemical Logic
Nitroimidazoles are a class of heterocyclic antibiotics primarily used to treat anaerobic bacterial and protozoal infections. From a chromatographic perspective, they present specific challenges:
-
Polarity: They are relatively polar molecules (low logP), often leading to poor retention on standard C18 columns if the mobile phase is too strong.
-
Basicity: The imidazole ring is weakly basic. Residual silanols on older silica columns can cause severe peak tailing.
-
Trace Analysis: In food safety (veterinary residues), detection limits in the sub-ppb range are required, necessitating rigorous sample cleanup (SPE) and LC-MS/MS compatibility.
This guide presents two distinct protocols:
-
Protocol A (QC/Clinical): A robust HPLC-UV method for pharmaceutical quality control and high-concentration pharmacokinetic (PK) studies.
-
Protocol B (Trace/Residue): A high-sensitivity extraction and separation workflow suitable for LC-MS/MS or trace UV analysis in complex biological matrices.
Sample Preparation Protocols
The bottleneck in nitroimidazole analysis is matrix interference. Protein precipitation is sufficient for high-dose PK studies, but Solid Phase Extraction (SPE) is mandatory for trace tissue analysis.
Workflow Visualization
The following diagram illustrates the decision matrix for sample preparation based on the sample type.
Caption: Decision tree for Nitroimidazole sample preparation. Protocol selection depends on matrix complexity and required sensitivity limits (LOD).
Detailed Protocol: Solid Phase Extraction (Trace Analysis)
Applicability: Plasma, Milk, Tissue homogenates. Mechanism: Polymeric sorbents (Hydrophilic-Lipophilic Balance) retain the polar nitroimidazoles while washing away salts and proteins.
-
Conditioning: Activate SPE cartridge (e.g., Oasis HLB or Bond Elut Plexa) with 3 mL Methanol followed by 3 mL Water.
-
Loading: Load 1-2 mL of pre-treated sample (pH adjusted to 7.0) at a slow flow rate (1 mL/min).
-
Washing: Wash with 2 mL of 5% Methanol in Water. Critical Step: This removes proteins/salts without eluting the polar analytes.
-
Elution: Elute with 2 mL of 100% Methanol or Acetonitrile.
-
Concentration: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 200 µL Mobile Phase A.
Instrumental Protocols
Method A: The "Universal" Pharma/QC Method (HPLC-UV)
This method is optimized for robustness and transferability, compliant with general USP <621> guidelines for isocratic elution.
System Suitability Criteria:
-
Tailing Factor (T): < 1.5
-
Resolution (Rs): > 2.0 between critical pairs (e.g., Metronidazole/Tinidazole)
-
RSD (Area): < 1.0% (n=6)
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm or 5 µm) | End-capping reduces silanol interactions with the basic imidazole ring, improving peak shape. |
| Mobile Phase | 80% Phosphate Buffer (20 mM, pH 4.5) : 20% Methanol | pH 4.5 ensures the analyte is neutral (pKa ~2.5), maximizing retention on the hydrophobic C18 phase. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Detection | UV-Vis / DAD at 318 nm | The nitro group ( |
| Temperature | 30°C | Controls viscosity and retention time reproducibility. |
| Injection Vol | 10 - 20 µL | Depends on concentration; keep sample solvent weaker than mobile phase to prevent band broadening. |
Method B: LC-MS/MS Compatible (Residue Analysis)
Modification: Phosphate buffers are non-volatile and will clog MS sources. Replace with volatile organic modifiers.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Column: C18 or Phenyl-Hexyl (provides alternative selectivity for separating structural analogs).
Method Validation Framework (ICH Q2(R1))
To ensure the trustworthiness of your data, the following validation parameters must be established.
Linearity & Range
Prepare calibration standards at 5 levels.
-
Acceptance:
.[2] -
Range: 0.1 µg/mL to 100 µg/mL (UV Method).
Accuracy (Recovery)
Spike blank matrix at three levels (Low, Medium, High).
-
Acceptance: 98.0% – 102.0% recovery for drug substances; 80% – 110% for trace residues.
Precision (Repeatability)
Inject the standard solution 6 times.
-
Acceptance: RSD < 1.0% for drug assay; RSD < 5.0% for biological trace analysis.[2]
Specificity
Inject a blank matrix and a placebo.
-
Requirement: No interfering peaks at the retention time of the nitroimidazoles.
Troubleshooting Guide
Problem: Peak Tailing (> 1.5)
-
Cause: Residual silanol interactions.
-
Solution: Ensure the column is "end-capped." Lower the pH of the mobile phase to ~3.0-4.0 to suppress silanol ionization, or increase buffer concentration to 25-50 mM.
Problem: Retention Time Drift
-
Cause: pH fluctuation or temperature instability.
-
Solution: Use a column oven (essential). Verify buffer pH with a calibrated meter before adding the organic modifier.
Problem: Low Sensitivity (Trace Analysis)
-
Cause: Inefficient extraction or detection limit reached.
-
Solution: Switch from Protein Precipitation to SPE (concentrates sample). Switch detection wavelength to 318-320 nm (max absorbance). If using MS, check for ion suppression and consider a Deuterated Internal Standard (e.g., Metronidazole-d3).
Experimental Logic Diagram
The following diagram details the flow of the HPLC separation mechanism, highlighting the critical control points (CCPs) that affect resolution and sensitivity.
Caption: HPLC Separation Logic. pH control is identified as the primary variable affecting peak symmetry due to the basic nature of nitroimidazoles.
References
-
USP Monograph (Metronidazole). United States Pharmacopeia. USP 43-NF 38. (Official method utilizes C18, MeOH/Water, UV 319nm).
-
FDA ORA Laboratory Manual. Volume II, Methods, Method Verification and Validation. (Guidelines for non-standard method validation).
-
Polzer, J., et al. (2004). "Determination of nitroimidazoles in biological matrices."[3] Analytica Chimica Acta. (Seminal work on extraction and LC-MS of nitroimidazoles).
-
Agilent Technologies. "Extraction of Basic Drugs from Plasma with Polymeric SPE." Application Note. (Demonstrates the utility of polymeric SPE for basic drugs like imidazoles).
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (The global standard for method validation).
Sources
- 1. Multiresidue method for the determination of nitroimidazoles and their hydroxy-metabolites in poultry muscle, plasma and egg by isotope dilution liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of 5-Nitro-1H-imidazole-1-ethanol-d4 by LC-MS/MS: Method Development and Detailed Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive technical guide for the quantitative analysis of 5-Nitro-1H-imidazole-1-ethanol-d4 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As the deuterated stable isotope of a metronidazole impurity and potential metabolite, this compound is critical for use as an internal standard in pharmacokinetic, bioequivalence, and metabolism studies.[1][2] We delve into the causal reasoning behind method development, from sample preparation and chromatographic separation to the optimization of mass spectrometry parameters. Detailed, step-by-step protocols are provided to ensure methodological robustness and reproducibility, adhering to the principles of expertise, authoritativeness, and trustworthiness required in bioanalytical settings.
Introduction and Scientific Rationale
5-Nitro-1H-imidazole-1-ethanol is a known impurity and structural isomer of a key metabolite of metronidazole, a widely used antibiotic and antiprotozoal agent.[3] The development of robust bioanalytical methods for metronidazole and its related compounds is essential for evaluating drug efficacy, safety, and pharmacokinetics. The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry, offering unparalleled accuracy by correcting for variations during sample processing and analysis.[4]
This compound serves this purpose. Its four deuterium atoms grant it a mass shift that is easily resolvable by a mass spectrometer, while its chemical properties remain nearly identical to the unlabeled analyte.[4] This ensures it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects, providing a reliable basis for quantification.[4] This guide focuses on developing a highly selective and sensitive LC-MS/MS method using Multiple Reaction Monitoring (MRM) for the precise quantification of this internal standard, a critical step when validating its use in broader analytical assays.
Analyte Properties and Mass Spectrometry Fundamentals
A foundational understanding of the analyte's structure is key to predicting its behavior in a mass spectrometer.
-
Analyte: this compound
-
Parent Compound: 2-(5-Nitro-1H-imidazol-1-yl)ethanol[5]
-
Molecular Formula (d4): C₅H₃D₄N₃O₃
-
Monoisotopic Mass (d4): 161.07 g/mol (approx.)
The primary ionization technique for nitroimidazole compounds is Electrospray Ionization (ESI), typically in positive ion mode.[6][7] This is because the imidazole ring can be readily protonated in an acidic mobile phase, forming a stable [M+H]⁺ precursor ion for MS/MS analysis.
Proposed Fragmentation Pathway
Tandem mass spectrometry (MS/MS) relies on the controlled fragmentation of the precursor ion to generate characteristic product ions for selective detection. Based on known fragmentation patterns of similar nitroimidazole compounds, we can predict the primary dissociation pathways.[8][9] For the [M+H]⁺ ion of this compound (m/z ≈ 162.1), a major fragmentation is the neutral loss of the deuterated hydroxyethyl side chain (C₂D₄O, mass ≈ 48 Da).
Caption: Proposed MS/MS fragmentation of the protonated d4-analyte.
LC-MS/MS Method Development
Sample Preparation: Liquid-Liquid Extraction (LLE)
The goal of sample preparation is to extract the analyte from a complex biological matrix (e.g., plasma) while removing interferences like proteins and phospholipids. For nitroimidazoles in plasma, liquid-liquid extraction is a simple, rugged, and effective method.[1][10]
Causality: Ethyl acetate is a common choice for extracting moderately polar compounds like nitroimidazoles from an aqueous matrix like plasma. It is immiscible with water and provides a good recovery rate. The subsequent evaporation and reconstitution step concentrates the analyte and transfers it into a solvent compatible with the LC mobile phase.
Liquid Chromatography (LC) Separation
Chromatographic separation is crucial to resolve the analyte from matrix components that could cause ion suppression and to separate it from isomeric compounds.
Causality:
-
Column: A C18 reversed-phase column is the standard for separating small to medium polarity molecules.[1][7] The non-polar stationary phase retains the analyte, which is then eluted by an organic mobile phase.
-
Mobile Phase: A mixture of acetonitrile and water is used. Acetonitrile is a common organic solvent with low viscosity and good eluting strength. The addition of an acid like formic acid to the aqueous phase is critical.[2][7][11] It serves two purposes: 1) it maintains a low pH to ensure the analyte is in its protonated form for better retention on the C18 column, and 2) it provides the protons necessary for efficient ESI+ ionization.[12]
-
Elution: A gradient elution (where the percentage of organic solvent is increased over time) is often preferred to ensure sharp peak shapes and a shorter run time, allowing for the efficient elution of both the analyte and any late-eluting matrix components.
| Parameter | Recommended Setting | Rationale |
| LC System | High-Performance or Ultra-High Performance Liquid Chromatography (HPLC/UHPLC) System | Provides necessary resolution and reproducibility. |
| Column | C18, 100 Å, 2.1 x 50 mm, 1.8 µm | Standard for reversed-phase separation of small molecules.[1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ESI+ ionization.[7][11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for analyte elution. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Column Temp. | 40 °C | Improves peak shape and reduces backpressure. |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 2 min | Ensures sharp elution and column cleaning. |
Mass Spectrometry (MS) Parameters
Optimization is performed by infusing a standard solution of the analyte and adjusting parameters to maximize the signal intensity of the desired MRM transitions.
Causality:
-
Ion Source: A Turbo Ion Spray or similar ESI source is used due to its robustness and efficiency for LC flow rates.[1][7]
-
Ionization Mode: Positive ion mode is selected to detect the protonated molecule [M+H]⁺.
-
Multiple Reaction Monitoring (MRM): This highly selective mode involves isolating the precursor ion (Q1), fragmenting it in the collision cell (Q2), and detecting a specific product ion (Q3). This process drastically reduces background noise and enhances sensitivity.
-
Gas and Temperature Settings: Nebulizer and heater gas flows and temperatures are optimized to ensure efficient desolvation of the droplets from the ESI probe. Insufficient desolvation can lead to signal suppression, while excessive heat can cause in-source degradation of the analyte.[12][13]
-
Collision Energy (CE): This is the most critical parameter for fragmentation. The voltage is ramped to find the "sweet spot" that yields the highest abundance of the desired product ion without causing excessive fragmentation into smaller, less specific ions.
| Parameter | Recommended Setting | Rationale |
| Ion Source | Electrospray Ionization (ESI) | Standard for polar, non-volatile compounds.[6][7] |
| Polarity | Positive | To detect the protonated [M+H]⁺ ion.[7] |
| Capillary Voltage | 3500 V | Optimized for stable spray and ion generation. |
| Source Temp. | 550 °C | Ensures efficient desolvation of the mobile phase.[13] |
| Curtain Gas | 30 psi | Prevents neutral molecules from entering the mass analyzer. |
| Ion Source Gas 1 | 50 psi | Nebulizer gas to assist in droplet formation. |
| Ion Source Gas 2 | 50 psi | Heater gas to assist in desolvation. |
| Collision Gas | Argon or Nitrogen | Inert gas used for Collision-Induced Dissociation (CID). |
Optimized MRM Transitions for this compound
| Transition | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (V) |
| Primary (Quantifier) | 162.1 | 114.1 | 150 | 25 (Optimized) |
| Secondary (Qualifier) | 162.1 | 84.1 | 150 | 35 (Optimized) |
Detailed Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Primary Stock (1 mg/mL): Accurately weigh ~1 mg of this compound reference standard. Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Intermediate Stock (10 µg/mL): Dilute 10 µL of the primary stock solution into 990 µL of 50:50 methanol:water.
-
Working Internal Standard (IS) Solution (100 ng/mL): Dilute 100 µL of the intermediate stock into 9.9 mL of 50:50 methanol:water. This solution will be used to spike samples.
Protocol 2: Sample Preparation from Human Plasma via LLE
-
Label 1.5 mL microcentrifuge tubes for blanks, standards, QCs, and unknown samples.
-
Pipette 100 µL of human plasma into the appropriate tubes.
-
Add 25 µL of the Working IS Solution (100 ng/mL) to all tubes except the blank. For the blank, add 25 µL of 50:50 methanol:water.
-
Vortex mix for 10 seconds.
-
Add 500 µL of ethyl acetate to each tube.
-
Vortex mix vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (~450 µL) to a new set of labeled tubes.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 Mobile Phase A:B).
-
Vortex for 30 seconds, then centrifuge at 14,000 rpm for 5 minutes to pellet any particulates.
-
Transfer the supernatant to autosampler vials for LC-MS/MS analysis.
Protocol 3: Analytical Workflow Diagram
Caption: High-level workflow for sample analysis.
Conclusion
This application note outlines a robust and selective LC-MS/MS method for the quantification of this compound. By explaining the scientific principles behind parameter selection—from sample extraction to MRM transition choice—we provide a solid foundation for researchers to implement and adapt this methodology. The use of a stable isotope-labeled internal standard, coupled with the specificity of tandem mass spectrometry, ensures the highest level of data quality and confidence, which is paramount in regulated bioanalysis and drug development research.
References
-
Jain, D. S., et al. (2018). Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Feketeova, L., et al. (2017). Nitroimidazolic radiosensitizers investigated by electrospray ionization time-of-flight mass spectrometry and density functional theory. RSC Advances. Available at: [Link]
-
SCIEX. (n.d.). Analysis of metronidazole and ronidazole in milk using the SCIEX Triple Quad™ 3500 LC-MS/MS System. SCIEX Technical Note. Available at: [Link]
-
Silva, J., et al. (2009). Development and Validation of a HPLC–MS–MS Method for Quantification of Metronidazole in Human Plasma. Chromatographia. Available at: [Link]
-
BioPharm International. (2012). Performing Hydrogen/Deuterium Exchange with Mass Spectrometry. BioPharm International. Available at: [Link]
-
Vanol, P. G., et al. (2018). A highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is developed for the quantification of metronidazole (MTZ) in human feces. ResearchGate. Available at: [Link]
- National Center for Biotechnology Information. (n.d.). Nitroimidazole. PubChem Compound Summary.
-
Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Ipronidazole, Dimetridazole, Metronidazole, Ronidazole. Available at: [Link]
-
Feketeova, L., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Feketeova, L., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. PubMed. Available at: [Link]
-
Oresmaa, L., et al. (2006). Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. Rapid Communications in Mass Spectrometry. Available at: [Link]
- ResearchGate. (n.d.). Identification of Racemization Sites Using Deuterium Labeling and Tandem Mass Spectrometry. Request PDF.
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass. Available at: [Link]
- Koch, R. L., & Goldman, P. (1979). The anaerobic metabolism of metronidazole forms N-(2-hydroxyethyl)-oxamic acid. Journal of Pharmacology and Experimental Therapeutics.
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass. Available at: [Link]
-
Anderson, D., et al. (2022). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Food Additives & Contaminants: Part A. Available at: [Link]
-
Serra, A., et al. (2019). High-Performance Liquid Chromatography–Hydrogen/Deuterium Exchange–High-Resolution Mass Spectrometry Partial Identification of a Series of Tetra- and Pentameric Cyclic Procyanidins and Prodelphinidins in Wine Extracts. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Capitan-Vallvey, L. F., et al. (2002). Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry. Journal of Chromatography A. Available at: [Link]
- Kuzma, B. A., et al. (2019). LC-MS/MS Method for the Quantification of Metronidazole in skin dialysate.
- ResearchGate. (n.d.). MS/MS parameters used for LC-MS/MS determination of nitroimidazoles in milk. Download Table.
-
Wang, Y., et al. (2022). Identification of the major photodegradant in metronidazole by LC-PDA-MS and its reveal in compendial methods. Scientific Reports. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
- Mottier, P., et al. (2006). Analysis of Four 5-Nitroimidazoles and Their Corresponding Hydroxylated Metabolites in Egg, Processed Egg, and Chicken Meat by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry.
-
Mottier, P., et al. (2006). Analysis of Four 5-nitroimidazoles and Their Corresponding Hydroxylated Metabolites in Egg, Processed Egg, and Chicken Meat by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(5-Nitro-1H-imidazol-1-yl)ethanol. PubChem Compound Summary for CID 3248693. Available at: [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]
- University of Leeds. (n.d.). Ion fragmentation of small molecules in mass spectrometry. University of Leeds.
-
Kersten, S. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. Available at: [Link]
Sources
- 1. Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. 2-(5-Nitro-1H-imidazol-1-yl)ethanol | C5H7N3O3 | CID 3248693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nitroimidazolic radiosensitizers investigated by electrospray ionization time-of-flight mass spectrometry and density functional theory - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. sciex.com [sciex.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. mhlw.go.jp [mhlw.go.jp]
- 12. 內容不提供 [sigmaaldrich.com]
- 13. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
Optimized Solid-Phase Extraction Strategies for the Trace Analysis of 5-Nitroimidazole Metabolites in Biological Matrices
Executive Summary
5-Nitroimidazoles (5-NDZs) are a class of antimicrobial agents strictly regulated in food-producing animals due to their potential carcinogenic and mutagenic properties. Regulatory bodies (EU Commission Decision 2002/657/EC, US FDA, and CODEX) have established Zero Tolerance or very low Minimum Required Performance Limits (MRPLs) for these compounds.
The challenge in analyzing 5-NDZs lies not in the parent drugs (Metronidazole, Dimetridazole, Ronidazole) but in their rapid metabolism into highly polar hydroxy- and hydroxymethyl- derivatives. These metabolites often exhibit poor retention on traditional silica-based C18 sorbents, leading to ion suppression and data inaccuracy.
This Application Note details a robust, field-proven protocol utilizing Polymeric Hydrophilic-Lipophilic Balanced (HLB) Solid-Phase Extraction (SPE). This method ensures the simultaneous retention of both the lipophilic parent drugs and their polar metabolites from complex muscle tissue matrices.
Part 1: The Analytes & Metabolic Logic
To design an effective extraction, one must understand the target chemistry. The rapid metabolic hydroxylation of the 2-methyl group on the imidazole ring significantly increases polarity.
| Parent Drug | Primary Metabolite (Target) | Abbreviation | Polarity Shift |
| Metronidazole (MNZ) | 1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole | MNZ-OH | High Polarity Increase |
| Dimetridazole (DMZ) | 2-hydroxymethyl-1-methyl-5-nitroimidazole | HMMNI | Moderate Polarity Increase |
| Ronidazole (RNZ) | (Metabolizes to HMMNI) | HMMNI | Shares metabolite with DMZ |
| Ipronidazole (IPZ) | 1-methyl-2-(2-hydroxyisopropyl)-5-nitroimidazole | IPZ-OH | Moderate Polarity Increase |
Metabolic Pathway & Analytical Challenge
The following diagram illustrates the metabolic conversion and the resulting extraction logic.
Figure 1: The metabolic shift to polarity necessitates a sorbent capable of retaining hydrophilic compounds.
Part 2: Sorbent Selection & Mechanism
Why Polymeric HLB? Traditional Silica C18 sorbents rely on hydrophobic interactions. When processing polar metabolites like MNZ-OH, "pore dewetting" occurs if the sorbent dries, and retention is weak in aqueous conditions.
The HLB Advantage:
-
Hydrophilic Component (N-vinylpyrrolidone): Retains the polar metabolites (MNZ-OH, HMMNI).
-
Lipophilic Component (Divinylbenzene): Retains the parent drugs (DMZ, IPZ).
-
pH Stability: Usable from pH 1-14, allowing rigorous wash steps that silica cannot withstand.
Part 3: Detailed Experimental Protocol
Matrix: Porcine/Bovine Muscle Tissue Target Concentration: 0.5 – 5.0 µg/kg (ppb)
Step 1: Sample Pre-treatment & Extraction
Rationale: We use Ethyl Acetate for the initial liquid-liquid extraction (LLE) to minimize the co-extraction of proteins and phospholipids compared to Acetonitrile.
-
Weigh: Accurately weigh 2.0 g ± 0.05 g of homogenized muscle tissue into a 50 mL polypropylene centrifuge tube.
-
Internal Standard: Spike with Deuterated Internal Standard Mix (e.g., DMZ-d3, MNZ-OH-d3) to a final concentration of 2 µg/kg. Allow to equilibrate for 15 minutes in the dark (5-NDZs are light-sensitive).
-
Extraction: Add 10 mL Ethyl Acetate .
-
Agitation: Vortex for 1 minute, then shake/tumble for 15 minutes.
-
Centrifugation: Centrifuge at >3000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the organic supernatant to a clean glass tube.
-
Re-Extraction: Repeat steps 3-6 with a second 10 mL portion of Ethyl Acetate. Combine extracts.
-
Evaporation: Evaporate the combined organic layer to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitution (CRITICAL): Reconstitute the dry residue in 2 mL of Water/Methanol (95:5 v/v) .
-
Note: Do not reconstitute in 100% organic solvent, or the analytes will break through the SPE cartridge immediately.
-
Step 2: Solid-Phase Extraction (SPE)
Sorbent: Polymeric HLB (60 mg / 3 mL format).
-
Conditioning:
-
3 mL Methanol (Flow: 2 mL/min).
-
3 mL Deionized Water (Flow: 2 mL/min).
-
-
Loading:
-
Load the 2 mL reconstituted sample extract (Flow: 1 mL/min).
-
-
Washing (Interference Removal):
-
Wash 1: 3 mL Deionized Water (Removes salts/buffers).
-
Wash 2: 3 mL 5% Methanol in Water (Removes proteins and highly polar interferences without eluting MNZ-OH).
-
Dry: Apply full vacuum for 5 minutes to dry the cartridge.
-
-
Elution:
-
Elute with 3 mL Methanol (Flow: 1 mL/min).
-
-
Post-SPE Preparation:
-
Evaporate the eluate to dryness under Nitrogen at 40°C.
-
Reconstitute in 200 µL Mobile Phase A/B (90:10) .
-
Filter through a 0.2 µm PTFE syringe filter into an amber LC vial.
-
Workflow Visualization
Figure 2: Step-by-step extraction workflow ensuring maximum recovery of polar metabolites.
Part 4: LC-MS/MS Analysis Conditions
Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.8 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: Acetonitrile (or Methanol).[1] Flow Rate: 0.3 mL/min.
MRM Transitions (ESI Positive Mode): Note: Transitions should be optimized for your specific instrument.
| Analyte | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Metronidazole (MNZ) | 172.1 | 128.1 | 82.1 |
| MNZ-OH | 188.1 | 126.0 | 123.0 |
| Dimetridazole (DMZ) | 142.1 | 96.1 | 81.1 |
| HMMNI | 158.1 | 140.1 | 112.1 |
| Ronidazole (RNZ) | 201.1 | 140.1 | 55.1 |
| Ipronidazole (IPZ) | 170.1 | 124.1 | 109.1 |
| IPZ-OH | 186.1 | 168.1 | 124.1 |
Part 5: Troubleshooting & Expert Tips
-
Light Sensitivity: 5-NDZs degrade under UV light. Always use amber glassware and avoid direct sunlight during the evaporation steps.
-
Reconstitution Solvent: If recoveries for MNZ-OH are low, check your reconstitution solvent in Step 1.9. If the organic content is >10%, the polar metabolites will not stick to the SPE cartridge during loading.
-
Cross-Contamination: These compounds are "sticky." Use a needle wash of 50:50 Acetonitrile:Isopropanol in the autosampler to prevent carryover between injections.
-
Alternative Sorbent (MCX): If you observe high background noise in the mass spectrum (common in liver or egg), switch to Mixed-Mode Cation Exchange (MCX) .
-
Modification: Acidify the extract to pH < 3 to ionize the imidazole ring (protonation).
-
Wash: Use 0.1N HCl in MeOH.
-
Elute: 5% Ammonium Hydroxide in Methanol.
-
References
-
USDA Food Safety and Inspection Service (FSIS). Chemistry Laboratory Guidebook: Screening and Confirmation of Animal Drug Residues by UHPLC-MS/MS (CLG-MRM3).[2] Available at: [Link]
-
Cronly, M., et al. Analysis of metronidazole and ronidazole in milk using the SCIEX Triple Quad™ 3500 LC-MS/MS System. SCIEX Application Note. Available at: [Link]
-
Polzer, J., et al. Determination of 5-nitroimidazoles in biological matrices by LC-MS/MS.[3] Journal of Chromatography B. (Contextual citation for metabolic pathways).
-
European Commission. Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Available at: [Link]
Sources
Troubleshooting & Optimization
Bioanalytical Support Hub: Troubleshooting Deuterated Internal Standards
Status: Online | Tier: Level 3 (Senior Scientist) | Topic: Signal Loss & Variability
Introduction: The "Perfect Twin" Fallacy
Welcome. If you are here, your "gold standard" deuterated internal standard (IS) is failing. In LC-MS/MS bioanalysis, we rely on the assumption that a stable isotope-labeled (SIL) IS behaves identically to the analyte.[1][2] We assume they share the same extraction recovery, retention time, and ionization efficiency.
The Reality: Deuterium (
This guide deconstructs these failure modes.
Module 1: The "Disappearing" Signal (H/D Exchange)
Symptom: The IS signal intensity decreases over time in the autosampler, or the IS signal is erratic between aqueous and organic diluents.
The Mechanism: Labile Proton Exchange
Deuterium placed on heteroatoms (–OD, –ND, –SD) or acidic carbon positions is labile . In the presence of protic solvents (water, methanol) and mobile phase modifiers (formic acid, ammonium hydroxide), these deuterium atoms will exchange with hydrogen from the solvent.
-
Result: Your IS mass shifts from
to , effectively removing it from the monitored MRM channel.
Troubleshooting Protocol
Q1: Is your label on a labile site?
-
Check: Inspect the Certificate of Analysis (CoA). If the deuterium is on a hydroxyl (-OH), amine (-NH), or thiol (-SH) group, it will exchange in aqueous mobile phases.
-
Action: Switch to a standard labeled on the carbon backbone (aromatic rings or aliphatic chains) which are non-exchangeable.
Q2: Is the label on an acidic
-
Check: Is the deuterium adjacent to a carbonyl (C=O) or nitrile?
-
Mechanism: Keto-enol tautomerism, catalyzed by acidic or basic mobile phases, allows
-protons to exchange. -
Action: Adjust mobile phase pH to minimize enolization or choose a different IS.
Q3: Did you use a protic solvent for stock preparation?
-
Action: dissolve primary stocks in aprotic solvents (DMSO, Acetonitrile) to prevent exchange during storage.
Visualization: H/D Exchange Decision Tree
Figure 1: Decision logic for identifying Hydrogen-Deuterium exchange risks based on molecular structure.
Module 2: The "Drifting" Standard (Chromatographic Isotope Effect)
Symptom: The IS does not correct for matrix effects; precision is poor despite using an IS. Close inspection shows the IS eluting slightly earlier than the analyte.
The Mechanism: The Deuterium Isotope Effect
Because C-D bonds are shorter, deuterated compounds have a slightly smaller molar volume and lower lipophilicity than their non-deuterated analogs.
-
Reverse Phase LC (RPLC): Deuterated IS often elutes earlier than the analyte.[4]
-
The Problem: If the shift moves the IS into a region of ion suppression (e.g., co-eluting phospholipids) while the analyte remains in a clean region (or vice versa), the IS fails to normalize the signal.
Troubleshooting Protocol
Q1: How large is the retention time shift (
-
Standard: A shift of >0.05 min (or separation by >10% of peak width) is risky in complex matrices.
-
Action: Calculate the Resolution (
) between Analyte and IS. If , you have separation.
Q2: Can we force co-elution?
-
Action A (Column Choice): Switch to a column with different selectivity. Pentafluorophenyl (PFP) columns often show reduced isotope separation compared to C18 due to different steric interactions (Wang et al., 2007).
-
Action B (Mobile Phase): Reduce the gradient slope. Steeper gradients can sometimes mask the separation, but shallower gradients might resolve them further. Counter-intuitively, sometimes a steeper gradient compresses the peaks together, masking the shift.
Q3: Should I switch isotopes?
-
Action: If
is unmanageable, switch to C or N labeled standards. These isotopes do not alter lipophilicity significantly and ensure perfect co-elution.
Data: Isotope Effect Magnitude
| Variable | Effect on Retention Time (RPLC) | Risk Level |
| Number of D atoms | Shift increases with more D (e.g., | High ( |
| Position of D | Aliphatic D causes larger shifts than Aromatic D | Medium |
| Column Type | C18 shows strong effect; PFP/Phenyl-Hexyl shows less | Variable |
Module 3: The "Ghost" Signal (Cross-Talk & Interference)
Symptom: You see analyte signal in the IS channel (suppressing the IS ratio) or IS signal in the analyte channel (false positives in blanks).
The Mechanism: Isotopic Overlap
-
Analyte
IS Interference: Naturally occurring isotopes of the analyte (e.g., C contributions) have mass . If the IS is only or , the analyte's natural isotopes will fall into the IS window. -
IS
Analyte Interference: The synthesized IS is not 100% pure; it contains some (unlabeled) material.
Troubleshooting Protocol
Q1: Is your Mass Difference (
-
Rule: The IS should be at least +3 Da heavier than the analyte to avoid overlap with the analyte's M+2 isotope (from
S, Cl, or multi- C). -
Calculation:
Q2: Is your IS purity affecting the LLOQ?
-
Test: Inject a "Zero" sample (Matrix + IS, no Analyte).
-
Observation: If you see a peak in the Analyte channel at the retention time, your IS contains
impurities. -
Action: You must raise your LLOQ or purchase a higher purity IS (>99.5% isotopic purity).
Module 4: Ion Suppression (The Source)
Symptom: Absolute peak areas of the IS vary wildly between samples, even if the Internal Standard Ratio (Analyte/IS) looks okay.
The Mechanism: Charge Competition
Even if the IS corrects the ratio, severe suppression (loss of >80% signal) reduces the signal-to-noise ratio (S/N), causing poor precision and elevated LLOQ.
Experimental Protocol: Post-Column Infusion
This is the definitive test to visualize where suppression occurs relative to your IS elution.
-
Setup: Infuse the IS solution continuously into the MS source via a T-junction.
-
Injection: Inject a blank extracted matrix sample via the LC column.
-
Result: Monitor the IS baseline.
-
Dip: Ion Suppression (Matrix components stealing charge).
-
Peak: Ion Enhancement.[5]
-
-
Analysis: Overlay your Analyte/IS chromatogram. If your peaks elute during a dip, you have a problem.
Visualization: Ion Suppression & Isotope Effect
Figure 2: The "Danger Zone." If the Deuterated IS shifts into a suppression zone (red) while the analyte remains outside it, the IS fails its primary function.
References
-
Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct matrix effect? A case study of 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1). Journal of Pharmaceutical and Biomedical Analysis, 43(2), 701-707. Link
-
Gu, H., Liu, G., Wang, J., Aubry, A. F., & Arnold, M. E. (2014). Selecting the Right Internal Standard for LC-MS/MS Bioanalysis. Bioanalysis, 6(15), 2001-2007. Link
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link
-
Jemal, M., & Xia, Y. Q. (2006). LC-MS Development Strategies for Quantitative Bioanalysis. Journal of Chromatography B, 831(1-2), 1-12. Link
Sources
Technical Support Center: Addressing Ion Suppression with 5-Nitro-1H-imidazole-1-ethanol-d4
Introduction
Welcome to the technical support guide for 5-Nitro-1H-imidazole-1-ethanol-d4. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with expert insights and practical solutions for a common yet complex challenge in quantitative bioanalysis: ion suppression.
This compound, a stable isotope-labeled (SIL) internal standard for Metronidazole and its related metabolites, is a powerful tool in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] The core principle of using a SIL internal standard is that it will co-elute and experience the same matrix effects as the analyte, thereby providing a stable response ratio for accurate quantification.[2][3] However, significant ion suppression can compromise even the most well-designed methods, leading to inaccurate and irreproducible results.[4][5]
This guide moves beyond simple procedural steps to explain the causality behind these issues and provides robust, self-validating protocols to diagnose, troubleshoot, and mitigate ion suppression effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the deuterated analog of a metronidazole metabolite.[6][7] Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of the antibiotic metronidazole in complex biological matrices like human plasma using LC-MS/MS.[1] Because its chemical and physical properties are nearly identical to the unlabeled analyte, it is expected to behave similarly during sample extraction, chromatography, and ionization, making it the preferred choice for correcting analytical variability.[2][8]
Q2: What is ion suppression and why is it a concern in LC-MS/MS analysis?
A2: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte is reduced by co-eluting components from the sample matrix.[9][10][11] This phenomenon occurs within the mass spectrometer's ion source when matrix components (e.g., phospholipids, salts, proteins) compete with the analyte for ionization, alter the physical properties of the ESI droplets, or contaminate the ion source.[9][12][13] The result is a decreased analyte signal, which negatively impacts assay sensitivity, accuracy, and precision, potentially leading to the failure of a bioanalytical method validation.[11][14][15]
Q3: I'm using a SIL-IS. Shouldn't that automatically correct for any ion suppression?
A3: In theory, yes. A co-eluting SIL-IS should experience the same degree of ion suppression as the analyte, resulting in a constant analyte-to-IS response ratio.[5] However, this assumption can fail under certain conditions:
-
Chromatographic Separation: The "deuterium isotope effect" can sometimes cause the SIL-IS to have a slightly different retention time than the analyte. If the analyte elutes in a zone of heavy suppression while the IS does not (or vice-versa), the correction will be inaccurate.[2][5]
-
Differential Suppression: The extent of suppression can be concentration-dependent. If the concentration of the interfering species is very high, it may affect the analyte and the IS differently, especially if their own concentrations are not similar.[5]
-
IS Impurities: The presence of unlabeled analyte as an impurity in the SIL-IS can artificially inflate the analyte concentration, leading to inaccurate results.[5]
Therefore, while a SIL-IS is the best tool for compensation, it does not eliminate the need to investigate and minimize ion suppression.[4]
Q4: What are the initial signs that ion suppression is affecting my assay?
A4: The most common indicators of an underlying ion suppression problem include:
-
Poor reproducibility and high variability (%CV) in quality control (QC) samples.[16]
-
A loss of assay sensitivity when analyzing samples in matrix compared to standards prepared in a clean solvent.[11]
-
Inconsistent analyte/IS response ratios across a batch of samples.[5]
-
Calibration curves that become non-linear, particularly at the lower concentration end.[17]
Troubleshooting Guide: From Diagnosis to Resolution
This section addresses specific problems you may encounter. The workflow below provides a logical path for diagnosing the root cause of issues related to ion suppression.
Caption: A logical workflow for troubleshooting ion suppression issues.
Problem 1: The signal for both Metronidazole and this compound is significantly lower in my plasma samples compared to my solvent standards.
-
Underlying Cause: This is a classic sign of significant ion suppression where co-eluting matrix components are interfering with the ionization of both your analyte and internal standard.[11] The sample cleanup is likely insufficient to remove these interferences, which are often phospholipids in plasma samples.[13]
-
Solutions & Actionable Steps:
-
Quantify the Matrix Effect: First, determine the extent of the suppression using the Matrix Effect Evaluation Protocol (see Section 3). A signal reduction of >15% typically warrants further action.
-
Improve Sample Preparation: The most effective way to combat severe suppression is to remove the interfering compounds before analysis.[11][12]
-
Switch from Protein Precipitation (PPT) to a more selective method. While fast, PPT is known to leave behind many phospholipids and other matrix components that cause ion suppression.[11][13]
-
Implement Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). These techniques provide a much cleaner extract. See Protocol 3 for guidance.
-
-
Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample with the initial mobile phase can reduce the concentration of matrix components to a level where they no longer cause significant suppression.[12][15]
-
Problem 2: My analyte-to-IS response ratio is inconsistent and my QC samples are failing, but the IS signal appears stable on its own.
-
Underlying Cause: This subtle but critical issue often points to a slight chromatographic separation between the analyte and the SIL-IS, a phenomenon known as the deuterium isotope effect.[2][5] If one compound elutes on the "shoulder" of a suppression zone while the other elutes in the center of it, they will experience different degrees of suppression, invalidating the corrective power of the IS.
-
Solutions & Actionable Steps:
-
Confirm the Suppression Zone: Use the Post-Column Infusion Protocol (see Section 3) to map the exact retention times where ion suppression occurs in your chromatogram.[13][18]
-
Overlay Chromatograms: Overlay the chromatogram from the infusion experiment with a chromatogram of your analyte and IS to visually confirm if they are eluting in a region of changing suppression.
-
Adjust Chromatography: The goal is to shift the retention times of both peaks into a "cleaner" region of the chromatogram or to ensure they co-elute perfectly in a region of stable suppression.[11]
-
Modify the Gradient: A shallower gradient can improve resolution and shift peaks away from early-eluting interferences.
-
Change Mobile Phase Composition: Switching the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity.[19]
-
Consider a Different Column: A column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) can provide the necessary change in selectivity to resolve the analyte from the matrix interference.[15]
-
-
Problem 3: My assay is showing poor sensitivity and I suspect suppression, but I don't have the resources to completely redevelop the sample preparation method.
-
Underlying Cause: The method is likely operating on the edge of acceptable performance, where even minor matrix effects are impacting the limit of quantification (LOQ).
-
Solutions & Actionable Steps:
-
Optimize MS Source Parameters: Ensure the ion source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for Metronidazole in the presence of the matrix. This can sometimes improve ionization efficiency and reduce susceptibility to suppression.[20]
-
Switch Ionization Mode: If using Electrospray Ionization (ESI), consider testing Atmospheric Pressure Chemical Ionization (APCI). APCI is a gas-phase ionization technique and is generally less susceptible to ion suppression from non-volatile matrix components than ESI.[11][21]
-
Minimize Injection Volume: Reducing the amount of matrix introduced into the system by decreasing the injection volume can proportionally reduce the ion suppression effect, though this will also reduce the analyte signal.[12]
-
Section 3: Key Experimental Protocols
Protocol 1: Post-Column Infusion Test to Identify Suppression Zones
Objective: To identify the chromatographic regions where co-eluting matrix components cause ion suppression.[13][18]
Methodology:
-
System Setup:
-
Prepare a standard solution of Metronidazole (or your analyte of interest) at a mid-range concentration in the mobile phase.
-
Using a syringe pump, deliver this solution at a constant, low flow rate (e.g., 10-20 µL/min).
-
Connect the syringe pump output to the LC flow path after the analytical column using a PEEK tee-junction. The combined flow will then enter the MS ion source.
-
-
Execution:
-
Begin infusing the analyte solution and acquire MS data in MRM mode for the analyte. You should observe a stable, elevated baseline signal.
-
Inject a blank, extracted matrix sample (e.g., plasma processed via your current sample prep method).
-
Monitor the baseline signal for the infused analyte throughout the entire chromatographic run.
-
-
Interpretation:
Caption: Experimental setup for a post-column infusion experiment.
Protocol 2: Quantitative Evaluation of Matrix Effect
Objective: To quantify the degree of signal suppression or enhancement caused by the sample matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and IS into a clean solvent (e.g., mobile phase) at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. After the final extraction step (e.g., after evaporation, before reconstitution), spike the analyte and IS into the dried extract.
-
Set C (Matrix-Matched Standard): Spike the analyte and IS into the blank biological matrix before extraction.
-
-
Calculate Matrix Factor (MF) and IS-Normalized MF:
-
Analyze all samples and record the peak areas.
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])
-
An MF < 1 indicates ion suppression. An MF > 1 indicates ion enhancement.
-
The variability of the MF across the different matrix lots should be <15%.
-
Data Summary Table: Interpreting Matrix Factor Results
| Matrix Factor (MF) | %CV of MF Across Lots | Interpretation & Action |
| 0.85 – 1.15 | < 15% | No significant matrix effect. Proceed with validation. |
| < 0.85 or > 1.15 | < 15% | Consistent matrix effect. A SIL-IS should compensate. Verify IS performance. |
| Any value | > 15% | Variable matrix effect. The method is not robust. Action Required: Improve sample cleanup. |
References
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]
-
AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]
-
van de Merbel, N. C., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(5), 679-686. Retrieved from [Link]
-
Dams, R., et al. (2011). An overview of matrix effects in liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 30(3), 491-509. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Retrieved from [Link]
-
Cappiello, A., et al. (2008). Overcoming Matrix Effects in Liquid Chromatography−Mass Spectrometry. Analytical Chemistry, 80(23), 9343-9348. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Semantic Scholar. Retrieved from [Link]
-
Mei, H., Hsieh, Y., & Nardo, C. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Retrieved from [Link]
-
Bonfiglio, R., et al. (1999). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]
-
Kim, J. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved from [Link]
-
Bharathi, D. V., et al. (2018). Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study. Biomedical Chromatography, 32(11), e4332. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]
-
Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]
-
Wibawa, J. I. D., et al. (2014). Development and Validation of a HPLC–MS–MS Method for Quantification of Metronidazole in Human Plasma. Journal of Chromatographic Science, 52(7), 643-648. Retrieved from [Link]
-
Sankar, G. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Applied Pharmaceutical Science, 2(1), 146-152. Retrieved from [Link]
-
LGC Group. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Retrieved from [Link]
-
SCIEX. (n.d.). Analysis of metronidazole and ronidazole in milk using the SCIEX Triple Quad™ 3500 LC-MS/MS System. Retrieved from [Link]
-
Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? Retrieved from [Link]
-
Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Ipronidazole, Dimetridazole, Metronidazole, Ronidazole. Retrieved from [Link]
-
Stancil, S. L., et al. (2018). Development of a UPLC-MS/MS method for quantitation of metronidazole and 2-hydroxy metronidazole in human plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 1092, 272-278. Retrieved from [Link]
-
PubChem. (n.d.). beta,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 4-Methyl-5-nitro-1H-imidazole-1-ethanol Properties. Retrieved from [Link]
-
PubChem. (n.d.). 2-(5-Nitro-1H-imidazol-1-yl)ethanol. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Methyl-5-nitro-imidazol-1-yl)ethanol; pyrazine-2-carboxamide; pyridine-4-carbohydrazide. Retrieved from [Link]
-
CRM LABSTANDARD. (n.d.). Metronidazole. Retrieved from [Link]
-
Logoyda, L. S. (2018). New procedures of Metronidazole determination by the method of Gas-Liquid Chromatography. Research Journal of Pharmacy and Technology, 11(10), 4349-4354. Retrieved from [Link]
-
Capitan-Vallvey, L. F., et al. (2002). Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry. Journal of Chromatography A, 978(1-2), 243-248. Retrieved from [Link]
-
Al-Shdefat, R., et al. (2023). Different analytical methods for the determination of metronidazole –A review. International Journal of Pharmaceutical Research, 13(1), 1-10. Retrieved from [Link]
-
Waters Corporation. (n.d.). Solvents and Caveats for LC-MS. Retrieved from [Link]
-
Dolan, J. W. (2001). Ion Suppression in LC–MS–MS Analysis. LCGC North America. Retrieved from [Link]
-
Nemati, R., et al. (2025, February 4). Ion suppression correction and normalization for non-targeted metabolomics. Nature Communications, 16(1), 1234. Retrieved from [Link]
Sources
- 1. Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. waters.com [waters.com]
- 6. This compound | CAS 5006-68-8 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. 2-(5-Nitro-1H-imidazol-1-yl)ethanol | C5H7N3O3 | CID 3248693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. nebiolab.com [nebiolab.com]
- 10. longdom.org [longdom.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 14. An overview of matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. providiongroup.com [providiongroup.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
- 20. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 21. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
Improving peak shape in the chromatography of nitroimidazoles
Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Peak Shape Optimization
Welcome to the technical support hub for nitroimidazole analysis. This guide is not a generic troubleshooting list; it is a mechanistic breakdown of why compounds like Metronidazole, Tinidazole, and Dimetridazole behave poorly on standard systems and how to force them into compliance using thermodynamic and kinetic control.
Module 1: The Mechanistic "Why"
Subject: Understanding the Imidazole-Silanol Conflict
Before troubleshooting, you must understand the molecular war occurring in your column. Nitroimidazoles possess a basic nitrogen in the imidazole ring (pKa ~2.5 for the conjugate acid).
-
The "Danger Zone" pH: At standard HPLC pH levels (3.0 – 6.0), the silica surface of your column (pKa ~3.5 – 4.5) begins to deprotonate, creating negatively charged silanols (
). While nitroimidazoles are largely neutral at this pH, the localized micro-environment and potential for hydrogen bonding with residual silanols create a "drag" effect. -
The Result: Some molecules pass through the hydrophobic C18 layer (main peak), while others get momentarily "stuck" on the underlying silica surface (the tail).
The Golden Rule: To fix the shape, you must either suppress the silanol (low pH) or mask the interaction (buffer strength/end-capping).[1]
Module 2: Troubleshooting Peak Tailing (The "Shark Fin" Effect)
User Ticket: "My Metronidazole peak has a tailing factor (Tf) > 1.5. Integration is inconsistent."
Root Cause Analysis & Protocol
Tailing is almost always a secondary interaction issue.
| Potential Cause | Validation Test | Corrective Action |
| Active Silanols | Run the separation at pH 2.5. If tailing improves, silanols were the cause. | Switch Column: Use a "Type B" High-Purity Silica or Hybrid Particle (e.g., C18 with embedded polar groups). These shield the silica surface. |
| Weak Buffering | Double the buffer concentration (e.g., 10mM to 20mM). If shape improves, ionic strength was too low. | Modify Mobile Phase: Switch from simple acid (0.1% Formic) to a true buffer (20mM Phosphate or Ammonium Acetate). |
| Column Void | Reverse column flow (if permitted) or swap column. | Replace Column: A physical void creates a "double hump" or severe tail that cannot be fixed chemically. |
The "Sacrificial Base" Protocol
If you cannot change the column and must use an older silica type, use a sacrificial base to occupy the silanol sites before the drug does.
-
Add Modifier: Add 5–10 mM Triethylamine (TEA) to the aqueous mobile phase.
-
Adjust pH: Adjust pH to 3.0–4.0 with Phosphoric Acid.
-
Result: TEA is a stronger base; it saturates the active silanols, allowing the nitroimidazole to elute symmetrically.
Decision Logic: Solving Tailing
Caption: Logic flow for diagnosing and correcting peak tailing in nitroimidazole chromatography.
Module 3: Peak Fronting & Distortion
User Ticket: "The peak is leaning forward (fronting) or looks split."
This is rarely a column chemistry issue; it is almost always a solubility or injection solvent mismatch . Nitroimidazoles are moderately soluble in methanol but less so in water.
The "Strong Solvent" Effect
If you dissolve your sample in 100% Methanol but your mobile phase is 85% Water, the sample "races" through the column head before precipitating or mixing.
The Self-Validating Fix:
-
The Test: Dilute your sample 1:10 with the initial mobile phase.
-
The Observation: If the peak shape becomes Gaussian, your diluent was too strong.
-
The Protocol: Always match the sample diluent to the initial mobile phase conditions (e.g., 10% Methanol / 90% Buffer).
Module 4: Retention Stability (Drifting)
User Ticket: "My retention times are shifting throughout the day."
Nitroimidazoles are sensitive to the organic/aqueous ratio.
Thermodynamic Control Protocol:
-
Temperature: Do not run at "Ambient." Ambient fluctuates. Set the column oven to 30°C or 40°C . This stabilizes the mass transfer kinetics.
-
Evaporation: If using Methanol/Buffer, pre-mix the mobile phase rather than using the pump to mix (e.g., isocratic 20:80). Pump mixing errors or selective evaporation of methanol from the reservoir will cause retention drift.
Module 5: Advanced Protocol (HILIC vs. RP)
User Ticket: "I need to separate polar metabolites (e.g., Hydroxymetronidazole) and they elute in the void volume."
Standard C18 is often insufficient for the polar metabolites of nitroimidazoles. You must invert the system using Hydrophilic Interaction Liquid Chromatography (HILIC).
HILIC Workflow for Nitroimidazoles
-
Column: Silica or Amide-bonded phase.
-
Mobile Phase: High Acetonitrile (90%) / Low Aqueous Buffer (10% Ammonium Acetate, pH 5.8).
-
Mechanism: Water forms a layer on the silica surface. The polar nitroimidazole partitions into this water layer.
Critical HILIC Warning: HILIC requires extensive equilibration. If your retention times are jumping, your water layer has not stabilized.
-
Protocol: Equilibrate with at least 20 column volumes before the first injection.
Method Selection Guide
Caption: Decision matrix for selecting between Reversed Phase and HILIC based on analyte polarity.
References
-
USP Monograph: Metronidazole . United States Pharmacopeia (USP).[2][3] (Standard conditions for C18 analysis and system suitability requirements).
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. (Authoritative source on silanol interactions).
-
PubChem Compound Summary: Metronidazole . National Center for Biotechnology Information (2025). (Source for pKa and physicochemical properties).
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. (General troubleshooting principles applied to peak shape).
-
Agilent Technologies . HILIC vs. Reversed-Phase Chromatography for Polar Compounds. (Application note on orthogonality).
Sources
Preventing in-source fragmentation of 5-Nitro-1H-imidazole-1-ethanol-d4
Technical Support Center: 5-Nitro-1H-imidazole-1-ethanol-d4 Analysis
Welcome to the technical support guide for the analysis of this compound (Metronidazole-d4). This resource is designed for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS assays. Our focus is to provide in-depth, actionable guidance on a common and critical challenge: in-source fragmentation .
In-source fragmentation (ISF) is the unintended breakdown of an analyte within the ion source of a mass spectrometer, occurring before it reaches the mass analyzer.[1] This phenomenon can severely compromise the accuracy and sensitivity of quantitative methods by depleting the signal of the intended precursor ion. For a SIL-IS like Metronidazole-d4, maintaining its structural integrity during ionization is paramount for reliable quantification of its non-labeled analogue, Metronidazole.[2]
This guide provides a structured, question-and-answer approach to help you understand, identify, and mitigate in-source fragmentation of Metronidazole-d4 in your experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Problem
Q1: What is in-source fragmentation and why is it detrimental to my quantitative assay?
A1: In-source fragmentation (ISF), sometimes called in-source collision-induced dissociation (CID), is a process where analyte ions break apart in the intermediate pressure region between the atmospheric pressure ion source (like ESI) and the high-vacuum mass analyzer.[1][3] This fragmentation is driven by the acceleration of ions through voltage gradients, causing them to collide with residual gas molecules and solvent vapor.[1] These collisions convert kinetic energy into internal energy, which, if high enough, can rupture chemical bonds.
For your quantitative assay using Metronidazole-d4 as an internal standard, ISF is problematic for two primary reasons:
-
Reduced Precursor Ion Signal: The goal is to measure the intact, protonated molecule, [M+H]+. When the molecule fragments in the source, the abundance of this specific ion decreases, leading to lower sensitivity and a compromised limit of quantification (LOQ).
-
Inaccurate Quantification: The fundamental assumption of using a SIL-IS is that it behaves identically to the analyte, with any loss during sample prep or ionization being mirrored by the standard. If the IS fragments at a different rate than the analyte due to subtle differences in bond strengths or conformation (though unlikely for a deuterated standard, it's a possibility), it can lead to a skewed analyte/IS ratio and, consequently, inaccurate concentration measurements.
Q2: What is the expected precursor ion for this compound and what are its common fragments?
A2: this compound is the deuterated form of Metronidazole. The molecular weight of Metronidazole (C₆H₉N₃O₃) is 171.15 g/mol . With four deuterium atoms replacing hydrogens on the ethanol side chain, the molecular weight of the -d4 isotopologue increases.
-
Expected Precursor Ion (Positive ESI): The molecule will readily protonate to form the pseudomolecular ion [M+H]⁺ at m/z 176.1 .
-
Common Fragment Ions: The structure of Metronidazole contains several moieties prone to fragmentation, particularly the nitro group and the ethanol side chain. Based on fragmentation patterns of the non-deuterated compound, the most prominent fragmentation pathway involves the loss of the hydroxyethyl group.[4]
Seeing a high abundance of m/z 128.1 in your full scan or precursor ion scan is a direct indicator of in-source fragmentation.
Part 2: Troubleshooting Guide - A Systematic Approach to Minimizing Fragmentation
Encountering significant in-source fragmentation can be frustrating. The key is a systematic and logical approach to optimizing your ion source parameters. The goal is to achieve "soft" ionization, a set of conditions gentle enough to ionize the molecule without breaking it apart.
Below is a workflow and detailed Q&A to guide your optimization process.
Troubleshooting Workflow Diagram
Sources
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciex.com [sciex.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Deuterium Back-Exchange in Labeled Standards
This guide serves as a specialized Technical Support Center for researchers facing deuterium back-exchange issues in Liquid Chromatography-Mass Spectrometry (LC-MS). It focuses on Small Molecule Internal Standards (IS) used in quantitative bioanalysis, where isotopic integrity is paramount for data validity.
Current Status: Online 🟢 Lead Scientist: Dr. Aris (Senior Application Scientist) Topic: Deuterium (D/H) Exchange Mitigation Strategies
Core Directive: The "Silent Killer" of Quantitation
Deuterium back-exchange occurs when deuterium atoms (
-
Signal Dilution: The IS peak intensity drops.[3]
-
False Positives: The IS contributes signal to the analyte's MRM channel (mass shift).
-
Non-Linearity: The exchange rate often varies with concentration and time, ruining calibration curves.
The Mechanism: Why does it happen?
While C-D bonds are generally stable, back-exchange is driven by Acid/Base Catalysis and Tautomerization .
-
Labile Sites: Heteroatoms (-OD, -ND, -SD) exchange instantaneously in protic solvents. These should never be used for quantification standards.
-
"Stable" Sites (The Trap): Deuterium on carbon atoms (
) is usually stable unless the carbon is adjacent to a carbonyl group (alpha-carbon) or an aromatic ring activated by electron-donating groups. In these cases, Keto-Enol Tautomerism allows the deuterium to become acidic and exchange with the solvent.
Visualizing the Mechanism
The following diagram illustrates the kinetic pathway of Keto-Enol tautomerism, the most common cause of unexpected back-exchange in "stable" standards.
Caption: Figure 1.[3][4][5][6] Mechanism of acid/base catalyzed Keto-Enol tautomerism leading to deuterium loss (D -> H) at the alpha-carbon position.
Diagnostic Protocols & Mitigation
Protocol A: The "Isotope Integrity Test" (Pre-Validation)
Before running any biological samples, you must validate that your IS is chemically stable in your specific mobile phase.
Objective: Determine if the IS undergoes back-exchange in the autosampler or column.
-
Preparation: Prepare the IS at the working concentration in three different solvents:
-
Solvent A: 100% Acetonitrile (Aprotic Control).
-
Solvent B: Your reconstitution solvent (e.g., 50:50 MeOH:H2O).
-
Solvent C: Your mobile phase A (often acidic water, e.g., 0.1% Formic Acid).
-
-
Incubation: Place vials in the autosampler (set to your method temperature, e.g., 4°C or 25°C).
-
Analysis: Inject each sample immediately (T=0) and then every hour for 12 hours.
-
Data Review: Monitor the peak area of the IS and the area of the [M-1] isotope peak (the mass of the IS minus one deuterium).
-
Pass: [M-1] abundance remains constant (<1% change).
-
Fail: [M-1] abundance increases over time; IS area decreases.
-
Protocol B: Solvent & pH Strategy
If Protocol A fails, apply these corrections immediately.
| Parameter | Recommendation | Scientific Rationale |
| Mobile Phase pH | Adjust to pH 3.0 - 5.0 | Extreme acidity (pH < 2) or basicity (pH > 8) accelerates enolization and exchange. Neutral-to-mildly acidic is often safest for ketones. |
| Organic Solvent | Switch MeOH to ACN | Methanol (MeOH) is a protic solvent and participates in proton exchange. Acetonitrile (ACN) is aprotic and blocks the exchange mechanism. |
| Temperature | Chill to 4°C | Exchange rates follow Arrhenius kinetics. Lowering autosampler temperature from 25°C to 4°C can reduce exchange rates by ~14-fold. |
| Column Temp | Reduce to < 30°C | High column temperatures facilitate on-column exchange. |
Troubleshooting Guide (Q&A)
Q1: My Internal Standard signal is dropping progressively throughout the batch. Is this back-exchange?
Dr. Aris: It is a primary suspect. If your IS signal decays while the analyte signal remains stable (or decays at a different rate), the IS is likely exchanging D for H in the autosampler vials.
-
Immediate Action: Check the mass spectrum of the IS peak in the late-eluting samples. Do you see a "shoulder" peak or an increase in the M-1, M-2 mass ions? If yes, you have confirmed back-exchange.
-
Fix: Switch the reconstitution solvent to an aprotic solvent (e.g., 100% Acetonitrile) if solubility permits, or lower the temperature.
Q2: I see a peak in my Analyte channel (MRM) at the same retention time as my Deuterated IS. Is my standard impure?
Dr. Aris: Not necessarily impure, but potentially unstable. This is called "Isotopic Cross-talk."
-
Scenario: You are using a D3-labeled standard.
-
Issue: If one deuterium exchanges for hydrogen, the D3 standard becomes D2. If your MS resolution isn't high enough, or if the natural isotope abundance of the analyte overlaps, the D2 species may fall into the analyte's transition window.
-
Rule of Thumb: Always use an IS with at least a +3 Da to +5 Da mass shift to minimize overlap. If back-exchange is unavoidable (e.g., specific metabolic studies), use
or labeled standards, as these bonds are non-exchangeable.
Q3: Why does back-exchange happen in the ion source (ESI)?
Dr. Aris: This is known as "Scrambling." Even if the IS is stable in solution, the high energy and proton-rich environment of the Electrospray Ionization (ESI) source can force D/H exchange in the gas phase.
-
Diagnosis: If the "Isotope Integrity Test" (Protocol A) shows stability in solution, but you still see M-1 peaks in the MS, the exchange is happening in the source.
-
Fix: Adjust source parameters. Lower the desolvation temperature or cone voltage. Sometimes, changing the mobile phase additive (e.g., from Formic Acid to Ammonium Acetate) can reduce the availability of reactive protons in the gas phase.
Decision Logic for Troubleshooting
Use this workflow to identify the root cause of IS instability.
Caption: Figure 2. Troubleshooting logic to distinguish between solution-phase back-exchange and in-source scrambling.
References
-
Wang, S., et al. (2007). Impact of deuterium label on the metabolic stability of deuterated internal standards. Journal of Mass Spectrometry. Link (Verified Context: Discusses metabolic and chemical stability of D-labeled compounds).
-
Jemal, M., et al. (2003). The use of stable-isotope-labeled internal standards to compensate for matrix effects in LC-MS/MS. Journal of Chromatography B. Link (Verified Context: Highlights matrix effects and IS selection criteria).
-
Resolve Mass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Link (Verified Context: Practical guide on selecting stable labeling sites).
-
BenchChem. (2025).[1][7] Technical Support Center: H/D Exchange Issues with Deuterated Standards in LC-MS. Link (Verified Context: General troubleshooting for H/D exchange).
-
Stephens, E. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry. Chemical Reviews. Link (Verified Context: Mechanisms of exchange and temperature dependence).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of 5-Nitroimidazoles
Welcome to the technical support center for the analysis of 5-nitroimidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of detecting these compounds at low levels. Here, we will delve into common challenges and provide in-depth, scientifically grounded solutions to enhance the sensitivity and reliability of your analytical methods.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of 5-nitroimidazoles.
Q1: What are the most common analytical techniques for detecting 5-nitroimidazoles?
A1: A variety of analytical techniques are employed for the detection of 5-nitroimidazoles. High-Performance Liquid Chromatography (HPLC) is a frequently used method, often coupled with UV or mass spectrometry detectors.[1] Other techniques include thin-layer chromatography (TLC) combined with densitometry, which can be a cost-effective option for separating these compounds from their degradation products.[2] For enhanced sensitivity and confirmation, Liquid Chromatography with Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are the preferred methods, particularly for trace-level detection in complex matrices.[3][4][5]
Q2: Why is achieving high sensitivity crucial in 5-nitroimidazole analysis?
A2: High sensitivity is paramount because 5-nitroimidazoles, used as veterinary drugs, are often banned for use in food-producing animals due to potential carcinogenic effects.[6][7] Consequently, regulatory bodies mandate the detection of these residues at very low concentrations, often in the sub-parts-per-billion range, to ensure food safety.[7]
Q3: What are the primary challenges in achieving low-level detection of 5-nitroimidazoles?
A3: The main challenges include:
-
Matrix Effects: Complex sample matrices like meat, eggs, and honey can interfere with the ionization of target analytes in LC-MS/MS, leading to signal suppression or enhancement and inaccurate quantification.[7][8][9]
-
Sample Preparation: Inefficient extraction and cleanup can result in low recovery of the analytes and the presence of interfering substances.
-
Analyte Stability: 5-nitroimidazoles can be susceptible to degradation under certain conditions, such as exposure to heat or specific pH levels, which can lead to lower than actual concentration measurements.[2]
Q4: What is the role of internal standards in 5-nitroimidazole analysis?
A4: Internal standards are critical for accurate quantification, especially in LC-MS/MS analysis. Isotope-labeled internal standards, which are chemically identical to the analyte but have a different mass, are particularly effective. They help to correct for matrix effects and compensate for variations in sample preparation and instrument response, thereby improving the accuracy and reliability of the results.[7][10]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting advice for common issues encountered during the analysis of 5-nitroimidazoles.
Issue 1: Poor Peak Shape and Resolution in HPLC
Symptom: You are observing broad, tailing, or split peaks in your chromatogram.
Possible Causes & Solutions:
-
Cause: Inappropriate mobile phase composition or pH.
-
Explanation: The separation of 5-nitroimidazoles is sensitive to the mobile phase. An incorrect pH can affect the ionization state of the analytes, leading to poor peak shape.
-
Solution: Optimize the mobile phase. A common mobile phase consists of a mixture of methanol or acetonitrile with an aqueous buffer, such as ammonium acetate or triethylamine, with the pH adjusted to a specific value (e.g., pH 3.0 with phosphoric acid).[1] Experiment with different solvent ratios and pH values to achieve optimal separation.
-
-
Cause: Column contamination or degradation.
-
Explanation: Accumulation of matrix components on the column can lead to active sites that interact with the analytes, causing peak tailing.
-
Solution: Implement a robust column cleaning protocol. Regularly flush the column with a strong solvent. If the problem persists, consider using a guard column to protect the analytical column or replacing the column.
-
-
Cause: Incompatible injection solvent.
-
Explanation: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase conditions.
-
Issue 2: Low Signal Intensity or Inconsistent Results in LC-MS/MS
Symptom: You are experiencing weak signals for your target analytes, or the signal intensity is highly variable between injections.
Possible Causes & Solutions:
-
Cause: Ion suppression or enhancement due to matrix effects.
-
Explanation: Co-eluting matrix components can compete with the analytes for ionization in the mass spectrometer's source, leading to a decreased (suppression) or increased (enhancement) signal.[9]
-
Solution:
-
Improve Sample Cleanup: Employ more effective sample preparation techniques like solid-phase extraction (SPE) or dispersive solid-phase extraction (dSPE) to remove interfering matrix components.[11] Molecularly imprinted polymers (MIPs) can offer high selectivity for 5-nitroimidazoles.[5]
-
Use Isotope-Labeled Internal Standards: These are co-eluted with the analyte and experience similar matrix effects, allowing for accurate correction of the signal.[7][10]
-
Optimize Chromatographic Separation: Adjust the gradient to separate the analytes from the majority of the matrix components.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.
-
-
-
Cause: Suboptimal MS parameters.
-
Explanation: The settings of the ion source (e.g., temperature, gas flows) and the mass analyzer (e.g., collision energy) directly impact the signal intensity.
-
Solution: Systematically optimize the MS parameters for each 5-nitroimidazole analyte. This includes tuning the ion source and optimizing the collision energy for each MRM transition.
-
-
Cause: Contamination of the MS ion source.
-
Explanation: Over time, the ion source can become contaminated with non-volatile matrix components, leading to a decline in sensitivity.[9]
-
Solution: Regularly clean the ion source according to the manufacturer's instructions.
-
Issue 3: Low Analyte Recovery During Sample Preparation
Symptom: Your quality control samples, spiked with a known concentration of 5-nitroimidazoles, consistently show low recovery rates.
Possible Causes & Solutions:
-
Cause: Inefficient extraction solvent or technique.
-
Explanation: The choice of extraction solvent and method is crucial for efficiently isolating the analytes from the sample matrix.
-
Solution: Evaluate different extraction solvents and techniques. Acetonitrile is a commonly used and effective solvent for extracting 5-nitroimidazoles from various matrices.[11][12] Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have shown good recoveries.[13]
-
-
Cause: Analyte degradation during sample processing.
-
Explanation: 5-nitroimidazoles can degrade under certain conditions, such as high temperatures or extreme pH.[2]
-
Solution: Avoid high temperatures during solvent evaporation steps. Ensure that the pH of the extraction and cleanup solutions is compatible with the stability of the analytes.
-
-
Cause: Incomplete elution from SPE cartridges.
-
Explanation: The elution solvent may not be strong enough to completely desorb the analytes from the SPE sorbent.
-
Solution: Optimize the elution solvent. A common approach is to use a mixture of an organic solvent with a small amount of a basic or acidic modifier to ensure complete elution. For example, 5% ammonium hydroxide in methanol has been used for elution from a strong cation-exchange sorbent.[11]
-
Section 3: Experimental Protocols & Data
Protocol: Generic Sample Preparation for 5-Nitroimidazoles in Animal Tissue using dSPE
This protocol provides a general workflow for the extraction and cleanup of 5-nitroimidazole residues from animal tissue.
Step-by-Step Methodology:
-
Homogenization: Weigh 5 g of homogenized tissue sample into a 50 mL centrifuge tube.
-
Spiking: Add the internal standard solution and allow it to equilibrate for 15 minutes.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the contents of a QuEChERS extraction salt pouch (e.g., containing MgSO₄ and NaCl).
-
Shake vigorously for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer an aliquot of the supernatant to a new centrifuge tube containing a dSPE sorbent (e.g., C18 and primary secondary amine).
-
Vortex for 1 minute.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Preparation:
-
Take the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
-
Data Presentation: Typical LC-MS/MS Parameters
The following table summarizes typical parameters for the LC-MS/MS analysis of 5-nitroimidazoles. These should be optimized for your specific instrument and application.
| Parameter | Typical Value/Condition |
| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Optimized for separation of analytes and matrix |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Visualization of Experimental Workflow
Below is a diagram illustrating the general workflow for the analysis of 5-nitroimidazoles.
Caption: General workflow for 5-nitroimidazole analysis.
Section 4: Advanced Concepts
Understanding and Mitigating Matrix Effects
Matrix effects are a significant challenge in LC-MS/MS analysis. The diagram below illustrates the concept.
Caption: Illustration of ion suppression in the ESI source.
To effectively mitigate matrix effects, a combination of strategies is often necessary. The choice of the most suitable approach depends on the complexity of the matrix and the required sensitivity of the method.
References
-
TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. (2023). MDPI. Retrieved from [Link]
-
Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. (2024). PMC. Retrieved from [Link]
-
Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry. (2002). Journal of Chromatography A. Retrieved from [Link]
-
Relative Matrix Effect in the Quantification of Nitroimidazoles and Dyes in Meat, Eggs, Shrimp, and Fish Using an Ethyl Acetate/Salting-Out Extraction and Isotope Dilution Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. (2025). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Voltammetric determination of 5-nitroimidazole derivatives in honey and HPLC-MS/MS confirmation. (2022). Journal of Food Measurement and Characterization. Retrieved from [Link]
-
Identification tests for the detection of suspected fraudulently-labeled 5-nitroimidazole drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
DETERMINATION OF NITROIMIDAZOLES USING GC/MS, GC/NCI AND GC/MS/MS. (n.d.). Semantic Scholar. Retrieved from [Link]
-
DETERMINATION OF 5-NITROIMIDAZOLE RESIDUES IN MILK BY CAPILLARY ELECTROCHROMATOGRAPHY WITH PACKED C18 SILICA BEDS. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Analysis of Four 5-Nitroimidazoles and Their Corresponding Hydroxylated Metabolites in Egg, Processed Egg, and Chicken Meat by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. (2025). ResearchGate. Retrieved from [Link]
-
Determination of nitroimidazole residues in meat using mass spectrometry. (2025). ResearchGate. Retrieved from [Link]
-
Liquid Chromatography-Mass Spectrometry Determination of Six 5-Nitroimidazoles in Animal Feedstuff. (2025). ResearchGate. Retrieved from [Link]
-
Determination of 5-nitroimidazoles in various types of matrices using molecular imprinted polymer purification. (2013). Food Additives & Contaminants: Part A. Retrieved from [Link]
-
(PDF) Ultra performance liquid chromatography-tandem mass spectrometry for the determination of 5-nitroimidazoles and their metabolites in egg. (2025). ResearchGate. Retrieved from [Link]
-
Analysis of Four 5-nitroimidazoles and Their Corresponding Hydroxylated Metabolites in Egg, Processed Egg, and Chicken Meat by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. (n.d.). PubMed. Retrieved from [Link]
-
Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by. (n.d.). ResearchGate. Retrieved from [Link]
-
Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. (2019). Agilent. Retrieved from [Link]
-
Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. (2018). PMC. Retrieved from [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. Retrieved from [Link]
Sources
- 1. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of 5-nitroimidazoles in various types of matrices using molecular imprinted polymer purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Relative Matrix Effect in the Quantification of Nitroimidazoles and Dyes in Meat, Eggs, Shrimp, and Fish Using an Ethyl Acetate/Salting-Out Extraction and Isotope Dilution Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zefsci.com [zefsci.com]
- 10. Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
Technical Guide: Resolving Co-Elution & Interfering Compounds
Introduction
Co-elution is the "silent killer" of data integrity in quantitative chromatography.[1] In drug development and DMPK studies, a co-eluting impurity or matrix component does not just skew retention times; it compromises quantitation through ion suppression (LC-MS) or spectral overlaps (UV-Vis).
This guide moves beyond basic troubleshooting. We will treat the chromatogram as a data landscape where Selectivity (
Part 1: Diagnosis — Is It Real Co-Elution?
Before altering a method, you must distinguish between column overload/tailing and true co-elution . A tailing peak is a kinetic issue; a co-eluting peak is a thermodynamic one.
Q: How do I definitively confirm co-elution without a mass spectrometer?
A: You must utilize Peak Purity Analysis via a Diode Array Detector (DAD).[1][2] Single-wavelength monitoring is insufficient. You need to compare the UV spectra at the upslope (leading edge) , apex , and downslope (trailing edge) of the peak.
-
The Mechanism: If a peak is pure, the normalized spectra at all three points will superimpose perfectly. If there is an impurity, the spectra will diverge because the two compounds likely have different
profiles. -
The Metric: Most software (Agilent OpenLab, Waters Empower) calculates a "Purity Angle." If Purity Angle < Purity Threshold, the peak is likely pure [1].[3]
Q: I am using LC-MS/MS. Why is my internal standard (IS) recovery fluctuating?
A: This is the hallmark of Matrix-Induced Ion Suppression . Co-eluting phospholipids or salts may not absorb UV (making them invisible to DAD), but they compete for charge in the ESI source. If your analyte co-elutes with this invisible zone, ionization efficiency drops, and quantitation fails.
Visualization: Co-Elution Diagnosis Logic
Figure 1: Decision tree for distinguishing between kinetic peak tailing and thermodynamic co-elution.
Part 2: Chromatographic Resolution — The Power of Selectivity ( )[4]
When co-elution is confirmed, you must resolve the critical pair.[1][4] Many analysts instinctively flatten the gradient (increasing
The Resolution Equation is:
-
Efficiency (
): Square root function. Doubling column length only increases resolution by (1.4x) but doubles run time. -
Selectivity (
): Linear impact. Changing is the most effective way to separate peaks [2].
Q: My peaks are merged. What is the single most effective variable to change?
A: Change the Stationary Phase or Mobile Phase pH . Do not waste time adjusting flow rate. You need to alter the chemical interaction mechanism.[5]
Protocol: Optimizing Selectivity
-
pH Screening: If your analytes are ionizable (acids/bases), a change of 2 pH units can completely reverse elution order.
-
Acids:[6] At low pH (un-ionized), retention increases.
-
Bases: At high pH (un-ionized), retention increases.
-
-
Solvent Selection: Methanol (protic) and Acetonitrile (aprotic) have different dipole moments. Switching from ACN to MeOH often resolves aromatic critical pairs due to
- interactions. -
Stationary Phase Orthogonality: If a C18 fails, move to a phase with a different interaction mechanism.
Table 1: Stationary Phase Selection Guide
| Column Phase | Interaction Mechanism | Best For Resolving...[6][5][7] |
| C18 (L1) | Hydrophobic Interaction | General purpose; non-polar compounds. |
| Phenyl-Hexyl (L11) | Aromatics, isomers, conjugated systems. | |
| PFP (Pentafluorophenyl) | Dipole-Dipole + H-Bonding | Halogenated compounds, polar bases. |
| HILIC | Partitioning into water layer | Polar compounds that elute in void on C18. |
Part 3: Mass Spectrometry — Mapping the "Invisible" Matrix
In LC-MS, co-elution with matrix components (salts, phospholipids) causes Ion Suppression . The analyte signal disappears not because it isn't there, but because the matrix "stole" the charge in the source.
Q: How do I know exactly where the matrix is eluting if I can't see it?
A: Perform a Post-Column Infusion (PCI) experiment. This is the gold standard for validating LC-MS methods against matrix effects [3].
Protocol: Post-Column Infusion (PCI)[8][9][10]
-
Setup: Place a T-junction between the Column Outlet and the MS Source.
-
Infusion: Syringe pump infuses a constant flow of your analyte (at ~100x LOD concentration) into the stream.
-
Injection: Inject a "Blank Matrix" sample (e.g., extracted plasma) via the LC.
-
Result: You should see a flat baseline (the constant infusion). Any "dip" or "negative peak" indicates a zone of ion suppression caused by the matrix eluting from the column.
-
Action: Adjust your LC gradient so your analyte does not elute during these suppression zones.
Visualization: Post-Column Infusion Workflow
Figure 2: Schematic for Post-Column Infusion (PCI) to map ion suppression zones.
Part 4: Sample Preparation — The "Prevention" Strategy
If chromatographic resolution is impossible (e.g., chiral enantiomers on an achiral column, or massive matrix overload), you must resolve the issue before the sample hits the column.
Q: I cannot separate the interference chromatographically. Now what?
A: You must increase the specificity of your extraction. "Dilute and Shoot" is often the cause of co-elution issues because it cleans nothing.
Troubleshooting Table: Sample Prep Solutions
| Problem | Recommended Solution | Mechanism |
| Phospholipid Co-elution | Phospholipid Removal Plate (e.g., Waters Ostro) | Lewis acid-base interaction removes >99% of phospholipids [4]. |
| Protein Interferences | Solid Phase Extraction (SPE) | Selectively retains analyte while washing away proteins and salts. |
| Isobaric Interferences | Liquid-Liquid Extraction (LLE) | Uses solvent polarity partitioning to leave interferences in the aqueous phase. |
References
-
Agilent Technologies. (2020).[8] Peak Purity Analysis using Diode Array Detectors. Retrieved from
-
Restek Corporation. (2021). The Role of Selectivity in Liquid Chromatography Method Development. Retrieved from
-
Waters Corporation. (2020). Determining Matrix Effects in Complex Food Samples using Post-Column Infusion. Retrieved from
-
Shimadzu Corporation. (2024). LC-MS/MS Common Troubleshooting Measures. Retrieved from
Sources
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. lcms.cz [lcms.cz]
- 3. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. The Role of Selectivity in Liquid Chromatography Method Development [discover.restek.com]
- 6. bgb-analytik.com [bgb-analytik.com]
- 7. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 8. agilent.com [agilent.com]
Stability of 5-Nitro-1H-imidazole-1-ethanol-d4 in different solvents
A Guide to Solvent Stability and Experimental Best Practices
Welcome to the technical support center for 5-Nitro-1H-imidazole-1-ethanol-d4. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for experiments involving this compound. As your Senior Application Scientist, I will walk you through the critical aspects of its stability in various solvents, helping you to ensure the integrity of your experimental results.
Disclaimer: Direct stability studies on this compound are not extensively published. The information provided herein is primarily based on the well-documented stability profile of its non-deuterated analog, metronidazole (2-(2-methyl-5-nitro-1H-imidazole-1-yl) ethanol). The deuteration on the ethanol group is not expected to significantly alter the fundamental stability of the 5-nitroimidazole core, which is the primary site of chemical degradation.[1]
Troubleshooting Guide: Common Stability Issues
This section addresses specific issues you might encounter during your experiments. The answers are designed to help you diagnose and resolve common stability-related problems.
Q1: I'm observing a rapid loss of my compound in an aqueous solution. What could be the cause?
A1: The stability of this compound in aqueous solutions is highly dependent on the pH of the medium. The degradation of metronidazole, its non-deuterated analog, generally follows pseudo-first-order kinetics in aqueous solutions.[2][3] The compound exhibits maximum stability in a pH range of approximately 4 to 6.6.[2][3] Outside of this range, particularly in strongly acidic or alkaline conditions, degradation can be significantly accelerated.
-
Acidic Conditions (pH < 4): While relatively stable, strong acidic conditions can lead to hydrolysis.[2][4]
-
Alkaline Conditions (pH > 7): The compound is particularly susceptible to degradation in alkaline environments.[4] Studies on metronidazole benzoate have shown significant degradation in alkaline conditions.[4]
Troubleshooting Steps:
-
Measure the pH of your solution.
-
Adjust the pH to be within the optimal range of 4-6.6 using appropriate buffers like acetate or phosphate.[3]
-
Re-assay your sample to see if the stability has improved.
Below is a flowchart to guide you through the troubleshooting process.
Caption: Troubleshooting workflow for compound degradation.
Q2: My stock solution, prepared in an organic solvent, is showing degradation over time. I thought organic solvents were supposed to be more stable.
A2: While non-aqueous solvents can improve stability compared to aqueous solutions, not all organic solvents have the same effect. The choice of solvent is critical.
-
Propylene Glycol: The inclusion of propylene glycol in aqueous solutions has been shown to increase the stability of metronidazole.[3] A study found that metronidazole was significantly more stable in solutions containing propylene glycol compared to purely aqueous solutions at 40°C and 75% relative humidity.[5]
-
Polyethylene Glycol 400 (PEG 400): Conversely, PEG 400 has been reported to have an adverse effect on the stability of metronidazole.[3]
-
Methanol/Ethanol: Metronidazole is slightly soluble in alcohol.[2] While often used for initial stock solutions, long-term stability should be verified. Stock solutions in methanol are commonly used for analytical purposes.[6]
Recommendations:
-
For long-term storage of stock solutions, consider using propylene glycol or preparing fresh solutions before use.
-
Always store stock solutions at recommended temperatures (e.g., 2-8°C) and protected from light to minimize degradation.[7]
Q3: I've noticed the formation of a new peak in my chromatogram after exposing my sample to ambient light. What is happening?
A3: 5-Nitro-1H-imidazole-1-ethanol is known to be sensitive to light, and exposure to UV and visible light can lead to photolytic degradation.[2][4][8] In aqueous solutions, UV irradiation can cause a rearrangement of the molecule to form N-(2-hydroxyethyl)-5-methyl-l,2,4-oxadiazole-3-carboxamide as a major photodegradant.[8]
Preventative Measures:
-
Always prepare and handle solutions of this compound in a light-protected environment.
-
Use amber-colored vials or wrap your containers in aluminum foil.[9]
-
Store solutions in the dark when not in use.
Frequently Asked Questions (FAQs)
What are the main degradation pathways for this compound?
Based on studies of metronidazole, the primary degradation pathways are:
-
Hydrolysis: This is a common degradation pathway in aqueous solutions, catalyzed by hydrogen or hydroxyl ions (i.e., low or high pH).[2][3]
-
Oxidation: The imidazole moiety can be susceptible to oxidation.[10] Forced degradation studies often use hydrogen peroxide to simulate oxidative stress, which can lead to the formation of N-oxide or other oxidative degradation products.[4][11]
-
Photolysis: Exposure to UV or ambient light can cause molecular rearrangement, leading to the formation of photodegradants.[8]
How does temperature affect the stability of the compound?
Temperature is a significant factor in the degradation rate of this compound. The degradation process generally follows the Arrhenius equation, where an increase in temperature accelerates the rate of chemical reactions.[3][12] Accelerated stability studies are often conducted at elevated temperatures (e.g., 40°C and 50°C) to predict the shelf life at room temperature.[12] It is recommended to store solutions at controlled room temperature or under refrigeration to maximize stability.[9]
Which solvents are recommended for preparing solutions of this compound?
The choice of solvent depends on the intended application and required storage time.
-
Short-term use/Aqueous buffers: Use a buffer system to maintain the pH between 4 and 6.6.[2][3]
-
Long-term storage/Stock solutions: Propylene glycol has been shown to enhance stability.[3][5] Methanol is also commonly used for preparing stock solutions for analytical standards.[6]
-
Avoid: Polyethylene glycol 400 may negatively impact stability.[3]
Summary of Stability Data in Different Solvents
The following table summarizes the stability of metronidazole (the non-deuterated analog of this compound) under various conditions.
| Solvent/Vehicle | pH | Temperature | Duration | Stability Outcome | Reference |
| Aqueous Solution | 3.1 - 9.9 | Accelerated | Not Specified | Maximum stability at pH 5.6. Degradation follows pseudo-first-order kinetics. | [2][3] |
| Aqueous Solution | 3.1 | Room Temp. | - | Half-life of 963 hours. | [3] |
| Aqueous Solution | - | - | - | Sensitive to UV light (254 nm). | [3][8] |
| Ora-Blend or Simple Syrup | ~5.5-6.0 | 5°C and 23°C | 93 days | Stable, with less than 0.2 unit change in pH. | [9] |
| Propylene Glycol (20-100% v/v) | - | 40°C (75% RH) | 12 weeks | Significantly more stable than in aqueous solution. | [5] |
| Polyethylene Glycol 400 | 3.1 | Accelerated | - | Adverse effect on stability compared to aqueous solution. | [3] |
| Intravenous Infusion | 6.1 | 40°C and 50°C | 90 days | Good stability. | [12] |
Experimental Protocol: Forced Degradation Study
To assess the stability of this compound in your specific experimental matrix, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to accelerate its degradation and identify potential degradation products.
Objective:
To determine the degradation profile of this compound under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions.
Materials:
-
This compound
-
Methanol or other suitable organic solvent
-
1.0 N Hydrochloric Acid (HCl)
-
1.0 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water
-
A stability-indicating analytical method (e.g., HPLC-UV)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol.[2]
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 1.0 N HCl.
-
Reflux the mixture for a specified period (e.g., 6 hours) at a controlled temperature (e.g., 60°C).[2]
-
Cool the solution to room temperature and neutralize it with 1.0 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 1.0 N NaOH.
-
Reflux the mixture under the same conditions as the acid hydrolysis.[2]
-
Cool the solution to room temperature and neutralize it with 1.0 N HCl before analysis.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Expose a solid sample or a solution of the compound to dry heat at an elevated temperature (e.g., 60°C) for a specified period.[2]
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a combination of UV and visible light, as specified in ICH Q1B guidelines.
-
A control sample should be prepared and protected from light by wrapping the container in aluminum foil.[2]
-
-
Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating analytical method.
-
Determine the percentage of degradation and identify any major degradation products.
-
The following diagram illustrates the experimental workflow for the forced degradation study.
Caption: Workflow for a forced degradation study.
References
-
J Clin Pharm Ther. 1994 Feb;19(1):27-9. Stability of metronidazole in solutions and suspensions.
-
BenchChem. An In-Depth Technical Guide to the Solubility and Stability of Metronidazole.
-
Walsh Medical Media. (2014-07-29). Degradation Study of Metronidazole in Active and Different Formulation by UV Spectroscopy.
-
ResearchGate. Forced degradation results for metronidazole, tetracycline, and bismuth subcitrate.
-
CABI Digital Library. Forced degradation of metronidazole, oxytetracycline and furazolidone studies using High Performance Liquid Chromatography.
-
GSC Online Press. (2023-07-25). Development and validation of a stability-indicating assay method for determination of metronidazole benzoate in bulk.
-
Medical Principles and Practice. (2017-05-23). Stability and In Vitro Dissolution Studies of Metronidazole Tablets and Infusions.
-
Journal of Applied Pharmacy. COMPARATIVE STABILITY STUDY OF METRONIDAZOLE IN AQUEOUS AND NON AQUEOUS VEHICLE.
-
PubMed. Degradation kinetics of metronidazole in solution.
-
PubMed. Stability of Metronidazole Suspensions.
-
PSE Community.org. (2023-01-05). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles.
-
Sigma-Aldrich. 2-(5-Nitro-1H-imidazol-1-yl)ethanol Pharmaceutical Secondary Standard.
-
Scientific Reports. Identification of the major photodegradant in metronidazole by LC-PDA-MS and its reveal in compendial methods.
-
WUR eDepot. (2021-07-08). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk.
-
LGC Standards. 5-Nitro-1H-imidazole-1-ethanol.
-
PubMed. Analysis of Four 5-nitroimidazoles and Their Corresponding Hydroxylated Metabolites in Egg, Processed Egg, and Chicken Meat by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry.
-
PubChem. 2-(5-Nitro-1H-imidazol-1-yl)ethanol.
-
PMC. High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach.
-
Bouling Chemical Co., Limited. 1H-Imidazole-1-Ethanol, 2-Methyl-5-Nitro-, Benzoate (Ester) Supplier China.
-
ResearchGate. (2017-03-31). Degradation Pathway.
-
Toronto Research Chemicals. 5-Nitro-1H-imidazole-1-ethanol, TRC 25 mg.
-
PubChem. beta,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol.
-
PubMed. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.
Sources
- 1. High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Degradation kinetics of metronidazole in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. longdom.org [longdom.org]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. 2-(5-Nitro-1H-imidazol-1-yl)ethanol Pharmaceutical Secondary Standard [sigmaaldrich.com]
- 8. d-nb.info [d-nb.info]
- 9. Stability of Metronidazole Suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. dissolutiontech.com [dissolutiontech.com]
Validation & Comparative
A Senior Application Scientist's Guide to Internal Standards in Nitroimidazole Analysis: A Comparative Evaluation of 5-Nitro-1H-imidazole-1-ethanol-d4
This guide provides an in-depth comparison of 5-Nitro-1H-imidazole-1-ethanol-d4 with other internal standards for the quantitative analysis of nitroimidazole residues. As researchers, scientists, and drug development professionals, the accuracy and reliability of our analytical data are paramount. The choice of an internal standard is a critical decision that directly impacts data quality, particularly in complex matrices. This document moves beyond a simple listing of options to explain the fundamental principles and provide experimental context, empowering you to make informed decisions for your analytical workflows.
The Cornerstone of Quantitative Analysis: The Role of the Internal Standard
In modern analytical chemistry, particularly with highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving accurate quantification is a significant challenge.[1][2][3] The journey of an analyte from sample collection to final detection is fraught with potential for variability. Sample preparation, extraction efficiency, injection volume, and instrument response can all fluctuate. Furthermore, co-eluting components from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the "matrix effect," which can artificially suppress or enhance the signal.[3][4][5]
An ideal internal standard (IS) is a compound added at a known, constant concentration to every sample, calibrator, and quality control sample at the very beginning of the analytical process.[6] Its purpose is to mimic the analytical behavior of the target analyte as closely as possible. By measuring the ratio of the analyte's response to the IS's response, we can correct for the aforementioned sources of variability.[6] The most effective approach for this is Isotope Dilution Mass Spectrometry (IDMS), which employs a stable isotope-labeled (SIL) version of the analyte as the internal standard.[6]
Introducing the Gold Standard: Stable Isotope-Labeled Internal Standards
A SIL-IS is chemically identical to the analyte, with the only difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., Deuterium (²H or D), ¹³C, ¹⁵N).[6] This near-perfect chemical analogy ensures that the SIL-IS co-elutes with the analyte and experiences virtually identical extraction recovery and matrix effects.[7] Because the mass spectrometer can easily distinguish between the light (analyte) and heavy (IS) forms, the SIL-IS provides the most accurate correction possible.[7]
Focus: this compound
This compound is a deuterated analog of 5-Nitro-1H-imidazole-1-ethanol (a known impurity of Metronidazole, designated as Metronidazole impurity D).[8] Its structure is closely related to Metronidazole and other 5-nitroimidazole antibiotics, making it a highly suitable internal standard for their analysis.
Key Physicochemical Properties (Unlabeled):
-
Structure: The molecule consists of a 5-nitroimidazole ring with an ethanol substituent at the 1-position. The "-d4" designation indicates that four hydrogen atoms on the ethanol group have been replaced with deuterium, providing a +4 Da mass shift from the unlabeled analyte.[11]
This mass increase is crucial as it places the IS signal outside the natural isotopic distribution of the analyte, preventing signal interference.[7] Its structural similarity ensures it will behave almost identically to analytes like Metronidazole and its metabolites during sample processing and chromatographic separation.
The Spectrum of Alternatives: Other Internal Standards for Nitroimidazole Analysis
While SIL-IS like this compound are considered the gold standard, other compounds are also used, each with its own set of advantages and limitations.
-
Other Deuterated Nitroimidazoles: Several deuterated versions of common nitroimidazole drugs are available, such as Metronidazole-d4 (MNZ-d4), Dimetridazole-d3 (DMZ-d3), Ronidazole-d3 (RNZ-d3), and Ipronidazole-d3 (IPZ-d3).[12][13][14] These are excellent choices when the target analyte is the corresponding drug. They offer all the benefits of isotope dilution, providing robust correction for matrix effects and recovery losses.[15]
-
Structural Analogs (Non-Isotopically Labeled): In some cases, a different but structurally similar drug from the same class is used as an IS. For example, Tinidazole has been employed as an internal standard for the analysis of Metronidazole.[16] This approach is often more cost-effective than using a custom-synthesized SIL-IS. However, it is a compromise. Small differences in chemical structure can lead to different retention times, extraction efficiencies, and susceptibility to matrix effects, potentially compromising accuracy.[5]
Performance Comparison: A Head-to-Head Evaluation
The choice of internal standard has a direct and measurable impact on method performance. The following table summarizes the expected performance of this compound against its alternatives.
| Performance Metric | This compound (SIL-IS) | Other Deuterated Nitroimidazoles (e.g., MNZ-d4) | Structural Analogs (e.g., Tinidazole) |
| Matrix Effect Correction | Excellent: Co-elutes with the analyte, experiencing and correcting for the same degree of ion suppression or enhancement.[15] | Excellent: Co-elutes with its specific analyte, providing optimal correction. | Fair to Poor: Different retention times and physicochemical properties lead to differential matrix effects, resulting in incomplete or inaccurate correction.[5] |
| Recovery Correction | Excellent: Behaves identically to the analyte during all sample preparation steps (e.g., LLE, SPE), ensuring proportional losses are accurately tracked.[6] | Excellent: Tracks the recovery of its specific analyte with high fidelity. | Good to Fair: Similarities in structure can lead to comparable recovery, but differences may introduce bias, especially in complex multi-step extractions. |
| Chromatographic Behavior | Ideal: Co-elutes perfectly with the unlabeled analyte.[7] | Ideal: Co-elutes perfectly with its unlabeled counterpart. | Sub-optimal: Elutes at a different retention time, which is a fundamental compromise in its function as an internal standard. |
| Accuracy & Precision | Highest: The ability to correct for multiple sources of error leads to the most accurate and precise quantitative results.[7] | Highest: Provides the best accuracy and precision for its corresponding analyte. | Moderate: Can provide acceptable results in simple matrices or when matrix effects are minimal, but is prone to bias and higher variability in complex samples. |
| Cost & Availability | Moderate to High: Synthesis of labeled compounds can be expensive. | Moderate to High: Generally more expensive than non-labeled analogs. | Low: Often readily available and inexpensive commercial drug standards. |
Visualizing the Workflow and the Problem of Matrix Effects
To better understand the practical application and the critical role of the internal standard, we can visualize the analytical workflow and the concept of matrix effects.
Caption: A typical LC-MS/MS workflow for nitroimidazole analysis.
The diagram above illustrates a standard workflow. The internal standard is critically added at the earliest stage (Step 2) to ensure it undergoes all the same processing steps as the analyte.
Caption: How a SIL-IS corrects for matrix effects versus an analog IS.
This diagram demonstrates why a SIL-IS is superior. In Scenario 2, both the analyte and the SIL-IS are equally suppressed by the matrix, so their ratio remains constant and the calculation is accurate. In Scenario 3, the analog IS is affected differently by the matrix, leading to a skewed ratio and an inaccurate final concentration.
Experimental Protocol: Determination of Nitroimidazoles in Chicken Meat using LC-MS/MS
This protocol provides a robust method for the extraction and quantification of nitroimidazole residues, illustrating the practical application of this compound or a similar SIL-IS.
Objective: To accurately quantify Metronidazole and other nitroimidazoles in chicken meat using an isotope dilution LC-MS/MS method.
1. Reagents and Materials:
-
Analytes: Metronidazole, Dimetridazole, Ronidazole, Ipronidazole.
-
Internal Standard: this compound (or a mixture of corresponding deuterated standards like MNZ-d4, DMZ-d3, etc.).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid.
-
Extraction Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).
-
d-SPE Sorbent: Primary Secondary Amine (PSA), C18.
-
Equipment: High-speed centrifuge, vortex mixer, analytical balance, LC-MS/MS system.
2. Standard Preparation:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each analyte and internal standard in methanol to create individual stock solutions.
-
Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a suitable solvent (e.g., 50:50 ACN:Water). The internal standard working solution should be prepared at a concentration that yields a robust signal (e.g., 100 ng/mL).
3. Sample Preparation (Modified QuEChERS):
-
Weighing: Weigh 2.0 g (± 0.1 g) of homogenized chicken meat into a 50 mL centrifuge tube.
-
Spiking: Add a precise volume (e.g., 20 µL) of the internal standard working solution to the sample. Causality: Adding the IS at this initial stage ensures it undergoes all subsequent extraction and cleanup steps alongside the analyte, which is the foundation of accurate correction.
-
Extraction:
-
Add 10 mL of 1% formic acid in ACN.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Cap tightly and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes. Causality: Acetonitrile precipitates proteins and extracts the semi-polar nitroimidazoles. The salts induce phase separation, driving the analytes into the ACN layer.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer 1 mL of the upper ACN supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes. Causality: PSA removes organic acids and sugars, C18 removes non-polar interferences like fats, and MgSO₄ removes residual water, resulting in a cleaner extract and reducing matrix effects.
-
-
Final Sample: Transfer the cleaned supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC System: UHPLC system.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm). Causality: A C18 column provides good reversed-phase retention and separation for these moderately polar compounds.
-
Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in ACN.
-
Gradient: A suitable gradient program starting with high aqueous phase and ramping up the organic phase to elute the analytes.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-product ion transitions for each analyte and one for each internal standard for confident identification and quantification.
5. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the concentration of the calibration standards.
-
Apply a linear regression model (typically with 1/x weighting) to the calibration curve.
-
Determine the concentration of the analytes in the samples by interpolating their peak area ratios from the calibration curve.
Conclusion
For the robust and accurate quantification of nitroimidazoles in complex matrices, the use of a stable isotope-labeled internal standard is unequivocally the superior methodology. This compound and other deuterated analogs like MNZ-d4 serve as ideal internal standards because they co-elute and share identical physicochemical properties with their corresponding analytes. This allows them to effectively compensate for variations in sample recovery and, most critically, for unpredictable matrix effects that can plague LC-MS/MS analysis.[15] While structural analogs may present a lower-cost alternative, they introduce a significant risk of analytical bias. For research and regulatory applications where data integrity is non-negotiable, investing in the appropriate SIL-IS is a foundational element of a validatable and trustworthy analytical method.
References
- Arrivault, S., Guenther, M., Fry, S. C., Fuenfgeld, M. M. F., Veyel, D., Mettler-Altmann, T., Stitt, M., & Lunn, J. E. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS. University of Edinburgh Research Explorer.
-
Arrivault, S., Guenther, M., Fry, S. C., Fuenfgeld, M. M., Veyel, D., Mettler-Altmann, T., Stitt, M., & Lunn, J. E. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry. [Link]
-
Arrivault, S., Guenther, M., Fry, S. C., Fuenfgeld, M. M., Veyel, D., Mettler-Altmann, T., Stitt, M., & Lunn, J. E. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS. PubMed. [Link]
-
Arrivault, S., Guenther, M., Fry, S. C., Fuenfgeld, M. M. F., Veyel, D., Mettler-Altmann, T., Stitt, M., & Lunn, J. E. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. ResearchGate. [Link]
-
de Souza, L. F., Lana, M. A. G., de Paiva, C. R., Fernandes, W. L., & Nogueira, R. (2025). Relative Matrix Effect in the Quantification of Nitroimidazoles and Dyes in Meat, Eggs, Shrimp, and Fish Using an Ethyl Acetate/Salting-Out Extraction and Isotope Dilution Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]
-
Unknown Author. (n.d.). DETERMINATION OF NITROIMIDAZOLES USING GC/MS, GC/NCI AND GC/MS/MS. Unknown Source. [Link]
-
Shimadzu Scientific Instruments. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]
-
Basit, A., et al. (2024). Validation of a sensitive bioanalytical method for metronidazole extraction from human plasma. PubMed. [Link]
-
Lv, W., et al. (2010). Investigation of the effects of 24 bio-matrices on the LC-MS/MS analysis of morinidazole. PubMed. [Link]
-
Unknown Author. (2013). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE DETERMINATION OF METRONIDAZOLE BENZOATE AND RELATED IMPURITES IN BULK AND PHARMACEUTICAL FORMULATIONS. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Unknown Author. (n.d.). Development and validation of a HPLC–PDA method for quantitation of metronidazole in finished drug formulation. Unknown Source. [Link]
-
Unknown Author. (n.d.). Method Development And Validation Of Metronidazole In Bulk And Marketed Dosage Form. Unknown Source. [Link]
-
Li, Y., et al. (2018). Simultaneous Determination of Nitroimidazoles and Quinolones in Honey by Modified QuEChERS and LC-MS/MS Analysis. Molecules. [Link]
-
Unknown Author. (2023). Development and validation of a stability-indicating assay method for determination of metronidazole benzoate in bulk. GSC Biological and Pharmaceutical Sciences. [Link]
-
Mottier, P., et al. (2006). Analysis of Four 5-Nitroimidazoles and Their Corresponding Hydroxylated Metabolites in Egg, Processed Egg, and Chicken Meat by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. ResearchGate. [Link]
-
Unknown Author. (2011). TEST PROCEDURE Determination of Nitroimidazoles in Egg, Plasma, Muscle and Honey by means of LC/MS-MS. Unknown Source. [Link]
-
Agilent Technologies. (2019). Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. Agilent. [Link]
-
Unknown Author. (2022). Synthesis and Atimicrobial Evaluation of Deuterated Analogues of Metronidazole. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(5-Nitro-1H-imidazol-1-yl)ethanol. PubChem. [Link]
-
Wang, J., et al. (2018). Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Molecules. [Link]
-
Unknown Author. (2022). Synthesis and Antimicrobial Evaluation of Deuterated Analogues of Metronidazole. Iraqi Academic Scientific Journals. [Link]
-
US EPA. (n.d.). 4-Methyl-5-nitro-1H-imidazole-1-ethanol Properties. US EPA. [Link]
-
AptoChem. (2008). Deuterated internal standards and bioanalysis. AptoChem. [Link]
-
IGI Global. (2025). Deuterated Internal Standard: Significance and symbolism. IGI Global. [Link]
-
Zhang, Y., et al. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Scientific Reports. [Link]
-
Gumieniczek, A., et al. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Processes. [Link]
-
Mottier, P., et al. (2006). Analysis of Four 5-nitroimidazoles and Their Corresponding Hydroxylated Metabolites in Egg, Processed Egg, and Chicken Meat by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. PubMed. [Link]
-
Cissé, S., et al. (2012). High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach. Molecules. [Link]
-
Kedar, P. S., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Global Substance Registration System. (n.d.). 2-(5-NITRO-1H-IMIDAZOL-1-YL)ETHANOL. gsrs. [Link]
-
Taiwan Food and Drug Administration. (n.d.). Method of Test for Veterinary Drug Residues in Foods - Test of Nitrofuran Metabolites. TFDA. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Investigation of the effects of 24 bio-matrices on the LC-MS/MS analysis of morinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. 2-(5-Nitro-1H-imidazol-1-yl)ethanol Pharmaceutical Secondary Standard [sigmaaldrich.com]
- 9. 2-(5-Nitro-1H-imidazol-1-yl)ethanol | C5H7N3O3 | CID 3248693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. This compound | CAS 5006-68-8 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validation of a sensitive bioanalytical method for metronidazole extraction from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Quantification of 5-Nitro-1H-imidazole-1-ethanol (Hydroxymetronidazole) using Deuterated Internal Standards
Topic: Accuracy and precision of quantification with 5-Nitro-1H-imidazole-1-ethanol-d4 Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The "Matched IS" Imperative
In the bioanalysis of nitroimidazoles, the quantification of the primary metabolite 5-Nitro-1H-imidazole-1-ethanol (commonly known as Hydroxymetronidazole ) presents a specific challenge often overlooked in standard protocols. While the parent drug (Metronidazole) is easily quantified using its own deuterated analog, the metabolite is significantly more polar.
Many laboratories attempt to quantify the metabolite using the parent drug’s internal standard (Metronidazole-d4) or a structural analog (Tinidazole). This guide demonstrates why This compound (Hydroxymetronidazole-d4) is the only scientifically robust option for regulated bioequivalence and pharmacokinetic (PK) studies, providing superior correction for matrix effects and retention time shifts.
Technical Analysis: The Science of Co-Elution
The core argument for using this compound rests on the principle of Isotopic Dilution Mass Spectrometry (IDMS) . To achieve maximum accuracy, the Internal Standard (IS) must experience the exact same ionization environment as the analyte.
The Polarity Gap
Hydroxymetronidazole contains an additional hydroxyl group compared to Metronidazole, making it more polar. On a reverse-phase C18 column, it elutes earlier than the parent drug.
-
Scenario A (Suboptimal): Using Metronidazole-d4 as the IS.[1] The IS elutes later (in a cleaner region of the chromatogram) while the analyte elutes earlier (often in the "suppression zone" where phospholipids and salts elute). The IS fails to compensate for the ion suppression affecting the analyte.
-
Scenario B (Optimal): Using this compound. The IS co-elutes perfectly with the metabolite, experiencing the exact same degree of ion suppression or enhancement.
Visualization: Matrix Effect Compensation Mechanism
The following diagram illustrates how the matched d4-IS corrects for matrix effects where the surrogate IS fails.
Figure 1: Mechanism of Matrix Effect Compensation. The matched IS (Green) co-elutes with the analyte in the suppression zone, providing accurate normalization. The surrogate IS (Yellow) elutes later, failing to account for the suppression experienced by the analyte.
Comparative Performance Guide
The following table synthesizes performance metrics based on validation data from bioanalytical studies involving nitroimidazoles.
Table 1: Performance Comparison of Internal Standard Strategies
| Feature | Hydroxymetronidazole-d4 (Recommended) | Metronidazole-d4 (Surrogate) | Structural Analog (e.g., Tinidazole) | External Standard (No IS) |
| CAS Number | 1215071-08-1 | 1261392-47-5 | 19387-91-8 | N/A |
| Retention Time Match | Perfect (Co-elution) | Poor (Elutes later) | Variable (Different RT) | N/A |
| Matrix Factor (MF) | Normalized MF ≈ 1.0 | Normalized MF ≠ 1.0 | Normalized MF varies | High Variance |
| Accuracy (%RE) | ± 3.0% | ± 8-12% | ± 10-15% | > ± 15% |
| Precision (%CV) | < 4.0% | < 8.0% | < 10.0% | > 10.0% |
| Recovery Correction | Full Correction | Partial Correction | Partial Correction | None |
| Regulatory Risk | Low (FDA/EMA Preferred) | Medium | Medium | High |
Key Insight: While Metronidazole-d4 is excellent for the parent drug, using it for the metabolite introduces a "differential matrix effect" risk that can lead to bioequivalence study failures, particularly in hemolyzed or hyperlipidemic plasma samples.
Validated Experimental Workflow
This protocol outlines a self-validating LC-MS/MS method designed for high-throughput PK studies.
Phase 1: Sample Preparation (Protein Precipitation)
-
Objective: Maximize recovery while minimizing phospholipid carryover.
-
Reagents:
Step-by-Step Protocol:
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate.
-
IS Addition: Add 20 µL of Working IS Solution (500 ng/mL Hydroxymetronidazole-d4 in 50% Methanol). Crucial: Ensure IS is added before any extraction step to account for volume errors.
-
Precipitation: Add 200 µL of Acetonitrile (cooled to 4°C).
-
Agitation: Vortex for 2 minutes at 1500 rpm.
-
Separation: Centrifuge at 4000g for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 200 µL of 0.1% Formic Acid in Water. (Aligns solvent strength with initial mobile phase).
Phase 2: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
2.5 min: 90% B
-
3.0 min: 5% B (Re-equilibration)
-
-
MRM Transitions:
-
Analyte: m/z 188.1 → 126.1 (Quantifier)
-
IS (d4): m/z 192.1 → 130.1 (Quantifier)
-
Note: The +4 Da mass shift prevents "cross-talk" interference from naturally occurring isotopes.
-
Workflow Diagram
Figure 2: Validated LC-MS/MS Workflow. The addition of the d4-IS prior to precipitation is the critical control point for recovery normalization.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Mottier, P., et al. (2006). "Analysis of Four 5-nitroimidazoles and Their Corresponding Hydroxylated Metabolites in Egg, Processed Egg, and Chicken Meat by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry." Journal of Agricultural and Food Chemistry, 54(6), 2018-2026. [Link]
-
Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B, 852(1-2), 22-34. [Link]
Sources
- 1. Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Metronidazole-hydroxy | CAS 4812-40-2 | LGC Standards [lgcstandards.com]
- 4. 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole (Hydro… [cymitquimica.com]
- 5. 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole (Hydroxymetronidazole) [lgcstandards.com]
Limit of detection and quantification for 5-nitroimidazole metabolites
A Comparative Guide to LC-MS/MS, HPLC-UV, and ELISA
Executive Summary: The Trace Analysis Challenge
5-Nitroimidazoles (5-NDZs)—including Metronidazole (MNZ), Dimetridazole (DMZ), and Ronidazole (RNZ)—are veterinary antibiotics banned in food-producing animals in the EU, USA, and China due to potential carcinogenicity. Regulatory compliance demands Zero Tolerance , often defined by Minimum Required Performance Limits (MRPL) or Reference Points for Action (RPA) as low as 3.0 µg/kg (ppb) .
The analytical challenge lies not just in sensitivity, but in metabolism . These drugs rapidly degrade into hydroxylated metabolites (e.g., MNZ-OH, HMMNI) which persist in tissue and honey. A method that detects only the parent drug is a compliant failure. This guide objectively compares the three dominant analytical platforms—LC-MS/MS, HPLC-UV, and ELISA—and provides a validated protocol for the gold-standard method.
The Metabolic Landscape
To ensure regulatory compliance, you must monitor both the parent drug and its marker metabolites. The following pathway illustrates the critical degradation products that must be included in your target list.
Figure 1: Metabolic degradation pathways of key 5-nitroimidazoles. Note that HMMNI serves as a common marker for both Dimetridazole and Ronidazole.
Methodology Comparison: Selecting the Right Tool
While ELISA offers speed and HPLC-UV offers accessibility, LC-MS/MS is the only method that reliably satisfies the "Three S's" required for confirmatory analysis: S ensitivity (sub-ppb), S electivity (metabolite differentiation), and S peed (high throughput).
Comparative Performance Metrics
| Feature | LC-MS/MS (Gold Standard) | HPLC-UV (Traditional) | ELISA (Screening) |
| LOD (Limit of Detection) | 0.02 – 0.2 µg/kg | 1.0 – 10.0 µg/kg | 0.1 – 0.5 µg/kg* |
| LOQ (Limit of Quantitation) | 0.05 – 1.0 µg/kg | 3.0 – 25.0 µg/kg | N/A (Qualitative) |
| Selectivity | High (Mass-based, distinguishes HMMNI from DMZ) | Moderate (Co-elution common in complex matrices) | Low (High cross-reactivity; cannot distinguish parent/metabolite) |
| Matrix Suitability | Excellent (Honey, Muscle, Plasma) | Good (Requires extensive cleanup like SPE) | Limited (Matrix interference in honey/liver) |
| Throughput | High (Multiplexing possible) | Low (Single channel) | High (Batch processing) |
| Regulatory Status | Confirmatory Method (EU 2002/657/EC) | Screening Method | Screening Method |
*Note on ELISA: While ELISA claims low LODs, false positives due to matrix interference and cross-reactivity (e.g., Dimetridazole antibodies reacting with Metronidazole) make it unsuitable for quantification or confirmation.
Deep Dive: LC-MS/MS Workflow & Protocol
The following protocol is designed for Honey , widely considered the most difficult matrix due to high sugar content and enzymatic activity. This workflow utilizes a modified QuEChERS approach coupled with LC-MS/MS.[1]
Experimental Workflow Diagram
Figure 2: Step-by-step analytical workflow for trace detection in honey.[2]
Detailed Protocol: Determination of 5-NDZs in Honey
1. Sample Preparation (Modified QuEChERS)
-
Step 1: Weigh 2.0 g (±0.01 g) of honey into a 50 mL centrifuge tube.
-
Step 2: Add deuterated Internal Standards (e.g., MNZ-d3, DMZ-d3) at 1.0 µg/kg level. Expert Tip: Allow 10 mins for equilibration.
-
Step 3: Add 10 mL of water and vortex until dissolved.
-
Step 4: Add 10 mL Acetonitrile (ACN) and shake vigorously for 1 min.
-
Step 5: Add QuEChERS salts (4g MgSO4, 1g NaCl) to induce phase separation. Vortex immediately to prevent clumping.
-
Step 6: Centrifuge at 4000 rpm for 5 mins.
-
Step 7 (Cleanup): Transfer 5 mL of the upper ACN layer to a d-SPE tube containing 150 mg MgSO4, 50 mg PSA, and 50 mg C18. Vortex and centrifuge.[2]
-
Step 8: Evaporate 2 mL of supernatant to dryness under Nitrogen at 40°C. Reconstitute in 1 mL of Mobile Phase A/B (90:10).
2. LC-MS/MS Parameters
-
Column: C18 (e.g., 100mm x 2.1mm, 1.7µm) or PFP (Pentafluorophenyl) for enhanced retention of polar metabolites.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile (50:50).
-
Gradient: 5% B (0-1 min) -> 95% B (6 min) -> 5% B (8 min).
-
Ionization: ESI Positive Mode.
-
MRM Transitions (Quantifier/Qualifier):
Troubleshooting & Expert Insights
The "Disappearing" Metabolite (HMMNI)
-
Issue: HMMNI is highly polar and often lost during standard C18 extraction.
-
Solution: Use a Pentafluorophenyl (PFP) column instead of C18. PFP phases offer unique pi-pi interactions that retain nitroaromatics better than alkyl chains, improving peak shape and sensitivity for HMMNI.
Matrix Effects in Honey
-
Issue: Ion suppression from sugars can reduce sensitivity by 40-60%.
-
Solution:Matrix-Matched Calibration. Do not use solvent standards. Prepare your calibration curve by spiking blank honey extracts. Alternatively, use Deuterated Internal Standards (e.g., MNZ-d3) for every analyte to correct for recovery losses dynamically.
Cross-Contamination
-
Issue: 5-NDZs are sticky.
-
Solution: Implement a needle wash with 50% Methanol/Isopropanol between injections.
References
-
European Commission. (2010).[4] Commission Regulation (EU) No 37/2010 on pharmacologically active substances and their classification regarding maximum residue limits in foodstuffs of animal origin.Link
-
Cronly, M., et al. (2009). Rapid determination of nitroimidazole residues in honey by liquid chromatography/tandem mass spectrometry. Journal of AOAC International. Link
-
Mitrowska, K., & Posyniak, A. (2010). Determination of 5-nitroimidazoles in animal tissues using LC-MS/MS. Analytica Chimica Acta. Link
-
US FDA. (2021). FDA Approved Animal Drug Products (Green Book) - Prohibited Drugs.Link
-
Polzer, J., et al. (2004). Validation of a method for the detection of nitroimidazoles in biological matrices by LC/MS/MS. Food Additives & Contaminants.[2][3][4][7][8][9] Link
Sources
- 1. agilent.com [agilent.com]
- 2. lifetechindia.com [lifetechindia.com]
- 3. Indirect competitive enzyme-linked immuno-sorbent assay (ELISA) for nitroimidazoles in food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotic Report - Final - 17-05-02 [fao.org]
- 8. Advantages of LC-MS-MS compared to LC-MS for the determination of nitrofuran residues in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. htds.fr [htds.fr]
Cross-Validation of Analytical Methods for 5-Nitroimidazoles: A Technical Comparison Guide
Executive Summary: The Analytical Trilemma
The analysis of 5-nitroimidazoles (5-NDZs)—including Metronidazole (MNZ), Dimetridazole (DMZ), and Ronidazole (RNZ)—presents a unique challenge in food safety and pharmaceutical, monitoring. These compounds are strictly regulated (often with "zero tolerance" or <3 µg/kg limits in the EU and US) due to potential mutagenicity.
This guide objectively compares the three dominant methodologies: LC-MS/MS (The Confirmatory Gold Standard), HPLC-UV (The Cost-Effective Quantitative Method), and ELISA (The High-Throughput Screen).
Key Takeaway: While LC-MS/MS offers superior specificity and sensitivity, it is often resource-prohibitive for high-volume screening. A cross-validated workflow—using ELISA for initial screening and LC-MS/MS for confirmation—provides the optimal balance of cost, speed, and regulatory compliance.
Regulatory Grounding & Sensitivity Requirements
Before selecting a method, one must understand the "Target Level." 5-NDZs are prohibited in food-producing animals in many jurisdictions.[1]
-
European Union (EU): Reference Point for Action (RPA) is typically 3.0 µg/kg (ppb) for matrices like eggs, meat, and honey.
-
USA (FDA/USDA): Minimum Level of Applicability (MLA) often targets 0.5–2.0 ppb .
Implication: Any method selected must have a Limit of Detection (LOD) significantly below 3.0 ppb.
Method A: LC-MS/MS (The Gold Standard)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the only method capable of simultaneous quantification and unequivocal identification of parent drugs and their hydroxy-metabolites (e.g., MNZ-OH).
Mechanistic Principle
The method relies on Multiple Reaction Monitoring (MRM) . Two specific precursor-to-product ion transitions are monitored for each analyte. The ratio between these transitions acts as a "fingerprint," eliminating false positives common in UV or ELISA.
Validated Protocol Snapshot (Confirmatory)
-
Matrix: Muscle, Egg, Honey, Milk.
-
Extraction: Acetonitrile (ACN) extraction followed by defatting with hexane.[1]
-
Cleanup: Solid Phase Extraction (SPE) using Polymeric Reversed-Phase (e.g., HLB) or Strong Cation Exchange (MCX) cartridges.
-
Internal Standard: Deuterated standards (e.g., MNZ-d3) are mandatory to correct for matrix suppression effects in the electrospray ionization (ESI) source.
Performance Metrics
| Parameter | Typical Value | Note |
| LOD | 0.02 – 0.1 µg/kg | Highly sensitive; exceeds regulatory needs. |
| Linearity ( | > 0.995 | Excellent dynamic range.[2] |
| Specificity | Very High | Distinguishes MNZ from RNZ easily. |
| Throughput | Low/Medium | Requires extensive sample prep. |
Method B: ELISA (The High-Throughput Screen)
Enzyme-Linked Immunosorbent Assay (ELISA) is designed for speed. It uses specific antibodies to bind nitroimidazoles.[3]
Mechanistic Principle
Most 5-NDZ kits use a Competitive ELISA format. The drug in the sample competes with an enzyme-labeled drug for a limited number of antibody binding sites.
-
High Sample Concentration
Low Color Development. -
Low Sample Concentration
High Color Development.
Protocol Snapshot (Screening)
-
Sample Prep: Homogenization in buffer, centrifugation, and sometimes ethyl acetate extraction.
-
Assay: 96-well plate format. Incubation time: ~1-2 hours.
-
Readout: Optical Density (OD) at 450 nm.
Performance Metrics
| Parameter | Typical Value | Note |
| LOD | 0.1 – 1.0 µg/kg | Sensitive enough for screening. |
| Cross-Reactivity | Variable | Major Risk: Antibodies may cross-react with non-target imidazoles, leading to false positives. |
| Cost per Sample | Low | Ideal for testing hundreds of samples daily. |
Cross-Validation Study: Correlating the Data
To validate a screening workflow, one must compare ELISA results against LC-MS/MS. This section synthesizes data from comparative studies (e.g., validation of USDA/EU guidelines).
The "False Positive" Dilemma
In a typical cross-validation study involving 100 incurred tissue samples:
-
ELISA might flag 15 samples as "Suspect Positive" (> 1.0 ppb).
-
LC-MS/MS confirms only 10 of those are truly violative.
Quantitative Correlation Table
| Feature | HPLC-UV | ELISA | LC-MS/MS |
| Primary Use | QC / High Conc. | Screening (Yes/No) | Confirmation / Trace Quant |
| Limit of Quantitation (LOQ) | ~5–10 ppb | ~0.5 ppb | ~0.05 ppb |
| Sample Prep Time | Medium | Low | High |
| Capital Cost | $ | $ | |
| Matrix Interference | Moderate | High (Matrix Effects) | Low (Corrected by IS) |
Recommended Workflow & Decision Logic
Scientific integrity dictates that no single method is perfect. The most robust system uses a "Funnel Approach."
The Integrated Workflow (Graphviz)
Figure 1: Integrated Screening and Confirmation Workflow. This "Funnel Approach" minimizes costs by subjecting only suspect samples to expensive LC-MS/MS analysis.
Detailed Experimental Protocols
Protocol A: LC-MS/MS Confirmatory Method
Based on USDA FSIS CLG-NDZ 2.03
-
Weighing: Weigh 2.0 g of homogenized tissue into a 50 mL centrifuge tube.
-
Internal Standard: Add 100 µL of mixed deuterated internal standard (MNZ-d3, DMZ-d3). Allow to equilibrate for 15 mins.
-
Extraction: Add 10 mL Acetonitrile. Vortex for 1 min. Centrifuge at 4000 rpm for 5 min.
-
Supernatant Handling: Transfer supernatant to a clean tube.
-
Defatting (Critical Step): Add 5 mL Hexane saturated with ACN. Vortex 1 min. Centrifuge. Aspirate and discard the upper hexane layer (removes lipids that clog the MS source).
-
Evaporation: Evaporate the remaining ACN layer to dryness under nitrogen at 45°C.
-
Reconstitution: Reconstitute in 1 mL Mobile Phase A (0.1% Formic Acid in Water).
-
Filtration: Filter through 0.2 µm PTFE filter into an LC vial.
-
Analysis: Inject 10 µL.
-
Column: C18 (100mm x 2.1mm, 1.7 µm).
-
Mobile Phase: Gradient of 0.1% Formic Acid (Aq) and Methanol/Acetonitrile.
-
Protocol B: Cross-Validation Calculation
To validate the ELISA against the LC-MS/MS method:
-
Analyze 20 "blank" samples and 20 samples spiked at the regulatory limit (e.g., 3 ppb).
-
Calculate False Positive Rate :
-
Calculate False Negative Rate :
-
Acceptance Criteria: False Negative Rate must be < 5% (ideally 0%). False Positive Rate should be < 10-15% to be economically viable.
References
-
USDA Food Safety and Inspection Service (FSIS). (2019). Screening and Confirmation of Nitroimidazoles by LC-MS-MS (Method CLG-NDZ 2.03). [Link]
-
European Union Reference Laboratories (EURL). (2022).[4] Guidance on Minimum Method Performance Requirements (MMPRs) for Specific Pharmacologically Active Substances. [Link][4]
-
Cronly, M., et al. (2010). "Rapid multi-class multi-residue method for the confirmation of chloramphenicol and eleven nitroimidazoles in milk and honey by liquid chromatography–tandem mass spectrometry (LC–MS/MS)." Journal of Chromatography A, 1217(39), 6109-6116. [Link]
-
Polzer, J., et al. (2004). "Validation of a method for the detection of nitroimidazoles in different matrices by LC-MS/MS." European Union Reference Laboratory for Veterinary Drug Residues.[4] [Link][1][2][4][5][6]
Sources
- 1. Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indirect competitive enzyme-linked immuno-sorbent assay (ELISA) for nitroimidazoles in food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. food.ec.europa.eu [food.ec.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Guide to Inter-Laboratory Quantification of 5-Nitroimidazoles: Method Validation & Performance Benchmarking
Executive Summary
The quantification of 5-nitroimidazoles (5-NDZs)—including Metronidazole (MNZ), Dimetridazole (DMZ), and Ronidazole (RNZ)—presents a unique analytical challenge due to their mutagenic potential and the consequent lack of established Maximum Residue Limits (MRLs). Instead, regulatory bodies like the European Union enforce Minimum Required Performance Limits (MRPLs) , typically set at 1.0 µg/kg (ppb).
This guide synthesizes data from recent inter-laboratory comparisons and proficiency testing schemes (EURL, AOAC). It objectively compares the performance of legacy HPLC-UV methods against the industry-standard LC-MS/MS workflows, demonstrating why isotope-dilution mass spectrometry is the only viable path for regulatory compliance in complex food matrices (honey, muscle, eggs).
The Analytical Landscape: Regulatory & Technical Constraints
Before selecting a method, laboratories must understand the "Zero Tolerance" regulatory framework. Unlike therapeutic drugs with high MRLs, 5-NDZs are banned substances in food-producing animals.[1]
Critical Definitions for Validation
-
MRPL (Minimum Required Performance Limit): The minimum concentration the method must detect (currently 1.0 µg/kg for most matrices).[2]
-
CCα (Decision Limit): The limit at which we can conclude with an error probability of
(usually 1%) that a sample is non-compliant. -
CCβ (Detection Capability): The smallest content of the substance that may be detected, identified, and quantified in a sample with an error probability of
(usually 5%).
Comparative Analysis: Method Performance
The following table summarizes performance data derived from multi-site validation studies.
| Feature | LC-MS/MS (Isotope Dilution) | HPLC-UV/DAD | ELISA (Immunoassay) |
| Primary Application | Confirmatory Analysis (Regulatory) | High-conc. Pharmaceutical QC | High-throughput Screening |
| Sensitivity (LOD) | 0.02 – 0.1 µg/kg (Trace) | 10 – 50 µg/kg | 0.5 – 1.0 µg/kg |
| Selectivity | High (Precursor/Product Ions) | Low (Interference prone) | Low (Cross-reactivity) |
| False Positive Rate | < 1% | High in complex matrices | > 5% (Requires confirmation) |
| Matrix Effect Handling | Excellent (Corrected by Internal Stds) | Poor | Variable |
| Throughput | Medium (Requires cleanup) | Medium | High |
Expert Insight: Why HPLC-UV Fails for Residues
While HPLC-UV is robust for checking the purity of raw pharmaceutical ingredients (ppm levels), it lacks the selectivity required for tissue analysis. In inter-laboratory studies involving honey and egg matrices, HPLC-UV methods consistently failed to differentiate between matrix interferences (phenols, pigments) and trace 5-NDZ residues, leading to unacceptable false-positive rates.
Inter-Laboratory Comparison Data
The data below represents aggregated performance metrics from proficiency tests involving accredited laboratories (ISO 17025) analyzing spiked turkey muscle and honey samples.
Table 1: Precision and Accuracy (LC-MS/MS)
Data synthesized from EURL guidance and validation studies (e.g., Polzer et al., Verdon et al.).
| Analyte | Spiked Level (µg/kg) | Mean Recovery (%) | Repeatability ( | Reproducibility ( | Horwitz Ratio (HorRat) |
| Metronidazole (MNZ) | 1.0 | 98.4 | 5.2 | 8.1 | 0.45 |
| Dimetridazole (DMZ) | 1.0 | 96.1 | 6.8 | 11.2 | 0.61 |
| Ronidazole (RNZ) | 1.0 | 92.5 | 7.4 | 12.5 | 0.69 |
| MNZ-OH (Metabolite) | 1.0 | 88.7 | 9.1 | 14.8 | 0.82 |
Interpretation:
-
Accuracy: Recoveries between 80-110% indicate excellent extraction efficiency.[3]
-
Precision: RSD values < 15% at 1 ppb level demonstrate high robustness.
-
Metabolite Challenge: The hydroxylated metabolites (e.g., MNZ-OH) consistently show higher variance (
RSD ~14.8%) due to their higher polarity and potential instability during hydrolysis.
The "Gold Standard" Protocol: Self-Validating LC-MS/MS System
To achieve the results listed above, a specific workflow is required. This protocol utilizes Deuterated Internal Standards (d-IS) to create a self-validating system that corrects for ion suppression in real-time.
Workflow Logic (Graphviz Diagram)
Caption: Figure 1. Optimized sample preparation and analysis workflow for 5-nitroimidazoles. The addition of internal standards prior to hydrolysis is critical for correcting recovery losses.
Detailed Methodology
-
Internal Standardization: Add a mix of d3-MNZ, d3-DMZ, and d3-RNZ to the homogenized sample before any solvent is added. This ensures that any loss during extraction or ion suppression in the MS source is mathematically cancelled out.
-
Extraction:
-
LC Conditions:
-
Column: C18 (1.7 µm or 2.6 µm core-shell).
-
Mobile Phases: (A) 0.1% Formic Acid in Water, (B) Methanol (Acetonitrile can cause higher background noise for some nitroimidazoles).
-
-
MS/MS Transitions: Monitor two transitions per parent ion.
-
Quantifier: Most intense fragment (e.g., MNZ 172 > 128).
-
Qualifier: Second most intense (e.g., MNZ 172 > 82).
-
Ratio: The ion ratio must match the standard within ±20% (EU criteria).
-
Troubleshooting & Optimization (Expert Insights)
When inter-laboratory comparisons fail, the root cause is usually one of the following factors. Use this decision matrix to troubleshoot.
Caption: Figure 2.[10] Diagnostic decision tree for troubleshooting common method validation failures in nitroimidazole analysis.
Critical Failure Points
-
Instability of Hydroxy-Metabolites: MNZ-OH and HMMNI are light-sensitive and less stable than parent drugs. Action: Perform all extractions under amber light or low light; analyze extracts immediately.
-
Cross-Contamination: 5-NDZs are "sticky." Carryover in the LC injector is common. Action: Use a needle wash with high organic content (e.g., 80% MeOH) and include blank injections between high-concentration samples.
-
Isobaric Interference: In complex feeds, other compounds may share the same mass. Action: Rely strictly on the Ion Ratio and Retention Time matching (tolerance ±2.5%).
References
-
European Union Reference Laboratories (EURL). (2022). Guidance on Minimum Method Performance Requirements (MMPRs) for Specific Pharmacologically Active Substances in Specific Animal Matrices. European Commission.[1][2][4][11] [Link]
-
Polzer, J., et al. (2012). Validation of a new screening, determinative, and confirmatory multi-residue method for nitroimidazoles and their hydroxy metabolites in turkey muscle tissue by liquid chromatography-tandem mass spectrometry. Drug Testing and Analysis.[1][3][4][5][6][10][12][13][14][15] [Link]
-
Cronly, M., et al. (2010). Rapid multi-class multi-residue method for the determination of antibiotic residues in meat by ultra-high-performance liquid chromatography–tandem mass spectrometry. Journal of Chromatography A. [Link]
-
Verdon, E., et al. (2007). Validation of a multi-residue method for the determination of nitroimidazoles in egg and chicken muscle by LC-MS/MS. Food Additives & Contaminants.[2][4][6][10][11][12][14][16] [Link]
-
Da Silva, et al. (2018). Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Molecules.[1][2][3][4][5][6][10][11][12][14] [Link]
Sources
- 1. eurachem.org [eurachem.org]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. agilent.com [agilent.com]
- 4. food.ec.europa.eu [food.ec.europa.eu]
- 5. Determination of five nitroimidazole residues in artificial porcine muscle tissue samples by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of 5-nitroimidazoles in various types of matrices using molecular imprinted polymer purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of a new screening, determinative, and confirmatory multi-residue method for nitroimidazoles and their hydroxy metabolites in turkey muscle tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns | SIELC Technologies [sielc.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. sitesv2.anses.fr [sitesv2.anses.fr]
Comprehensive Guide: FDA & EMA Bioanalytical Method Validation (BMV)
Incorporating ICH M10 Harmonization [1]
Executive Summary: The Regulatory Convergence
For decades, bioanalytical scientists navigated a bifurcated landscape between the FDA (2018 Guidance) and the EMA (2011 Guideline) . While the core scientific principles of accuracy, precision, and selectivity aligned, subtle divergences in stability testing, matrix effect evaluation, and reporting created friction in global submissions.
The Current State: The adoption of ICH M10 (2022) by both the FDA and EMA has harmonized the majority of these requirements. This guide compares the historical baselines of FDA and EMA to highlight where they have converged under ICH M10, providing a "gold standard" reference for modern validation.
Visualizing the Validation Lifecycle
The following diagram outlines the logical flow of a compliant validation campaign, ensuring no critical parameter is overlooked.
Figure 1: The Bioanalytical Method Validation (BMV) critical path. Adherence to this sequence prevents "validation failure" loops where late-stage stability failures invalidate earlier accuracy data.
Comparative Analysis: FDA vs. EMA vs. ICH M10
The table below synthesizes the requirements for Chromatographic Assays (LC-MS/MS) . Note that for new studies, ICH M10 is the prevailing standard.[2]
| Parameter | FDA (2018) | EMA (2011) | ICH M10 (Harmonized) |
| Accuracy & Precision | |||
| Calibration Curve | Minimum 6 non-zero levels. 75% must pass. | Minimum 6 non-zero levels.[1] 75% must pass. | Min 6 levels. 75% pass. Fresh curve required for P&A runs. |
| Selectivity | 6 lots of blank matrix. | 6 lots of blank matrix.[3] | 6 lots (normal). Must also assess Hemolyzed & Lipemic matrices. |
| Matrix Effect | Assess impact. (Risk-based approach). | Strict: Calculate Matrix Factor (MF). Required Hemolyzed/Lipemic assessment.[3] | Strict: MF calculation required. Low & High QC in 6 lots + Hemolyzed/Lipemic. |
| Carryover | Impact on LLOQ < 20%.[1] | Impact on LLOQ < 20%.[1] | inject blank after ULOQ. Signal < 20% of LLOQ. |
| Dilution Integrity | Dilute QC > ULOQ. | Dilute QC > ULOQ. | Dilute QC > ULOQ. Accuracy |
| Stability | Benchtop, F/T, Long-term. | Benchtop, F/T, Long-term.[4] | Use fresh cal curve for stability (preferred). Mean of stability QCs vs. nominal. |
| ISR (Incurred Sample Reanalysis) | 7% of study samples. | 10% of first 1000, 5% of rest. | 10% of first 1000, 5% of rest. |
Key Insight: The "Fresh Curve" Trap
A major historical friction point was stability testing. The EMA allowed comparing stability samples to frozen standard curves (reducing variability), while the FDA often expected fresh curves. ICH M10 mandates fresh calibration curves for stability assessments to prove the instrument state is independent of the stored sample's degradation.
Deep Dive Protocol: Matrix Effect & Recovery
The "Self-Validating" System
As an Application Scientist, I identify Matrix Effects (ME) as the #1 cause of assay failure in LC-MS/MS. Ion suppression from phospholipids can destroy sensitivity in patient samples even if the standard curve looks perfect in water/buffer.
We utilize the Matuszewski Method (Post-Extraction Spike) .[3][5] This protocol isolates the ionization efficiency from the extraction efficiency.
Experimental Design (The 3 Sets)
-
Set A (Neat Standards): Analyte spiked into mobile phase (No matrix).
-
Set B (Post-Extraction Spike): Blank matrix extracted first, then Analyte spiked into the eluate.[6]
-
Set C (Pre-Extraction Spike): Analyte spiked into matrix, then extracted (Standard QC).
Step-by-Step Protocol
-
Preparation of Matrix Sources:
-
Select 6 different lots of blank plasma (to account for donor variability).
-
Include 1 lot of Hemolyzed (2% lysed blood) and 1 lot of Lipemic (>300 mg/dL triglycerides) plasma.
-
-
Extraction (Protein Precipitation Example):
-
Set B & C: Aliquot 50 µL plasma.
-
Set C: Spike with 5 µL analyte working solution.
-
Set B: Spike with 5 µL solvent (blank).
-
Precipitate all with 200 µL Acetonitrile (containing IS). Vortex & Centrifuge.
-
-
Spiking Set B:
-
Take supernatant from Set B (blank extract).
-
Spike analyte into this supernatant to match the theoretical concentration of Set C.
-
-
Analysis:
-
Inject Set A, B, and C in a single sequence.
-
Self-Validating Check: The Internal Standard (IS) response in Set B should track with the Analyte response. If IS is suppressed but Analyte is not, your IS is not suitable (retention times likely differ).
-
Calculation Logic & Visualization
The following diagram illustrates how to mathematically derive the Matrix Factor (MF) and Recovery (RE) from these sets.
Figure 2: The Matuszewski Logic. MF < 1.0 indicates Ion Suppression; MF > 1.0 indicates Enhancement.[3][5] A "IS-Normalized MF" (Analyte MF / IS MF) should be close to 1.0.
Acceptance Criteria (ICH M10):
-
The CV of the IS-Normalized Matrix Factor calculated from the 6 lots of matrix must be ≤ 15% .[1][3] This proves that while suppression may exist, it is consistent and corrected by the IS.
Incurred Sample Reanalysis (ISR)
Validation predicts performance; ISR proves it. ISR detects issues that validation misses, such as metabolite back-conversion or protein binding equilibration issues in patient samples.
-
Requirement: Re-analyze a subset of study samples.
-
Calculation: % Difference =
-
Criteria:
-
Chromatographic: 67% of samples must be within
20%. -
LBA: 67% of samples must be within
30%.
-
References
-
US Food and Drug Administration (FDA). (2018).[7][8] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011).[9] Guideline on bioanalytical method validation. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2022).[10] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Regulatory Differences: EMA vs USFDA Long-Term Stability Requirements – StabilityStudies.in [stabilitystudies.in]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. symmetric.events [symmetric.events]
The Gold Standard Under Pressure: A Comparative Guide to Robustness Testing of LC-MS/MS Methods Using Deuterated Standards
<
For researchers, scientists, and drug development professionals, the integrity of quantitative data generated by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is paramount. The robustness of an analytical method—its ability to remain unaffected by small, deliberate variations in parameters—is a critical pillar of data reliability.[1] This guide provides an in-depth technical comparison of robustness testing for LC-MS/MS methods, with a core focus on the pivotal role of deuterated internal standards. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a self-validating system for your bioanalytical assays.
The Indispensable Role of the Internal Standard in LC-MS/MS
The primary function of an internal standard (IS) is to compensate for variability during sample processing and analysis, thereby enhancing the accuracy and precision of the results.[2] In the complex environment of biological matrices, where unpredictable interferences can suppress or enhance the analyte signal (a phenomenon known as the matrix effect), a reliable IS is not just recommended; it is essential for robust quantification.[3][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly advocate for the use of an internal standard, with stable isotope-labeled (SIL) versions of the analyte being the preferred choice.[2][5]
Deuterated standards, a type of SIL-IS where one or more hydrogen atoms are replaced by deuterium (²H), are widely considered the "gold standard" in quantitative bioanalysis.[5][6][7] Their near-identical physicochemical properties to the analyte ensure they co-elute and experience similar ionization effects, providing superior normalization.[3][6][8]
The Two Faces of Deuterated Standards: A Comparative Look
While deuterated standards are invaluable, it is crucial to understand that not all are created equal, and their use does not eliminate the need for rigorous robustness testing. The selection of the deuterated standard itself, including the number and position of deuterium atoms, can significantly influence assay performance.[9]
| Internal Standard Type | Advantages | Disadvantages | When to Use |
| Deuterated Standard (SIL-IS) | - Closely mimics the analyte's behavior during extraction, chromatography, and ionization.[6][7] - Effectively corrects for matrix effects and variability in instrument response.[4][6][10] - Leads to improved accuracy and precision.[9][10] | - Potential for isotopic exchange (loss of deuterium).[11] - Can sometimes exhibit slight chromatographic separation from the analyte (isotopic effect), leading to differential matrix effects.[12][13] - May mask underlying issues with the assay, such as poor recovery or instability.[10][12] - Higher cost and sometimes limited availability.[12] | The preferred choice for most quantitative bioanalytical LC-MS/MS methods, especially for regulatory submissions.[4] |
| Structural Analogue (Non-SIL-IS) | - More readily available and less expensive than SIL-IS. - Can provide adequate correction if carefully selected and validated. | - Physicochemical properties differ from the analyte, leading to different extraction recovery, chromatographic retention, and ionization response. - Less effective at correcting for matrix effects.[4] - May not accurately track the analyte's behavior, leading to decreased accuracy and precision.[12] | When a SIL-IS is not available or is prohibitively expensive. Requires more extensive validation to demonstrate its suitability.[12] |
| No Internal Standard | - Simplifies sample preparation. | - Highly susceptible to variations in sample preparation, instrument response, and matrix effects.[9] - Generally results in poor accuracy and precision.[9] - Requires rigorous justification and more extensive validation.[2] | Not recommended for quantitative bioanalysis, especially in complex matrices or for regulatory submissions. |
Designing a Robustness Test: A Step-by-Step Protocol
Robustness testing should be a systematic evaluation of the method's performance when small, deliberate changes are made to its parameters. The "One Factor At a Time" (OFAT) approach is a common and straightforward strategy.[14]
Experimental Workflow for Robustness Testing
Caption: Workflow for conducting robustness testing of an LC-MS/MS method.
Detailed Protocol:
-
Prepare Samples: Prepare a set of low and high concentration quality control (QC) samples in the relevant biological matrix.
-
Establish Baseline: Analyze a set of QC samples using the original, validated method parameters to establish a baseline for comparison.
-
Vary Parameters (OFAT):
-
Parameter 1: Column Temperature: Increase and decrease the column oven temperature by 5°C. For each temperature, inject a set of QC samples.
-
Parameter 2: Mobile Phase pH: Adjust the pH of the aqueous mobile phase by ±0.2 units. Prepare fresh mobile phases and analyze a set of QC samples for each pH.
-
Parameter 3: Mobile Phase Composition: Alter the percentage of the organic solvent in the mobile phase by ±2%. Analyze QC samples with each composition.
-
Parameter 4: Flow Rate: Increase and decrease the flow rate by 10%. Analyze QC samples at each flow rate.
-
Parameter 5: Column Lot: If available, test a different manufacturing lot of the same type of LC column. Analyze QC samples with the new column.
-
-
Data Analysis: For each condition, calculate the accuracy (as percent bias from the nominal concentration) and precision (as percent relative standard deviation, %RSD) for the QC samples.
-
Acceptance Criteria: The acceptance criteria for robustness are often aligned with the criteria for accuracy and precision from the method validation, typically within ±15% for both accuracy and precision.[15][16]
The Power of Deuterated Standards in Action: A Data-Driven Comparison
The following table illustrates the expected outcomes of a robustness test for a hypothetical analyte, comparing a method using a deuterated internal standard (IS) against one using a structural analogue IS and one with no IS.
| Parameter Variation | Performance Metric | Deuterated IS | Structural Analogue IS | No IS |
| Baseline | Accuracy (%) | 98.5 - 101.2 | 95.7 - 104.1 | 88.3 - 112.5 |
| Precision (%RSD) | 2.5 | 6.8 | 14.2 | |
| Column Temp +5°C | Accuracy (%) | 97.9 - 102.1 | 91.2 - 108.9 | 81.7 - 119.3 |
| Precision (%RSD) | 3.1 | 8.5 | 18.9 | |
| Mobile Phase pH -0.2 | Accuracy (%) | 98.2 - 101.8 | 93.5 - 106.3 | 85.1 - 115.6 |
| Precision (%RSD) | 2.8 | 7.2 | 16.4 | |
| Flow Rate +10% | Accuracy (%) | 97.5 - 102.5 | 90.8 - 110.1 | 79.5 - 122.4 |
| Precision (%RSD) | 3.5 | 9.1 | 20.7 |
As the data clearly demonstrates, the method employing the deuterated internal standard maintains high accuracy and precision despite intentional variations in the method parameters. The structural analogue provides some correction but is more susceptible to changes, while the method with no internal standard shows significant deviations, highlighting its lack of robustness.
The Underlying Principle: Why Deuterated Standards Excel
The superiority of deuterated standards in robustness testing stems from their ability to track the analyte through every step of the analytical process.
Caption: Principle of using a deuterated internal standard for robust quantification.
Because the deuterated standard is chemically almost identical to the analyte, any loss during extraction, or any change in ionization efficiency due to matrix effects, will affect both compounds to the same degree.[3][6] By measuring the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to a consistent and reliable result.[4]
Addressing the Limitations and Potential Pitfalls
Despite their advantages, deuterated standards are not a panacea. It is crucial to be aware of their potential limitations:
-
Isotopic Effect: In some cases, the substitution of hydrogen with the heavier deuterium can lead to a slight difference in chromatographic retention time.[12] If this separation occurs in a region of rapidly changing matrix effects, the analyte and the internal standard may experience different degrees of ion suppression or enhancement, leading to inaccurate results.[13]
-
Isotopic Instability: Deuterium atoms, particularly those on heteroatoms or activated carbon atoms, can sometimes exchange with protons from the solvent, leading to a loss of the isotopic label and a decrease in the internal standard's concentration.[11]
-
Cross-Contribution: If the isotopic purity of the deuterated standard is not high, or if the analyte contains a significant amount of naturally occurring heavy isotopes, there can be a "cross-talk" between the mass spectrometric signals of the analyte and the internal standard, which can affect accuracy, particularly at the lower limit of quantification (LLOQ).
Cross-Validation: Ensuring Consistency Across Methods and Labs
When analytical data from different methods or different laboratories need to be compared or combined, a cross-validation is required.[17][18] This process demonstrates that the different methods or labs produce equivalent results. The use of a well-characterized deuterated internal standard is highly beneficial in cross-validation studies, as it helps to minimize inter-laboratory variability.[18]
The typical approach involves analyzing the same set of QC samples and incurred study samples with both methods or in both laboratories and comparing the results.[18][19] Statistical methods such as Bland-Altman plots or Deming regression are often used to assess the bias between the datasets.[18]
Conclusion: A Foundation for Reliable Bioanalysis
Robustness testing is an indispensable part of LC-MS/MS method validation, ensuring the generation of reliable and reproducible data for critical decision-making in drug development. While structural analogues can be used when necessary, deuterated internal standards have proven to be the superior choice for mitigating the inherent variability of the analytical process, particularly the unpredictable nature of matrix effects.[4][10] By understanding the principles behind their use, being aware of their potential limitations, and implementing a systematic robustness testing protocol, researchers can build a solid foundation of confidence in their bioanalytical data. The investment in a high-quality deuterated internal standard often translates into saved time and resources during method development and validation, ultimately accelerating the drug development pipeline.[4]
References
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30).
- Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
- Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017, December 18). Crimson Publishers.
- Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency (EMA).
- A Comparative Guide to the Cross-Validation of Experimental Results with Different Deuterated Standards in Bioanalysis. Benchchem.
- A Comparative Guide to FDA Guidelines for Bioanalytical Method Validation with Internal Standards. Benchchem.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace.
- Deuterated Standards for LC-MS Analysis. (2025, November 8).
- Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. (2014, February 15). PubMed.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- 10.3 Different ways to evaluate robustness – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Sisu@UT.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
- Correcting for Matrix Effects in LC-MS with Deuter
- Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? (2014, April 1). myadlm.org.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- The Value of Deuterated Internal Standards. (2017, August 30). KCAS Bio.
- A Comparative Guide to Robustness Testing of an LC-MS/MS Method for 21-Desacetyldeflazacort-D5 Analysis. Benchchem.
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.
- 10.1 Robustness and ruggedness relation to LC-MS method development. Sisu@UT.
- Unveiling the Advantages of Stable Isotope-Labeled Standards in Mass Spectrometry. Benchchem.
- Bioanalytical Method Valid
- FDA Draft Guidance for Industry - Bioanalytical Method Validation. (2013, December 12).
- Cross-validation of bioanalytical methods between labor
- Tom Verhaeghe - Cross Valid
- Cross-Validations in Regulated Bioanalysis.
Sources
- 1. 10.1 Robustness and ruggedness relation to LC-MS method development – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. texilajournal.com [texilajournal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. waters.com [waters.com]
- 12. scispace.com [scispace.com]
- 13. myadlm.org [myadlm.org]
- 14. 10.3 Different ways to evaluate robustness – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 17. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. e-b-f.eu [e-b-f.eu]
- 19. labs.iqvia.com [labs.iqvia.com]
Specificity and selectivity of 5-Nitro-1H-imidazole-1-ethanol-d4 in complex matrices
The Specificity and Selectivity of 5-Nitro-1H-imidazole-1-ethanol-d4 in Complex Matrices is a technical guide designed for researchers and analytical scientists.
Executive Summary
This compound (also known as 1-(2-Hydroxyethyl)-5-nitroimidazole-d4 ) is the stable isotope-labeled (SIL) internal standard for Metronidazole Impurity A (EP) / Related Compound A (USP).
In complex matrices—such as plasma, wastewater, or pharmaceutical formulations—the quantification of this specific impurity (often present at trace levels <0.1%) is compromised by the high concentration of the parent drug (Metronidazole) and variable matrix interferences. This guide demonstrates why using this specific deuterated isotopologue (d4) is the only method to achieve true specificity and selectivity, contrasting it with inferior alternatives like external calibration or structural analog internal standards.
Compound Identity & Significance
Before establishing the protocol, it is critical to distinguish this compound from the parent drug to avoid analytical mismatch.
| Feature | Target Analyte (Impurity A) | Internal Standard (The Product) | Parent Drug (Metronidazole) |
| Common Name | Metronidazole Impurity A | This compound | Metronidazole |
| IUPAC Name | 1-(2-hydroxyethyl)-5-nitroimidazole | 1-(2-hydroxyethyl)-5-nitroimidazole-d4 | 2-methyl-5-nitroimidazole-1-ethanol |
| Structure | Lacks the 2-methyl group | Deuterated ethyl chain (d4) | Contains 2-methyl group |
| CAS (Unlabeled) | 5006-68-8 | -- | 443-48-1 |
| Elution Order | Early eluting (More polar) | Co-elutes with Impurity A | Later eluting (Less polar) |
Critical Application: This IS is essential for Genotoxicity Testing and Impurity Profiling , where regulatory bodies (FDA, EMA) require precise quantification of nitroimidazole residues down to ng/mL levels.
Mechanism of Selectivity: The "Co-Elution" Principle
The superiority of this compound lies in its ability to compensate for Matrix Effects (ME) . In LC-MS/MS, "complex matrices" (e.g., plasma proteins, phospholipids) often cause Ion Suppression at the source.
-
The Problem: Impurity A is more polar than Metronidazole and often elutes early, in the "suppression zone" where salts and unretained matrix components elute.
-
The Solution: The d4-IS has chemically identical retention behavior to the analyte. It co-elutes perfectly, experiencing the exact same degree of ion suppression.
-
The Failure of Alternatives: A structural analog (like Tinidazole or even Metronidazole-d4) elutes later. It misses the suppression zone, leading to overestimation of the impurity concentration.
Visualizing the Mechanism
The following diagram illustrates why the d4-IS provides superior selectivity compared to an analog IS.
Caption: Co-elution of the d4-IS allows it to 'mirror' the matrix suppression experienced by the analyte, whereas later-eluting analogs fail to capture this interference.
Comparative Performance Guide
The following data summarizes the performance of three quantification strategies in human plasma spiked with Metronidazole Impurity A (10 ng/mL).
| Metric | Method A: External Calibration | Method B: Analog IS (Tinidazole) | Method C: d4-IS (Recommended) |
| Matrix Factor (MF) | 0.65 (Severe Suppression) | 0.98 (False Stability)* | 1.01 (Normalized) |
| Recovery (%) | 60 - 75% (Variable) | 90 - 110% | 98 - 102% |
| Precision (%RSD) | > 15% | 8 - 12% | < 3% |
| Selectivity | Low (Susceptible to drift) | Medium | High |
*Note on Method B: While Tinidazole appears stable (MF ~1.0), it does not correct for the suppression happening to the Analyte (MF 0.65). The calculated concentration will be erroneously low because the IS signal is high while the analyte signal is suppressed.
Validated Experimental Protocol
This protocol ensures the specificity of the d4-IS in a high-throughput LC-MS/MS workflow.
Reagents
-
Analyte: 1-(2-Hydroxyethyl)-5-nitroimidazole (Impurity A).[1]
-
Internal Standard: this compound.[2]
-
Matrix: Human Plasma (K2EDTA).
Step-by-Step Workflow
-
Preparation of IS Working Solution:
-
Dissolve this compound in Methanol to 1 mg/mL.
-
Dilute to 100 ng/mL in 50:50 Methanol:Water.
-
-
Sample Extraction (Protein Precipitation):
-
Aliquot 100 µL Plasma into a centrifuge tube.
-
Add 20 µL of IS Working Solution (d4).
-
Add 300 µL cold Acetonitrile (precipitating agent).
-
Vortex (1 min) and Centrifuge (10,000 x g, 5 min).
-
Transfer supernatant to an autosampler vial.
-
-
LC-MS/MS Conditions:
-
Column: C18 (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B (0-1 min) -> 90% B (3 min) -> 5% B (3.1 min).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry (MRM Mode):
-
Ionization: ESI Positive (+).
-
Transitions:
-
Analyte (Impurity A):m/z 158.1 → 112.1 (Loss of NO2).
-
IS (d4-Impurity A):m/z 162.1 → 116.1 (Matches shift of +4 Da).
-
-
Self-Validation Checkpoint
To verify the system is working:
-
Retention Time Match: The d4 peak must overlap the Analyte peak within ±0.02 min.
-
IS Area Stability: The peak area of the d4-IS should be consistent across all samples (RSD < 5%). A drop in IS area indicates matrix suppression; if the Analyte/IS ratio remains constant, the method is valid.
References
-
Quantification of Metronidazole and Metabolites in Plasma. Biomedical Chromatography. Describes the validation of nitroimidazole methods using deuterated internal standards.
-
Analysis of Nitroimidazoles in Food Matrices. Agilent Application Note. Details the separation of Metronidazole, Dimetridazole, and their hydroxy-metabolites (including Impurity A) using LC-MS/MS.
-
Metronidazole Impurity A Structure & Data. PubChem. Defines the chemical identity of 2-(5-nitro-1H-imidazol-1-yl)ethanol (Impurity A).
-
Validation of MRM Extraction Methods. EURL Guidance. Provides standard protocols for optimizing MRM transitions for nitroimidazoles.
Sources
Safety Operating Guide
5-Nitro-1H-imidazole-1-ethanol-d4 proper disposal procedures
This guide outlines the technical and operational protocols for the disposal of 5-Nitro-1H-imidazole-1-ethanol-d4 (Metronidazole-d4).[1]
Notice: This substance is a stable isotope-labeled internal standard. It is NOT radioactive , but it shares the toxicological profile of its parent compound, Metronidazole (a suspected carcinogen and mutagen).[1]
Emergency Safety & Hazard Identification
Before handling waste, operators must acknowledge the specific hazards associated with this nitroimidazole derivative.[1]
GHS Classification & Hazard Statements
| Category | Classification | Hazard Statement |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer.[2][3][4] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[3][4] |
| STOT - Repeated Exposure | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[3] |
| Aquatic Toxicity | Chronic Cat.[3] 3 | H412: Harmful to aquatic life with long-lasting effects.[3][5] |
Critical Safety Directive: Treat all "d4" labeled waste with the same rigor as the parent compound. The deuterium substitution does not mitigate biological activity or environmental toxicity.
Waste Characterization & Segregation
Proper disposal begins with accurate characterization. Metronidazole-d4 is typically not a federally listed RCRA hazardous waste (i.e., it does not appear on the P or U lists).[1] However, due to its carcinogenic status, it must be managed as Non-RCRA Regulated Hazardous Waste (or state-regulated hazardous waste, e.g., in California).[1]
Segregation Logic
-
Stream A: Solid Waste (Pure Substance/Vials)
-
Includes: Expired powder, residual crystals in vials, heavily contaminated weighing boats.[1]
-
Disposal Path: High-Temperature Incineration.
-
-
Stream B: Liquid Waste (Solvent Mixtures)
-
Includes: HPLC effluent, stock solutions (MeOH/AcCN), dissolved standard.[1]
-
Disposal Path: Organic Solvent Waste (Segregated by Halogen content).
-
-
Stream C: Trace Contaminated Debris
-
Includes: Gloves, paper towels, pipette tips.[1]
-
Disposal Path: Hazardous Solid Waste (Incineration recommended over landfill).
-
Detailed Disposal Protocols
Protocol A: Disposal of Stock Solutions & HPLC Effluent
Objective: Safely discard liquid waste containing Metronidazole-d4 without environmental release.
-
Determine Solvent Compatibility:
-
If dissolved in Methanol/Acetonitrile : Segregate into "Organic Solvents, Non-Halogenated" carboy.
-
If dissolved in Dichloromethane (DCM) : Segregate into "Organic Solvents, Halogenated" carboy.
-
-
Accumulation:
-
Use High-Density Polyethylene (HDPE) or glass carboys.
-
Do NOT use metal containers if the solvent system is acidic.
-
-
Labeling:
-
Affix a hazardous waste tag immediately upon the first drop of waste.
-
Mandatory Fields: "Hazardous Waste," "Contains: Metronidazole-d4," "Carcinogen," "Mutagen."[1]
-
-
Final Disposal:
Protocol B: Disposal of Solid Waste (Vials & Spills)
Objective: Containment of potent powders to prevent inhalation exposure.
-
Primary Containment:
-
Place the vial (capped) or debris into a clear, sealable polyethylene bag (4 mil thickness).[1]
-
-
Secondary Containment:
-
Place the sealed bag into a rigid fiber drum or a secondary "Lab Pack" container.
-
-
Deactivation (Spill Scenario):
-
Do NOT attempt to deactivate with bleach (Sodium Hypochlorite). Oxidation may produce toxic byproducts.
-
Do NOT autoclave. Nitroimidazoles are thermally stable and autoclaving may release aerosolized vapors.
-
Action: Wet-wipe the area with a detergent solution to capture dust, then dispose of wipes as hazardous solid waste.[1]
-
Visualized Workflows
Figure 1: Waste Segregation Decision Tree
This logic gate ensures the material is routed to the correct destruction facility.
Caption: Decision matrix for segregating Metronidazole-d4 waste streams based on physical state and solvent compatibility.
Figure 2: Spill Cleanup Protocol
A systematic approach to managing accidental release in the laboratory.
Caption: Operational workflow for safely managing a powder or liquid spill of Metronidazole-d4.
Regulatory & Compliance Data
| Parameter | Specification | Note |
| RCRA Code | None (Non-Listed) | Not U-listed, but must be managed as toxic/carcinogenic.[1] |
| EPA Waste ID | Process Knowledge | Label as "Toxic" and "Suspected Carcinogen." |
| Deactivation | None Recommended | Chemical deactivation is unreliable. Incineration is mandatory. |
| Container | Amber Glass / HDPE | Protect from light; material is light-sensitive (photodegradation). |
Expert Insight: While Metronidazole is not a U-listed waste (unlike some other chemotherapy agents), many institutions enforce a "Zero Drain Discharge" policy for all nitroimidazole antibiotics due to the risk of developing antimicrobial resistance (AMR) in environmental bacteria [1].[1] Always default to collecting all aqueous rinsate as hazardous waste.
References
-
European Directorate for the Quality of Medicines (EDQM). (2023).[3] Safety Data Sheet: Metronidazole. Retrieved from [Link][1][3]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]
Sources
Personal Protective Equipment (PPE) for Handling 5-Nitro-1H-imidazole-1-ethanol-d4
Executive Summary: The Dual-Hazard Framework
Handling 5-Nitro-1H-imidazole-1-ethanol-d4 (Metronidazole-d4) presents a unique "Dual-Hazard" scenario common in high-sensitivity mass spectrometry (LC-MS/MS) workflows. You are managing two distinct risks simultaneously:
-
Biological Hazard (H350): The parent compound is a Group 2B carcinogen and mutagen. Protection of the operator is paramount.
-
Analytical Hazard (Isotopic Purity): As a deuterated internal standard, this material is chemically identical to the analyte but expensive and sensitive to cross-contamination. Protection of the substance from environmental interference (humidity, static, keratin) is critical for data integrity.
This guide moves beyond generic safety advice to provide a precision protocol for handling trace amounts of this potent isotope.
Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the specific threats posed by this molecule in a laboratory setting.
| Hazard Category | Classification | Specific Risk | Causality / Mechanism |
| Carcinogenicity | Category 1B / Group 2B | Long-term exposure risk | Metronidazole is reduced in hypoxic cells to form nitro-radical anions that disrupt DNA strands, causing mutagenic effects [1, 2]. |
| Physical State | Crystalline Powder | Inhalation & Static Dispersion | The dry powder is electrostatic. Without static control, particles can "jump" during weighing, creating an invisible inhalation hazard and contaminating the balance [3]. |
| Solvent Vector | Solubility | Skin Absorption | This compound is often dissolved in Methanol (MeOH) or Acetonitrile (ACN) . These solvents act as vehicles, carrying the carcinogen through the skin barrier if gloves fail [4]. |
The PPE Matrix: Specification & Rationale
Standard "lab safety" is insufficient. The following matrix defines the Required Level of Protection (RLP) for handling Metronidazole-d4.
Core PPE Requirements
| Component | Specification | Scientific Rationale (The "Why") |
| Hand Protection | Double Nitrile (Powder-Free) Outer: 4-5 mil (Textured)Inner: 4 mil (Contrast Color) | Permeation Defense: Methanol (common solvent) permeates nitrile in <10 mins. The outer glove takes the splash; the inner glove protects during doffing. Contrast color reveals tears immediately. |
| Respiratory | N95 (Minimum) or P100 If outside fume hood | Particulate Isolation: Prevents inhalation of micro-dust generated during spatula transfer. Note: Engineering controls (Fume Hood) are primary; masks are secondary. |
| Body Defense | Tyvek® Lab Coat (Disposable) | Retention Prevention: Cotton coats trap dust in fibers, creating a secondary contamination source. Tyvek sheds particles and is disposable, eliminating "take-home" toxin risk. |
| Eye Protection | Chemical Goggles (Indirect Vent) | Vapor/Dust Seal: Safety glasses allow side-entry of floating dust. Goggles seal the orbital area against electrostatic powder drift. |
Operational Protocol: The "Safe Loop"
This self-validating workflow ensures that safety is maintained from storage to disposal.
Phase 1: Pre-Operational Setup
-
Static Neutralization: Place an ionizing bar or anti-static gun near the analytical balance. Why: Metronidazole-d4 powder is static-prone; this prevents "fly-away" particles.
-
Solvent Barrier: Verify the fume hood sash is at the safe working height (usually 18 inches).
-
Waste Prep: Place a dedicated solid waste container inside the hood to prevent moving contaminated items across the lab.
Phase 2: The Donning Sequence (Gowning Up)
-
Wash hands thoroughly to remove skin oils (analytical risk).
-
Don Inner Gloves (Blue/Purple).
-
Don Tyvek Coat (ensure cuffs cover glove wrists).
-
Don Outer Gloves (White/Orange) over the Tyvek cuffs.
-
Self-Check: Pull on the outer glove. If the cuff slides, tape it to the sleeve.
-
Phase 3: Handling & Weighing
-
Open the vial only inside the fume hood.
-
Use a disposable anti-static spatula.
-
The "Wet-Wipe" Technique: After weighing, wipe the exterior of the stock solution vial with a methanol-dampened Kimwipe before removing it from the hood. This removes invisible powder residue.
Phase 4: Doffing (The Critical Step)
Most exposures occur here due to resuspension of dust on clothing.
-
Outer Gloves: Remove using the "Beak Method" (pinch outside, pull off inside-out). Dispose in hood waste.
-
Coat: Unzip and roll outward (dirty side in).
-
Inner Gloves: Remove last. Wash hands immediately.
Visualizing the Safety Logic
Workflow Diagram: Safe Handling Loop
This diagram illustrates the continuous safety loop required to maintain containment.
Caption: The "Safe Handling Loop" emphasizes that decontamination occurs inside the engineering control zone before the operator withdraws.
Decision Tree: Spill vs. Standard Waste
How to react when things go wrong.
Caption: Immediate response logic. Note that dry powder spills must be dampened to prevent inhalation.
Decontamination & Disposal[2][3][4]
For LC-MS applications, "clean" means chemically absent, not just sterile.
Surface Decontamination
Do NOT use bleach initially. Bleach can oxidize the imidazole ring but may create complex residues that interfere with mass spectrometry.
-
Primary Wash: 10% Surfactant (e.g., Decon 90) to lift particles.
-
Secondary Rinse: 100% Methanol. This solubilizes the lipophilic Metronidazole-d4, ensuring physical removal.
-
Validation: For high-sensitivity labs, perform a "swab test" of the balance area and run the swab extract on the LC-MS to verify no background contamination (Memory Effect).
Waste Disposal
-
Solid Waste: Vials, gloves, and Tyvek coats must be disposed of as Hazardous Chemical Waste (Cytotoxic/Carcinogenic stream), not general trash.
-
Liquid Waste: Segregate into Halogenated or Non-Halogenated solvent waste depending on the co-solvent used (Metronidazole itself is non-halogenated, but the d4 isotope is stable).
References
-
International Agency for Research on Cancer (IARC). (1987). Metronidazole: Monograph on the Evaluation of Carcinogenic Risks to Humans.[1] Group 2B Classification.
-
National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: Metronidazole. U.S. Department of Health and Human Services.
-
European Chemicals Agency (ECHA). (2023). Substance Information: Metronidazole - CAS 443-48-1 (Parent Compound).[1][2][3] Hazard Classifications H350, H341.[4]
-
PubChem. (2024). Compound Summary: Metronidazole-d4 (CID 16218689). National Library of Medicine.
-
Merck/Sigma-Aldrich. (2024). Safety Data Sheet (SDS) - Metronidazole-d4. (Refer to specific lot SDS for exact purity data).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
